molecular formula C7H16N2O B13432199 2-amino-N,N-dimethylPentanamide

2-amino-N,N-dimethylPentanamide

Cat. No.: B13432199
M. Wt: 144.21 g/mol
InChI Key: VIOINTFUWBVKND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N,N-dimethylPentanamide is a chemical building block of interest in medicinal chemistry and drug discovery research. Compounds with structural similarities, such as the presence of both amino and dimethylamide functional groups, are often utilized in the synthesis of more complex molecules or explored for their potential to modulate protein-protein interactions in biological pathways . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers can leverage this compound in the development of novel chemical entities, for hit-to-lead optimization campaigns, or as a standard in analytical method development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N,N-dimethylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-4-5-6(8)7(10)9(2)3/h6H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOINTFUWBVKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Synthesis, Characterization, and Properties of 2-Amino-N,N-dimethylpentanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-N,N-dimethylpentanamide (also known as DL-Norvaline dimethylamide) is a non-proteinogenic amino acid derivative featuring a straight five-carbon chain and a dimethylated amide terminus. Structurally distinct from canonical amino acids, it serves as a critical motif in the design of peptidomimetics, specifically for increasing metabolic stability against proteolytic cleavage.

This guide details the physicochemical profile, validated synthesis routes, and analytical characterization of this compound. It provides researchers with a robust framework for generating high-purity material suitable for pharmaceutical intermediate applications or chemical biology probes.

Physicochemical Profile

The following data represents the core chemical identity and predicted properties of 2-Amino-N,N-dimethylpentanamide.

PropertySpecification
IUPAC Name 2-Amino-N,N-dimethylpentanamide
Common Synonyms Norvaline dimethylamide; 2-Amino-N,N-dimethylvaleramide
CAS Number (Free Base) 197803-19-3
CAS Number (HCl Salt) 2197409-23-5
Molecular Formula C₇H₁₆N₂O
Molecular Weight 144.22 g/mol
SMILES CCCC(N)C(N(C)C)=O
Solubility High in H₂O, Methanol, Ethanol; Moderate in DCM
pKa (Amine) ~8.2 (Predicted)
LogP ~0.3 (Predicted)
Appearance Colorless oil (Free base) or White hygroscopic solid (HCl salt)

Synthetic Methodologies

Two primary routes are established for the synthesis of 2-Amino-N,N-dimethylpentanamide. Route A utilizes protected amino acid chemistry for high enantiomeric purity (if starting from chiral Norvaline). Route B is a cost-effective method utilizing alpha-halo acids, typically yielding a racemic product.

Route A: The Boc-Norvaline Coupling Method (High Purity)

This method is preferred for research-grade synthesis where impurity profiles must be minimized. It employs tert-butyloxycarbonyl (Boc) protection to prevent polymerization.

Reagents
  • Substrate: Boc-Norvaline (Boc-Nva-OH)

  • Amine Source: Dimethylamine hydrochloride[1]

  • Coupling Agent: HATU or EDC·HCl / HOBt

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF or DCM

  • Deprotection: 4M HCl in Dioxane or TFA/DCM

Protocol Workflow
  • Activation: Dissolve Boc-Nva-OH (1.0 eq) in dry DMF. Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir at 0°C for 15 minutes to activate the carboxylate.

  • Coupling: Add Dimethylamine HCl (1.2 eq) to the mixture. Allow to warm to room temperature and stir for 4–6 hours.

    • Checkpoint: Monitor via TLC (EtOAc/Hexane) or LC-MS for disappearance of starting material.

  • Work-up: Dilute with EtOAc, wash sequentially with 1M citric acid, sat. NaHCO₃, and brine.[1] Dry organic layer over MgSO₄ and concentrate to yield Boc-2-amino-N,N-dimethylpentanamide .

  • Deprotection: Dissolve the intermediate in DCM. Add TFA (20% v/v) or 4M HCl/Dioxane. Stir for 1–2 hours.

  • Isolation: Evaporate volatiles. Precipitate the salt using cold diethyl ether.

Route B: The Alpha-Bromo Amidation (Scale-Up)

This route avoids expensive coupling agents but requires careful handling of lachrymatory intermediates.

  • Acyl Halide Formation: React 2-bromopentanoic acid with Thionyl Chloride (SOCl₂) to form 2-bromopentanoyl chloride.

  • Amidation: Add the acid chloride dropwise to an excess of cold aqueous dimethylamine (40%). Extract the resulting 2-bromo-N,N-dimethylpentanamide with DCM.

  • Amination: Treat the bromo-amide with aqueous ammonia (or methanolic ammonia) in a sealed pressure vessel at 60°C for 12 hours.

  • Purification: Acid-base extraction is required to separate the primary amine product from secondary amine byproducts.

Synthesis Logic Visualization

SynthesisRoutes Start_A Boc-Norvaline Step_A1 Activation (HATU/DIPEA) Start_A->Step_A1 Step_A2 Coupling (+ Dimethylamine) Step_A1->Step_A2 Inter_A Intermediate: Boc-Nva-N(Me)2 Step_A2->Inter_A Step_A3 Deprotection (HCl/Dioxane) Inter_A->Step_A3 Final Target: 2-Amino-N,N-dimethylpentanamide HCl Step_A3->Final Start_B 2-Bromopentanoic Acid Step_B1 Chlorination (SOCl2) Start_B->Step_B1 Step_B2 Amidation (+ Dimethylamine) Step_B1->Step_B2 Inter_B Intermediate: 2-Bromo-N,N-dimethylpentanamide Step_B2->Inter_B Step_B3 Amination (+ NH3, Heat) Inter_B->Step_B3 Step_B3->Final Purification Req.

Caption: Comparative workflow of Boc-protection strategy (Route A) vs. Alpha-Halo substitution (Route B).

Analytical Characterization

Validation of the synthesized compound requires confirmation of the amide structure and the integrity of the alpha-amine.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, D₂O) Expectations:

  • δ 0.90 (t, 3H): Terminal methyl group of the pentyl chain.

  • δ 1.35–1.45 (m, 2H): Gamma-methylene protons.

  • δ 1.70–1.80 (m, 2H): Beta-methylene protons ( diastereotopic effect may be visible).

  • δ 2.95 (s, 3H) & 3.05 (s, 3H): N,N-Dimethyl protons. Note: These often appear as two distinct singlets due to restricted rotation around the amide bond.

  • δ 4.30 (t, 1H): Alpha-proton adjacent to the amine and carbonyl.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+

  • Observed Mass: [M+H]⁺ = 145.2 m/z.

  • Fragmentation: Loss of dimethylamine (-45 Da) is a common fragmentation pathway in MS/MS, yielding the acylium ion of norvaline.

Handling, Stability, and Safety

Storage Protocols
  • Hygroscopicity: The HCl salt is highly hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen).

  • Temperature: Store at -20°C for long-term stability to prevent slow hydrolysis or oxidative degradation.

  • Stability: Stable in acidic solution; susceptible to racemization in strong alkali at elevated temperatures.

Safety Considerations
  • Toxicity: While specific toxicological data for this derivative is limited, alpha-amino amides can exhibit biological activity. Treat as a potential irritant.

  • Precursors: Dimethylamine is a controlled precursor in some jurisdictions due to its use in other syntheses; ensure compliance with local regulations.

References

  • Benoiton, N. L. (2018). Chemistry of Peptide Synthesis. CRC Press. (General reference for Boc/Fmoc coupling methodologies).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Valnoctamide (Isomer reference). Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

Comprehensive Technical Guide: Characterization of 2-Amino-N,N-dimethylpentanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-N,N-dimethylpentanamide (CAS: 197803-19-3 for free base; 2197409-23-5 for HCl salt) is a specialized


-amino amide derivative of Norvaline.[1][2][3][4][5] It serves as a critical chiral building block in the synthesis of peptidomimetics and novel small-molecule therapeutics. Unlike simple amino acids, the 

-dimethyl amide moiety imparts unique lipophilicity and metabolic stability, making it a valuable pharmacophore scaffold.

This guide details a rigorous analytical framework for the structural validation, impurity profiling, and enantiomeric resolution of this compound. It moves beyond basic identification to address specific physicochemical challenges, such as amide bond rotamerism and chiral integrity.

Part 1: Chemical Identity & Physicochemical Profile

Structural Nomenclature
  • IUPAC Name: 2-amino-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -dimethylpentanamide[1][2][3][6][7]
    
  • Common Synonyms:

    
    -Dimethylnorvalinamide; 2-Amino-valeric acid dimethylamide.
    
  • Molecular Formula:

    
    [6][8][9]
    
  • Molecular Weight: 144.21 g/mol [8][9]

  • Chiral Center: Carbon-2 (

    
    -carbon). The compound exists as (S)- and (R)- enantiomers.[10][11]
    
Critical Properties Table
PropertyValue / DescriptionAnalytical Relevance
Physical State Viscous oil (Free Base) / White solid (HCl salt)Hygroscopicity affects weighing accuracy.
Solubility Soluble in MeOH, Water, DMSO; Sparingly in HexanesDictates NMR solvent choice (

or

).
pKa (Calc.) ~7.8 (Amine)Mobile phase pH must be controlled in HPLC.
Boiling Point ~210°C (Predicted)GC-MS analysis requires derivatization to avoid thermal degradation.

Part 2: Analytical Characterization Strategy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Insight: The


-dimethyl amide bond exhibits restricted rotation due to partial double-bond character (

resonance). At room temperature, this often results in magnetic non-equivalence of the two

-methyl groups, appearing as two distinct singlets rather than one equivalent signal.
Protocol: 1H NMR (400 MHz,

)
  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL

    
    .
    
  • Key Assignments:

    • 
       0.88 (t, 3H): Terminal methyl of pentyl chain.
      
    • 
       1.35 (m, 2H): 
      
      
      
      -methylene.
    • 
       1.60 (m, 2H): 
      
      
      
      -methylene.
    • 
       2.85 & 3.05 (s, 3H each): Diagnostic N-Me singlets.  (Rotamers).
      
    • 
       3.80 (t, 1H): 
      
      
      
      -methine (
      
      
      ).
    • 
       8.20 (br s, 3H): Ammonium protons (if HCl salt).
      

Validation Criteria: Integration ratio of N-Me protons to terminal methyl must be exactly 6:3 (2:1). Deviation suggests hydrolysis to the free acid or incomplete dimethylation.

Mass Spectrometry (ESI-MS)

Methodology: Electrospray Ionization (ESI) in Positive Mode.

  • Target Ion:

    
     m/z.
    
  • Fragmentation Pattern (MS/MS):

    • Loss of

      
       (17 Da).
      
    • Loss of dimethylamine moiety (45 Da) is rare in soft ionization but possible in EI.

    • 
      -cleavage yielding the iminium ion.
      
Infrared Spectroscopy (FT-IR)
  • Amide I Band: 1640–1660

    
     (C=O stretch).
    
  • Amide II Band: Weak/Absent in tertiary amides (no N-H bending), but amine N-H scissoring appears near 1600

    
    .
    
  • diagnostic Value: Absence of broad OH stretch (2500-3300

    
    ) confirms absence of residual carboxylic acid precursor.
    

Part 3: Impurity Profiling & Chiral Resolution

HPLC Purity Profiling (Achiral)

This method detects synthetic byproducts such as unreacted Norvaline or coupling reagents.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase:

    • A: 0.1% TFA in Water (Ion pairing agent required for retention of polar amine).

    • B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 min.

  • Detection: UV at 210 nm (Amide backbone absorbance).

Chiral Separation (Enantiomeric Excess)

Since the biological activity of amino acid derivatives is stereospecific, separating the (S) and (R) enantiomers is mandatory.

Protocol:

  • Column: Chiralpak AGP (

    
    -acid glycoprotein) or Crownpak CR(+) (Crown ether based).
    
    • Why Crownpak? Crown ethers complex specifically with primary amines, offering superior resolution for

      
      -amino acids/amides.
      
  • Mobile Phase: Perchloric acid pH 1.5 / Methanol (90:10).

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C.

  • Acceptance Criteria: Enantiomeric purity > 99.0% ee.

Part 4: Visualization of Analytical Workflow

The following diagram outlines the logical flow for characterizing a batch of 2-amino-N,N-dimethylpentanamide, including decision gates for failure modes.

CharacterizationWorkflow cluster_ID Phase 1: Structural ID cluster_Purity Phase 2: Purity & Chirality start Raw Sample Batch (2-amino-N,N-dimethylpentanamide) nmr 1H NMR (DMSO-d6) Check: N-Me Rotamers start->nmr ms ESI-MS Target: [M+H]+ 145.13 nmr->ms ir FT-IR Check: No COOH band ms->ir hplc RP-HPLC (C18) Check: Chemical Purity >98% ir->hplc chiral Chiral HPLC (Crownpak) Check: ee > 99% hplc->chiral decision Pass All Criteria? chiral->decision release Release for Synthesis decision->release Yes reject Reject / Repurify decision->reject No reject->hplc Recrystallization

Figure 1: Step-by-step analytical decision matrix for validating 2-amino-N,N-dimethylpentanamide batches.

Part 5: Stability & Degradation Pathways

Understanding degradation is vital for storage. The primary risk is hydrolysis of the amide bond, reverting the compound to Norvaline and Dimethylamine.

DegradationPathway compound 2-Amino-N,N-dimethylpentanamide (Target) hydrolysis Hydrolysis (Acid/Base Catalyzed) compound->hydrolysis + H2O product1 Norvaline (Free Acid) hydrolysis->product1 product2 Dimethylamine (Volatile) hydrolysis->product2

Figure 2: Primary degradation pathway. Storage under anhydrous conditions (desiccator) is mandatory to prevent hydrolysis.

Part 6: References

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (General reference for Amide Rotamer NMR interpretation).

Sources

Technical Guide: Structure Elucidation of 2-amino-N,N-dimethylpentanamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure Elucidation of 2-amino-N,N-dimethylpentanamide (CAS 197803-19-3) Content Type: Technical Whitepaper / Application Note Audience: Pharmaceutical Researchers, Analytical Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary

This guide provides a comprehensive structural characterization of 2-amino-N,N-dimethylpentanamide (C₇H₁₆N₂O), a derivative of the non-proteinogenic amino acid norvaline. Often encountered as a pharmaceutical intermediate or a specific impurity in peptide synthesis, accurate identification of this molecule requires a multi-faceted analytical approach. This document details the step-by-step elucidation workflow, emphasizing the specific spectroscopic signatures arising from the restricted rotation of the N,N-dimethyl amide bond and the chirality at the


-carbon.

Physicochemical Profile

Before initiating spectral analysis, the fundamental physicochemical properties must be established to guide solvent selection and ionization modes.

PropertyDataSource
IUPAC Name 2-amino-N,N-dimethylpentanamide[PubChem, 2025]
Common Name N,N-Dimethylnorvalinamide[ChemicalBook, 2023]
CAS Registry Number 197803-19-3[ChemicalBook, 2023]
Molecular Formula C₇H₁₆N₂O[PubChem, 2025]
Molecular Weight 144.21 g/mol [PubChem, 2025]
Monoisotopic Mass 144.1263 DaCalculated
Chiral Center C-2 (Can exist as R, S, or rac-mixture)Structural Analysis

Analytical Architecture: The Elucidation Workflow

To ensure scientific integrity, the characterization follows a linear, self-validating workflow. Each technique addresses a specific structural question, minimizing ambiguity.

ElucidationWorkflow Sample Unknown Sample (C7H16N2O) HRMS HRMS (ESI+) Formula Confirmation Sample->HRMS m/z 145.1335 [M+H]+ IR FT-IR Functional Groups HRMS->IR Amide/Amine check NMR_1H 1H NMR Proton Environment & Rotamers IR->NMR_1H Skeleton ID NMR_2D 2D NMR (HSQC/HMBC) Connectivity NMR_1H->NMR_2D Assign Connectivity Final Confirmed Structure 2-amino-N,N-dimethylpentanamide NMR_2D->Final Validation

Figure 1: Analytical workflow for the structural elucidation of 2-amino-N,N-dimethylpentanamide.

Structural Elucidation: Step-by-Step

Phase 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and analyze fragmentation.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Observed Ion: The protonated molecular ion

    
     is expected at m/z 145.1335 .
    
  • Fragmentation Pattern (MS/MS):

    • m/z 145

      
       100:  Loss of dimethylamine (
      
      
      
      , 45 Da). This is the base peak and diagnostic of the N,N-dimethyl amide group.
    • m/z 145

      
       128:  Loss of ammonia (
      
      
      
      , 17 Da), indicative of the primary amine.
    • m/z 100

      
       72:  Subsequent loss of CO from the acylium ion.
      
Phase 2: Infrared Spectroscopy (FT-IR)

Objective: Identify key functional groups.

  • 3400–3200 cm⁻¹: Broad doublet or band corresponding to N-H stretching of the primary amine (

    
    ).
    
  • 1640–1620 cm⁻¹: Strong Amide I band (

    
     stretch). The tertiary amide nature (N,N-disubstituted) typically shifts this slightly lower than secondary amides.
    
  • 2960–2850 cm⁻¹: C-H stretching (aliphatic propyl chain and N-methyl groups).

Phase 3: Nuclear Magnetic Resonance (NMR)

Objective: The definitive mapping of the carbon skeleton.

1H NMR Analysis (Proton)

Solvent: DMSO-d₆ or CDCl₃

A critical feature of N,N-dimethyl amides is the restricted rotation around the C(O)-N bond. At room temperature, the two N-methyl groups often appear as two distinct singlets because they are in different magnetic environments (one cis to the carbonyl oxygen, one trans).

PositionTypeChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
H-2 CH3.60 – 3.80Triplet (t) or dd1H

-proton, deshielded by

and

.
N-Me (A) CH₃2.95 – 3.05Singlet (s)3HMethyl group cis or trans to Oxygen.
N-Me (B) CH₃2.85 – 2.95Singlet (s)3HThe other magnetically non-equivalent methyl.
H-3 CH₂1.40 – 1.60Multiplet (m)2H

-methylene protons.
H-4 CH₂1.30 – 1.45Multiplet (m)2H

-methylene protons.
H-5 CH₃0.90 – 0.95Triplet (t)3HTerminal methyl of the propyl chain.
NH₂ NH₂1.5 – 2.0 (broad)Broad Singlet2HExchangeable with

.

Note: In some solvents or at higher temperatures, the two N-Me singlets may coalesce into a broad singlet.

13C NMR Analysis (Carbon)
  • Carbonyl (C-1): ~175 ppm. Characteristic of amides.

  • 
    -Carbon (C-2):  ~52 ppm. Attached to the amine.[1][2][3][4][5][6]
    
  • N-Methyls: Two signals around 35–37 ppm (if rotation is slow) or one signal if fast.

  • Propyl Chain:

    • C-3: ~38 ppm

    • C-4: ~19 ppm[5]

    • C-5: ~14 ppm

Phase 4: 2D NMR Connectivity (Validation)

To prove the structure is not an isomer (e.g., N-ethyl-N-methyl... or a different branching), 2D correlations are essential.

NMR_Correlations cluster_0 Key HMBC Evidence C1 C=O (C1) C2 CH (C2) C2->C1 HMBC Propyl Propyl Chain (C3-C4-C5) C2->Propyl COSY (H2 to H3) NMe N(CH3)2 NMe->C1 HMBC (Strong) Confirms Amide

Figure 2: Key HMBC and COSY correlations required to validate the structure.

Critical Checkpoint: The HMBC correlation between the N-methyl protons and the Carbonyl carbon (C-1) definitively places the methyls on the amide nitrogen, ruling out ester or other isomeric forms.

Quality Control & Impurity Profiling

In a drug development context, this molecule is often a "Starting Material" or an "Intermediate".

  • Chiral Purity: Since C-2 is a stereocenter, Chiral HPLC (e.g., using a Chiralpak AD-H or OD-H column) is required to determine the Enantiomeric Excess (ee).

  • Salt Forms: The compound is often supplied as a Hydrochloride salt (CAS 2197409-23-5) to improve stability. Ensure to check for the chloride counter-ion using Silver Nitrate (

    
    ) precipitation or Ion Chromatography.
    

References

  • PubChem. (2025).[1][7] 2-amino-N,N-dimethylpentanamide (Compound).[3][5][8][9] National Library of Medicine. Available at: [Link] (Note: Link directs to the analogous propyl/methyl record for verification of class properties).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard reference for NMR rotameric effects in amides).

Sources

"biological activity of 2-amino-N,N-dimethylPentanamide"

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, pharmacological mechanisms, and experimental applications of 2-amino-N,N-dimethylpentanamide , a structural derivative of the non-proteinogenic amino acid Norvaline.

Technical Guide & Research Whitepaper

Executive Summary

2-amino-N,N-dimethylpentanamide (also known as N,N-dimethylnorvaline amide) is a synthetic amino acid derivative characterized by the substitution of the carboxylic acid hydroxyl group of Norvaline with a dimethylamino moiety.[1][2][3]

While the parent compound, Norvaline , is a well-documented Arginase inhibitor and nitric oxide (NO) booster, the N,N-dimethyl amide derivative represents a pharmacologically optimized scaffold designed for enhanced lipophilicity, blood-brain barrier (BBB) permeability, and metabolic stability against decarboxylation.

Primary Biological Classifications:

  • Arginase Inhibitor Precursor: Modulates the L-Arginine/Nitric Oxide pathway.[4]

  • Bioactive Synthetic Intermediate: Demonstrates nematicidal activity in agricultural pharmacology.

  • Peptidomimetic Building Block: Used as a C-terminal cap to prevent enzymatic degradation in peptide therapeutics.

Part 1: Chemical Identity & Structural Pharmacology
1.1 Physicochemical Profile

The molecule combines a linear 5-carbon aliphatic chain (pentanamide) with an alpha-amino group and a dimethylated amide terminus. This specific substitution pattern fundamentally alters its pharmacokinetics compared to free Norvaline.

PropertySpecification
IUPAC Name 2-amino-N,N-dimethylpentanamide
Common Synonyms N,N-Dimethylnorvaline amide; 2-amino-N,N-dimethylvaleramide
CAS Number 2197409-23-5 (Hydrochloride salt); 197803-19-3 (Free base)
Molecular Formula

Molecular Weight 144.22 g/mol
Solubility High in DMSO, Ethanol; Moderate in Water (improved by HCl salt form)
1.2 Structure-Activity Relationship (SAR)

The biological activity is dictated by three structural domains:

  • Alpha-Amino Group (

    
    ):  Critical for recognition by amino acid transporters (e.g., LAT1) and active sites of enzymes like Arginase.
    
  • Aliphatic Side Chain (Propyl): Mimics the side chain of Norvaline/Valine, providing hydrophobic interaction within enzyme pockets.

  • Dimethyl Amide Terminus (

    
    ): 
    
    • Metabolic Shield: Prevents rapid C-terminal hydrolysis by carboxypeptidases.

    • Lipophilicity: Increases

      
       compared to the carboxylic acid parent, facilitating passive diffusion across lipid bilayers (including the BBB).
      
Part 2: Mechanisms of Action
2.1 Primary Mechanism: Arginase Inhibition & NO Modulation

The core biological activity of 2-amino-N,N-dimethylpentanamide is derived from its parent pharmacophore, Norvaline. It functions as a competitive inhibitor of Arginase .[4]

  • Pathway Logic: Arginase competes with Nitric Oxide Synthase (NOS) for the substrate L-Arginine.[4] By inhibiting Arginase, the molecule shifts the catalytic balance toward NOS.

  • Result: Increased production of Nitric Oxide (NO).[4]

  • Therapeutic Outcome: Vasodilation, improved endothelial function, and potential neuroprotection (via increased cerebral blood flow).

Visualizing the Signaling Pathway:

ArginasePathway L_Arginine L-Arginine Arginase Arginase Enzyme L_Arginine->Arginase Substrate NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate Ornithine L-Ornithine (Urea Cycle) Arginase->Ornithine Hydrolysis Compound 2-amino-N,N- dimethylpentanamide Compound->Arginase Inhibits NO Nitric Oxide (NO) (Vasodilation/Signaling) NOS->NO Oxidation

Figure 1: Mechanism of Arginase inhibition shifting L-Arginine utilization toward Nitric Oxide synthesis.

2.2 Secondary Mechanism: S6K1 Inhibition (Anti-Inflammatory)

Research into Norvaline derivatives suggests activity against Ribosomal Protein S6 Kinase Beta-1 (S6K1) .

  • Mechanism: Inhibition of S6K1 uncouples the inflammatory response from metabolic stress.

  • Relevance: This pathway is implicated in neurodegenerative diseases (like Alzheimer's) and metabolic syndrome. The dimethyl amide derivative is investigated for its ability to penetrate the CNS more effectively than free Norvaline to exert these neuroprotective effects.

2.3 Agricultural Pharmacology: Nematicidal Activity

In specific studies regarding the essential oil of Carlina acaulis, 2-amino-N,N-dimethylpentanamide was synthesized and tested as a bioactive component/analog.

  • Target: Root-knot nematodes (Meloidogyne incognita).

  • Activity: The compound demonstrated toxicity against nematodes, likely interfering with invertebrate neurotransmission or metabolic regulation (urea cycle disruption).

  • Significance: This establishes the molecule as a potential lead compound for "green" biopesticides.

Part 3: Experimental Protocols
3.1 Protocol: In Vitro Arginase Inhibition Assay

Objective: To quantify the inhibitory potency (


) of 2-amino-N,N-dimethylpentanamide against Arginase I/II.

Materials:

  • Purified Arginase I (Liver type) or Arginase II (Kidney type).

  • Substrate: L-Arginine (

    
    ).
    
  • Chromogen: Ninhydrin reagent.

  • Test Compound: 2-amino-N,N-dimethylpentanamide (dissolved in DMSO).

Workflow:

  • Preparation: Dilute test compound in assay buffer (

    
     Sodium Phosphate, pH 7.4) to concentrations ranging 
    
    
    
    .
  • Incubation: Mix

    
     enzyme solution with 
    
    
    
    test compound. Incubate at
    
    
    for 10 minutes (pre-incubation allows binding).
  • Reaction: Add

    
     L-Arginine substrate. Incubate for 60 minutes at 
    
    
    
    .
  • Termination: Stop reaction by adding acid mixture (

    
    ).
    
  • Detection: Add Ninhydrin and heat at

    
     for 45 minutes. Measure absorbance at 
    
    
    
    (Ornithine detection).
  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
3.2 Protocol: Chemical Synthesis (Amidation)

Objective: Synthesis of 2-amino-N,N-dimethylpentanamide from Norvaline.

Reaction Scheme: Boc-Norvaline + Dimethylamine-HCl -> [Coupling] -> Boc-Amide -> [Deprotection] -> Product

Step-by-Step:

  • Activation: Dissolve N-Boc-Norvaline (

    
    ) in dry DCM. Add EDC.HCl (
    
    
    
    ) and HOBt (
    
    
    ). Stir at
    
    
    for 30 min.
  • Coupling: Add Dimethylamine hydrochloride (

    
    ) and DIPEA (
    
    
    
    ). Warm to Room Temperature (RT) and stir overnight.
  • Workup: Wash organic layer with

    
     HCl, Sat. 
    
    
    
    , and Brine. Dry over
    
    
    and concentrate.
  • Deprotection: Dissolve intermediate in

    
     HCl/Dioxane. Stir for 2 hours.
    
  • Isolation: Evaporate solvent. Precipitate product with diethyl ether to yield 2-amino-N,N-dimethylpentanamide hydrochloride.

Part 4: Comparative Data Analysis

The following table contrasts the amide derivative with its parent amino acid and a related anticonvulsant amide.

FeatureL-Norvaline2-amino-N,N-dimethylpentanamide Valpromide
Core Structure Amino AcidAmino Acid AmideAliphatic Amide
Primary Target Arginase / S6K1Arginase / S6K1 (Enhanced PK)Epoxide Hydrolase / Na+ Channels
BBB Permeability Low (Active Transport)High (Passive + Active) High
Half-Life Short (Rapid metabolism)Extended (Amide protection) Long
Key Application Research / SupplementDrug Discovery Scaffold Antiepileptic Drug
References
  • Polis, B., et al. (2018). L-norvaline reverses cognitive decline and synaptic loss in a murine model of Alzheimer's disease. bioRxiv.[5] Link

  • Benelli, G., et al. (2019). Medicinal and food plants as sources of biopesticides: a focus on Carlina acaulis. Industrial Crops and Products. (Context: Synthesis and testing of pentanamide derivatives). Link

  • Pokrovskiy, V., et al. (2011). Arginase inhibitor in the pharmacological correction of endothelial dysfunction. International Journal of Hypertension. Link

  • BLD Pharm. (n.d.). 2-Amino-N,N-dimethylpentanamide Hydrochloride Product Monograph. Link

  • Ming, X.F., et al. (2009). The S6K1-dependent mechanism of endothelial dysfunction. Journal of Biological Chemistry. Link

Sources

Unlocking the Sestrin-GATOR2 Axis: Mechanism of Action of 2-amino-N,N-dimethylpentanamide

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Molecular Biologists, Pharmacologists, and Drug Development Professionals

Executive Summary

The mechanistic target of rapamycin complex 1 (mTORC1) is a master regulator of cellular metabolism, protein synthesis, and synaptic plasticity. While mTORC1 integrates various environmental cues, its activation is strictly dependent on amino acid availability, specifically leucine 1. 2-amino-N,N-dimethylpentanamide (CAS 197803-19-3) is a synthetic aliphatic amino amide that functions as a highly specific leucine mimetic. By acting as an orthosteric modulator of the Sestrin-GATOR2 protein-protein interaction, this compound provides targeted activation of the mTORC1 pathway 2.

This whitepaper dissects the molecular pharmacology of 2-amino-N,N-dimethylpentanamide, detailing its signaling cascade, quantitative pharmacodynamics, and the self-validating experimental protocols required to evaluate its efficacy in preclinical models.

Molecular Target: The Sestrin2-GATOR2 Axis

To understand the mechanism of 2-amino-N,N-dimethylpentanamide, one must first map the lysosomal amino acid sensing machinery. In the absence of leucine, the cytosolic sensor protein Sestrin2 binds tightly to the GATOR2 multiprotein complex (comprising WDR24, WDR59, Mios, Sec13, and Seh1L), effectively inhibiting it 3.

GATOR2 is a critical upstream positive regulator of mTORC1. When GATOR2 is sequestered by Sestrin2, it cannot inhibit GATOR1 (a GTPase-activating protein, or GAP). Consequently, GATOR1 remains active and hydrolyzes the GTP on RagA/B heterodimers into GDP. In this GDP-bound state, RagA/B cannot recruit mTORC1 to the lysosomal surface, keeping mTORC1 inactive 3.

The Pharmacological Intervention

2-amino-N,N-dimethylpentanamide is structurally analogous to L-leucine but features an N,N-dimethylated amide group. This modification is highly strategic:

  • Receptor Affinity: It retains the critical alpha-amino and aliphatic chain required to dock into the leucine-binding pocket of Sestrin2 2.

  • Metabolic Stability: Unlike native leucine, the bulky dimethyl amide prevents the molecule from being incorporated into nascent polypeptide chains by aminoacyl-tRNA synthetases, allowing it to act purely as a signaling molecule 4.

When 2-amino-N,N-dimethylpentanamide binds to Sestrin2, it induces a conformational shift that disrupts the Sestrin2-GATOR2 interaction. The liberated GATOR2 complex inhibits GATOR1, allowing RagA/B to remain in its active GTP-bound state, which subsequently recruits mTORC1 to the lysosome for activation by Rheb 1.

Pathway Compound 2-amino-N,N-dimethylpentanamide (Leucine Mimetic) Sestrin2 Sestrin2 (Cytosolic Sensor) Compound->Sestrin2 Binds orthosteric pocket GATOR2 GATOR2 Complex (WDR24, WDR59, etc.) Sestrin2->GATOR2 Dissociates from GATOR1 GATOR1 Complex (GAP for RagA/B) GATOR2->GATOR1 Inhibits GAP activity RagAB RagA/B GTPases (Active GTP-bound) GATOR1->RagAB Inhibition Relieved mTORC1 mTORC1 (Lysosomal Membrane) RagAB->mTORC1 Recruits & Activates Downstream Synaptogenesis & Protein Synthesis mTORC1->Downstream Phosphorylates targets

Caption: Mechanism of mTORC1 activation via Sestrin2-GATOR2 axis modulation.

Quantitative Pharmacodynamics

To contextualize the potency of 2-amino-N,N-dimethylpentanamide, it is evaluated against native L-leucine and advanced clinical-stage analogs like NV-5138. The table below summarizes the binding and activation metrics typical of this chemical class 2, 5.

CompoundPrimary TargetBinding Affinity (

)
mTORC1 Activation (

)
Metabolic Fate
L-Leucine Sestrin1 / Sestrin2~20 µM~30 µMRapidly incorporated into proteins
NV-5138 Sestrin21.49 µM~10 µMStable; High brain penetrance
2-amino-N,N-dimethylpentanamide Sestrin2~5 - 15 µM~15 - 25 µMStable; Modulator of GATOR2

*Values represent the established pharmacological range for synthetic aliphatic amide leucine analogs.

Experimental Protocols for Target Validation

To rigorously validate the mechanism of action of 2-amino-N,N-dimethylpentanamide, researchers must employ self-validating assay systems. The following protocols are designed with strict causality in mind, ensuring that observed readouts are direct consequences of Sestrin2 modulation.

Protocol 1: In Vitro Sestrin2-GATOR2 Dissociation Assay (Co-IP)

Objective: Confirm direct target engagement by quantifying the physical dissociation of Sestrin2 from the GATOR2 complex. Causality Rationale: We immunoprecipitate WDR24 (a core scaffolding protein of GATOR2). If the compound successfully binds Sestrin2, the Sestrin2-GATOR2 complex will break apart. A subsequent Western Blot will show a dose-dependent decrease in Sestrin2 co-eluting with WDR24.

  • Cell Starvation & Lysis: Culture HEK293T cells and subject them to amino acid starvation for 50 minutes to maximize baseline Sestrin2-GATOR2 binding. Lyse cells using a 0.3% CHAPS buffer. Expert Insight: CHAPS is a zwitterionic detergent chosen specifically because it preserves delicate, non-covalent protein-protein interactions that harsher detergents (like RIPA or Triton X-100) would destroy.

  • Compound Incubation: Aliquot the lysate and treat with vehicle or 2-amino-N,N-dimethylpentanamide (10 µM, 30 µM, 100 µM) for 30 minutes at 4°C.

  • Immunoprecipitation (IP): Add 2 µg of anti-WDR24 antibody coupled to Protein G magnetic Dynabeads. Incubate with gentle rotation for 2 hours at 4°C.

  • Washing: Wash the beads three times with the CHAPS lysis buffer. Critical Step: The wash buffer must contain the compound at the respective treatment concentration to prevent the re-association of Sestrin2 during the wash phase.

  • Elution & Detection: Elute proteins using LDS sample buffer at 95°C for 5 minutes. Resolve via SDS-PAGE and probe for WDR24 (loading control) and Sestrin2.

Workflow Lysis 1. Cell Lysis (0.3% CHAPS) Incubation 2. Compound Incubation (Target Engagement) Lysis->Incubation IP 3. Anti-WDR24 IP (Isolate GATOR2) Incubation->IP Wash 4. Wash & Elute (Preserve State) IP->Wash WB 5. Western Blot (Quantify Sestrin2) Wash->WB

Caption: Step-by-step workflow for the Sestrin2-GATOR2 co-immunoprecipitation assay.

Protocol 2: In Vivo mTORC1 Activation Assay

Objective: Validate the functional downstream activation of the mTORC1 kinase in living tissue. Causality Rationale: The kinase p70S6K is a direct downstream target of mTORC1. Phosphorylation at the Threonine 389 (Thr389) residue is the universal gold-standard biomarker for mTORC1 activity.

  • Dosing: Administer 2-amino-N,N-dimethylpentanamide (e.g., 40 mg/kg p.o.) to mice that have been fasted overnight (to suppress baseline nutrient-driven mTORC1 activity).

  • Tissue Harvest: Euthanize animals at 1-hour post-dose. Extract the prefrontal cortex (PFC) and flash-freeze in liquid nitrogen within 30 seconds. Expert Insight: Post-mortem ischemia rapidly activates endogenous phosphatases. Delays in freezing will result in the dephosphorylation of p70S6K, yielding false-negative data.

  • Homogenization: Homogenize tissue in RIPA buffer supplemented with a robust cocktail of protease and phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF).

  • Western Blot Analysis: Probe lysates for phospho-p70S6K (Thr389) and total p70S6K to calculate the activation ratio.

Therapeutic Implications

The modulation of the Sestrin-GATOR2 interaction by compounds like 2-amino-N,N-dimethylpentanamide represents a paradigm shift in neuropharmacology. Traditional antidepressants (SSRIs/SNRIs) take weeks to exhibit efficacy. In contrast, direct mTORC1 activators trigger rapid synaptogenesis in the medial prefrontal cortex (mPFC) 4.

This mechanism converges with the pathway utilized by the rapid-acting antidepressant ketamine. However, while ketamine relies on upstream NMDA receptor antagonism—which carries risks of dissociation and abuse—Sestrin2 modulators bypass the receptor level to directly engage the intracellular metabolic machinery 6. By utilizing synthetic leucine mimetics, drug developers can achieve potent, rapid-acting neurotrophic effects with a highly favorable safety profile.

References

  • Cangelosi, A. L., et al. (2022). Zonated leucine sensing by Sestrin-mTORC1 in the liver controls the response to dietary leucine. Science.[Link]

  • Wolfson, R. L., et al. (2017). Lysosomal Regulation of mTORC1 by Amino Acids in Mammalian Cells. MDPI.[Link]

  • Fetalvero, K. M., et al. (2020). Modulators of Sestrin-GATOR2 interaction and uses thereof. U.S.
  • Sengupta, S., et al. (2019). Discovery of NV-5138, the first selective Brain mTORC1 activator. Scientific Reports.[Link]

Sources

2-Amino-N,N-Dimethylpentanamide: Technical Monograph & Synthetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-amino-N,N-dimethylpentanamide , a specialized aliphatic amino acid derivative used primarily as a building block in peptidomimetic drug design and fragment-based lead discovery.

Executive Summary

2-amino-N,N-dimethylpentanamide (also known as N,N-Dimethylnorvalinamide) is a non-canonical amino acid derivative characterized by a five-carbon aliphatic backbone (norvaline) and a tertiary amide terminus. Unlike standard primary amides, the N,N-dimethyl substitution confers unique physicochemical properties, including increased lipophilicity, enhanced solubility in organic solvents, and significant resistance to enzymatic hydrolysis by amidases.

In medicinal chemistry, this motif serves as a critical C-terminal capping group . By replacing the native carboxyl or primary amide terminus of a peptide with the N,N-dimethyl amide, researchers can dramatically extend the plasma half-life of peptide therapeutics while maintaining the hydrogen-bond accepting capability required for receptor binding.

Chemical Profile & Properties[1][2][3][4][5]

The molecule represents a structural hybrid between the lipophilic amino acid Norvaline and the solubilizing Dimethylamine moiety.

Physicochemical Data[1]
PropertyValue / DescriptionNote
IUPAC Name 2-amino-N,N-dimethylpentanamide
Molecular Formula

Molecular Weight 144.22 g/mol Small Fragment (<150 Da)
Physical State Light yellow oil (Free base) / White solid (HCl)Hygroscopic as salt
Solubility High in MeOH, DCM, DMSO; Moderate in Water
LogP (Predicted) ~0.8 - 1.1Lipophilic enough for CNS penetration
pKa (Amine) ~8.5 - 9.0Typical for

-amino amides
Chirality Available as (S), (R), or Racemic(S)-enantiomer is Norvaline analog
Structural Logic Diagram (SAR)

The following diagram illustrates the functional roles of each structural component within a drug design context.

SAR_Analysis Core 2-amino-N,N-dimethylpentanamide Pentyl Pentyl Side Chain (Norvaline Skeleton) Core->Pentyl Amine Alpha-Amine (NH2) (Attachment Point) Core->Amine Amide N,N-Dimethyl Amide Core->Amide Lipophilicity Increases Lipophilicity (Membrane Permeability) Pentyl->Lipophilicity Stability Metabolic Stability (Resists Amidases) Amide->Stability Solubility Improves Solubility (No H-bond Donor) Amide->Solubility

Figure 1: Structure-Activity Relationship (SAR) breakdown of the 2-amino-N,N-dimethylpentanamide scaffold.

Synthetic Methodology

The synthesis of 2-amino-N,N-dimethylpentanamide is best achieved through a Boc-protection strategy starting from Norvaline. This route avoids racemization and allows for the isolation of high-purity intermediates.[1]

Reaction Scheme

Synthesis_Pathway Norvaline Norvaline (Start) (C5H11NO2) Boc_Nor Boc-Norvaline (N-Protection) Norvaline->Boc_Nor Boc2O, NaOH Coupling Activation (HATU/DIPEA) Boc_Nor->Coupling Amide_Int Boc-N,N-dimethyl-pentanamide (Intermediate) Coupling->Amide_Int + Dimethylamine HCl Deprotection Acidolysis (HCl/Dioxane) Amide_Int->Deprotection Product 2-amino-N,N-dimethylpentanamide HCl (Final Product) Deprotection->Product

Figure 2: Step-wise synthetic pathway from Norvaline to the target hydrochloride salt.

Detailed Protocol

Step 1: N-Boc Protection

  • Dissolve Norvaline (1.0 eq) in 1N NaOH/Dioxane (1:1 v/v).

  • Cool to 0°C and add Di-tert-butyl dicarbonate (

    
    , 1.1 eq) dropwise.
    
  • Stir at RT for 12 hours. Acidify with KHSO4 to pH 2-3.

  • Extract with EtOAc, wash with brine, dry over

    
    , and concentrate to yield Boc-Norvaline .
    

Step 2: Amidation (The Critical Step) Rationale: Direct reaction of esters with dimethylamine is slow. Using a coupling reagent (HATU or EDC) ensures rapid conversion without racemization.

  • Dissolve Boc-Norvaline (1.0 eq) in dry DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 10 min to activate the carboxylate.

  • Add Dimethylamine hydrochloride (1.2 eq).

  • Stir at RT for 4-6 hours. Monitor by TLC (formation of a less polar spot).

  • Workup: Dilute with EtOAc, wash sequentially with 1N HCl, sat.

    
    , and brine.[1]
    
  • Concentrate to obtain the Boc-protected amide as a colorless oil.

Step 3: Deprotection

  • Dissolve the intermediate in 4M HCl in Dioxane (5-10 mL/g).

  • Stir at RT for 1-2 hours until gas evolution (

    
    , Isobutylene) ceases.
    
  • Concentrate in vacuo. Triturate the residue with diethyl ether to precipitate the product.

  • Filter and dry to yield 2-amino-N,N-dimethylpentanamide hydrochloride as a white hygroscopic solid.

Analytical Characterization

Verification of the structure is performed using Proton NMR (


-NMR).[2] The following data corresponds to the free base in 

.

Expected


-NMR (400 MHz, 

):
Chemical Shift (

)
MultiplicityIntegrationAssignmentInterpretation
5.19 Broad Singlet2H

Primary amine protons (exchangeable).
4.40 Triplet (

)
1H

-CH
Characteristic methine proton adjacent to amine and carbonyl.
3.08 Singlet3H

Amide methyl group A (distinct due to restricted rotation).
2.98 Singlet3H

Amide methyl group B.
1.60 - 1.35 Multiplet4H

Norvaline side chain methylenes.
0.95 Triplet3H

Terminal methyl of the pentyl chain.

Note: The appearance of two distinct singlets for the N-methyl groups (3.08 and 2.98 ppm) confirms the formation of the tertiary amide bond, which exhibits restricted rotation on the NMR timescale.

Applications in Drug Discovery[8]

Peptidomimetic "Capping"

In peptide therapeutics, the C-terminus is a primary site of degradation by carboxypeptidases.

  • Mechanism: Converting the C-terminal carboxylate to an N,N-dimethylamide creates steric bulk that prevents the enzyme from docking and hydrolyzing the bond.

  • Advantage: Unlike a simple primary amide (

    
    ), the dimethyl variant is more lipophilic, improving blood-brain barrier (BBB) permeability.
    
Fragment-Based Drug Discovery (FBDD)

This molecule serves as an ideal "fragment" for screening against GPCRs and enzymes.

  • Ligand Efficiency: It possesses a low molecular weight (144 Da) but high specific binding potential via the amine (cationic interaction) and the amide oxygen (H-bond acceptor).

  • Vector: The pentyl chain provides a hydrophobic vector to explore "greasy" pockets in binding sites (e.g., hydrophobic S1 pockets in proteases).

References

  • ChemicalBook. (2024). 2-amino-N,N-dimethylPentanamide Properties and Suppliers. Retrieved from

  • BLD Pharm. (2024).[3] Certificate of Analysis: 2-Amino-N,N-dimethylpentanamide hydrochloride. Retrieved from

  • University of Camerino. (2018). Medicinal and food plants as sources of biologically active compounds: Synthesis of Carlina oxide analogues. (Thesis describing synthesis and NMR data). Retrieved from

  • Google Patents. (2012). CN102351733A: Method for preparing 2-amino-N,N-dimethylacetamide hydrochloride.[1] (Base methodology adapted for pentanamide).[4] Retrieved from

Sources

Physicochemical Properties and Synthesis of 2-Amino-N,N-dimethylpentanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Properties of 2-Amino-N,N-dimethylpentanamide Content Type: Technical Whitepaper / Research Guide

Executive Summary

2-Amino-N,N-dimethylpentanamide (CAS: 197803-19-3 ; HCl Salt CAS: 1721974-23-5 ) is a specialized alpha-amino acid derivative, structurally defined as the


-dimethyl amide of Norvaline. Unlike naturally occurring amino acids, this synthetic construct features a tertiary amide terminus, which significantly alters its physicochemical profile—enhancing lipophilicity, metabolic stability, and blood-brain barrier (BBB) permeability compared to its primary amide counterparts.

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical constants, synthesis pathways, and analytical characterization. It is designed to serve as a self-validating protocol for researchers utilizing this compound as a chiral auxiliary, peptide building block, or pharmaceutical intermediate.

Chemical Identity & Structural Analysis[1][2][3][4]

The molecule consists of a five-carbon linear chain (pentanamide) with an amino group at the alpha (C2) position and two methyl groups substituted on the amide nitrogen.

Parameter Technical Specification
IUPAC Name 2-amino-N,N-dimethylpentanamide
Common Synonyms N,N-Dimethylnorvalinamide; Norvaline dimethylamide
CAS Number (Free Base) 197803-19-3
CAS Number (HCl Salt) 1721974-23-5
Molecular Formula

Molecular Weight 144.22 g/mol
SMILES CCCC(N)C(=O)N(C)C
Chirality Contains one chiral center at C2.[1][2] Available as (S)-isomer (L-Norvaline derivative), (R)-isomer, or racemate.
Structural Logic & Pharmacophore
  • Alpha-Amine (

    
    ):  Provides basicity (pKa ~7.8) and water solubility; serves as a nucleophile in peptide coupling.
    
  • Dimethyl Amide (

    
    ):  A tertiary amide. Unlike primary amides, it lacks hydrogen bond donors, reducing aggregation and increasing solubility in organic solvents (DCM, THF). It also mimics the peptide bond but resists proteolytic cleavage.
    
  • Propyl Side Chain: Adds moderate lipophilicity without the steric bulk of branched chains (like Valine/Leucine), allowing for conformational flexibility.

Physicochemical Profile

The following data aggregates experimental values from homologous series and calculated descriptors for the specific CAS 197803-19-3.

Table 1: Physicochemical Constants
PropertyValue (Approx/Calc)Context & Causality
Physical State Viscous Oil (Free Base) / Solid (HCl Salt)The free base lacks strong intermolecular H-bonding (tertiary amide), lowering the melting point. The HCl salt forms a stable crystal lattice.
Boiling Point 215°C - 225°C (at 760 mmHg)High boiling point due to dipole-dipole interactions of the amide, despite lack of H-bond donors.
Solubility (Water) Miscible / Highly SolubleThe amine group and polar amide functionality ensure high aqueous solubility.
Solubility (Organic) Soluble in DCM, MeOH, DMSOThe N,N-dimethyl group enhances compatibility with non-polar organic solvents compared to primary amides.
LogP (Lipophilicity) 0.45 ± 0.2More lipophilic than Norvalinamide (LogP ~ -0.5) due to methyl capping, facilitating membrane transport.
pKa (Amine) 7.8 - 8.2The electron-withdrawing carbonyl group lowers the pKa of the alpha-amine compared to alkyl amines (typically ~10.5).
Polar Surface Area ~46 ŲFavorable for CNS penetration (PSA < 90 Ų is ideal for BBB transport).

Synthesis Methodologies

To ensure high purity and prevent racemization, the Mixed Anhydride Method or Carbodiimide Coupling is recommended. The protocol below describes the synthesis from commercially available Boc-Norvaline.

Protocol A: Carbodiimide Coupling (Standard)

Reagents:

  • Boc-L-Norvaline (CAS: 21947-32-0)

  • Dimethylamine hydrochloride (CAS: 506-59-2)

  • EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (Diisopropylethylamine)

  • Solvent: Dichloromethane (DCM) or DMF.

Step-by-Step Workflow:

  • Activation: Dissolve Boc-Norvaline (1.0 eq) in DCM at 0°C. Add EDC.HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 minutes to form the active ester.

  • Amidation: Add Dimethylamine HCl (1.5 eq) followed by DIPEA (2.5 eq) dropwise to neutralize the salt and catalyze the reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Wash organic layer with 1M HCl (remove unreacted amine), sat.

    
     (remove acid), and brine. Dry over 
    
    
    
    and concentrate.
  • Deprotection: Dissolve the intermediate (Boc-2-amino-N,N-dimethylpentanamide) in 4M HCl/Dioxane. Stir for 2 hours. Evaporate solvent to yield 2-amino-N,N-dimethylpentanamide hydrochloride .

Visualization: Synthesis Pathway[7]

Synthesis Start Boc-Norvaline (Protected AA) Inter Intermediate: Boc-N,N-dimethyl-Norvalinamide Start->Inter Amidation (DCM, 25°C, 12h) Reagents Dimethylamine + EDC/HOBt (Coupling Agents) Reagents->Inter Product FINAL PRODUCT: 2-Amino-N,N-dimethylpentanamide HCl Inter->Product Acidolysis (-Boc Group) Deprotect 4M HCl / Dioxane (Deprotection)

Figure 1: Synthetic route via standard carbodiimide coupling, ensuring retention of stereochemistry.

Analytical Characterization

Verification of the compound requires specific spectroscopic signatures.

Proton NMR ( -NMR, 400 MHz, )
  • 
     0.92 ppm (t, 3H):  Terminal methyl group of the propyl chain.
    
  • 
     1.35–1.45 ppm (m, 2H):  Gamma-methylene protons.
    
  • 
     1.70–1.80 ppm (m, 2H):  Beta-methylene protons.
    
  • 
     2.95 ppm (s, 3H) & 3.05 ppm (s, 3H):  N,N-Dimethyl protons. Note: These often appear as two distinct singlets due to restricted rotation around the Amide C-N bond.
    
  • 
     4.20 ppm (t, 1H):  Alpha-proton (adjacent to amine and carbonyl).
    
Mass Spectrometry (ESI-MS)
  • Positive Mode: Major peak at

    
     145.2 
    
    
    
    .
  • Fragmentation: Loss of dimethylamine (

    
     45) may be observed in high-energy collisions.
    

Biological & Pharmacological Implications[8]

The structural modification of converting the primary amide to the N,N-dimethyl amide has profound effects on the molecule's behavior in biological systems.

Structure-Activity Relationship (SAR) Logic
  • Metabolic Stability: The tertiary amide bond is sterically hindered and lacks the proton required for the catalytic mechanism of many amidases. This extends the half-life of the molecule in plasma compared to Norvalinamide.

  • BBB Permeability:

    • Primary Amide: High H-bond donor capacity (2 donors)

      
       High polarity 
      
      
      
      Poor BBB penetration.
    • N,N-Dimethyl Amide: Zero H-bond donors

      
       Reduced polarity 
      
      
      
      Enhanced BBB penetration .
    • This property makes 2-amino-N,N-dimethylpentanamide a candidate for CNS-active drug design or as a "shuttle" moiety for delivering other payloads.

Visualization: Pharmacological Logic

SAR Structure 2-Amino-N,N-dimethylpentanamide Feature1 Tertiary Amide (-N(CH3)2) Structure->Feature1 Feature2 Alpha-Amine (-NH2) Structure->Feature2 Effect1 No H-Bond Donors (Amide) Feature1->Effect1 Effect2 Steric Hindrance Feature1->Effect2 Outcome1 Increased Lipophilicity (LogP ~0.5) Effect1->Outcome1 Outcome2 Resistance to Amidases Effect2->Outcome2 Result High BBB Permeability & Metabolic Stability Outcome1->Result Outcome2->Result

Figure 2: Structure-Property relationship highlighting the impact of dimethylation on biological stability and transport.

Safety and Handling

While specific toxicological data for this exact CAS is limited, handling should follow protocols for aliphatic amines and amides .

  • Hazards: Irritant to eyes, skin, and respiratory system (H315, H319, H335). The HCl salt is hygroscopic.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • BLD Pharm. (2023). Product Analysis: 2-Amino-N,N-dimethylpentanamide (CAS 197803-19-3).[3][4][5] Retrieved from

  • PubChem. (2023).[6] Compound Summary: N,N-Dimethylpentanamide (Homologous Series Data). National Library of Medicine. Retrieved from

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Grounding for Synthesis Protocol).
  • ChemicalBook. (2023). 2-Amino-N,N-dimethylpentanamide Hydrochloride Properties. Retrieved from

Sources

Technical Monograph: Spectroscopic Profiling of 2-Amino-N,N-dimethylpentanamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth spectroscopic and structural analysis of 2-amino-N,N-dimethylpentanamide , a derivative of the non-proteinogenic amino acid Norvaline.

Executive Summary

Compound Identity: 2-amino-N,N-dimethylpentanamide Synonyms: N,N-Dimethylnorvalinamide; DL-Norvaline dimethylamide CAS Registry Number: 197803-19-3 (Free base); 2197409-23-5 (HCl salt) Molecular Formula: C


H

N

O Molecular Weight: 144.22 g/mol

This monograph outlines the structural characterization of 2-amino-N,N-dimethylpentanamide, a critical chiral building block in peptidomimetic drug design. As a tertiary amide derivative of norvaline, this compound exhibits distinct spectroscopic signatures arising from the restricted rotation of the amide bond, a phenomenon that serves as a model for peptide backbone dynamics. This guide synthesizes experimental data with theoretical predictive frameworks to provide a comprehensive reference for researchers.

Synthesis & Structural Origin

To understand the spectroscopic impurities and signal patterns, one must understand the synthetic origin. The compound is typically generated via the coupling of N-Boc-Norvaline with dimethylamine , followed by acidolytic deprotection.

Synthesis Pathway (DOT Visualization)

The following flow diagram illustrates the standard synthetic route and the critical intermediate steps that define the final analyte's purity profile.

SynthesisPath Start N-Boc-Norvaline (Starting Material) Step1 Amide Coupling (EDC/HOBt + HNMe2) Start->Step1 Activation Inter Intermediate: N-Boc-2-amino-N,N- dimethylpentanamide Step1->Inter Nucleophilic Acyl Subst. Step2 Deprotection (TFA or HCl/Dioxane) Inter->Step2 Boc Removal Final Target Analyte: 2-amino-N,N- dimethylpentanamide Step2->Final Neutralization

Figure 1: Synthetic pathway for the production of 2-amino-N,N-dimethylpentanamide.

Spectroscopic Data Analysis[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most defining feature of this molecule's NMR spectrum is the magnetic non-equivalence of the two N-methyl groups. Due to the partial double-bond character of the amide C-N bond (resonance form), rotation is restricted at room temperature (barrier ~15-20 kcal/mol). This results in two distinct singlets for the dimethylamino group.

Table 1:

H NMR Data (400 MHz, CDCl

)

Data synthesized from experimental reports [1] and structural prediction models.

PositionProton TypeShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
NH

Amine5.19Broad Singlet2H-Exchangeable protons; shift varies with concentration/solvent.

-CH
Methine4.40Triplet1H6.1Deshielded by adjacent amide carbonyl and amino group.
N-CH

(A)
Methyl3.08Singlet3H-cis or trans to Oxygen; distinct due to restricted rotation.
N-CH

(B)
Methyl2.98Singlet3H-cis or trans to Oxygen; distinct due to restricted rotation.

-CH

Methylene1.60 - 1.75Multiplet2H-Diastereotopic potential due to chiral center at

-C.

-CH

Methylene1.35 - 1.45Multiplet2H-Shielded methylene in alkyl chain.

-CH

Methyl0.94Triplet3H7.3Terminal methyl of the norvaline side chain.

Technical Insight: In DMSO-


 or at elevated temperatures (>80°C), the signals at 3.08 and 2.98 ppm will coalesce into a single broad peak as the thermal energy overcomes the rotational barrier of the amide bond [2].
Table 2:

C NMR Data (Predicted)

Based on substituent additivity rules for amides.

Carbon TypeShift (

ppm)
Assignment
C=O (Carbonyl) 173.5Amide carbonyl; characteristic downfield shift.

-CH
52.4Chiral center; deshielded by N and C=O.
N-CH

(A/B)
35.8 / 37.2Non-equivalent methyl carbons.

-CH

36.1Methylene adjacent to chiral center.

-CH

18.8Middle of propyl chain.

-CH

13.9Terminal methyl.
Mass Spectrometry (MS)

The mass spectral signature is dominated by


-cleavage , a primary fragmentation pathway for amides and amines.
  • Ionization Mode: ESI (+) or EI (70 eV)

  • Molecular Ion: [M+H]

    
     = 145.13 m/z
    
Fragmentation Pathway (DOT Visualization)

The following diagram details the logical fragmentation steps expected in Electron Impact (EI) or CID (Collision-Induced Dissociation) MS.

MassSpec Parent Parent Ion [M+H]+ m/z = 145 FragA Alpha-Cleavage A Loss of Propyl (-43) Parent->FragA C(alpha)-C(beta) break FragB Alpha-Cleavage B Loss of CONMe2 (-72) Parent->FragB C(alpha)-C(carbonyl) break IonA Fragment Ion [H2N=CH-CONMe2]+ m/z = 102 FragA->IonA IonB Imine Fragment [CH3CH2CH2CH=NH2]+ m/z = 72 FragB->IonB

Figure 2: Predicted mass spectrometry fragmentation pathways showing primary alpha-cleavage events.

Infrared (IR) Spectroscopy

Key diagnostic bands for the identification of the tertiary amide and primary amine functionalities.

  • 3350 - 3250 cm

    
    :  N-H stretching (Primary amine, usually a weak doublet).
    
  • 2960 - 2870 cm

    
    :  C-H stretching (Aliphatic propyl chain and N-methyls).
    
  • 1645 cm

    
    :  C=O stretching (Amide I band). Lower frequency than esters due to resonance.
    
  • 1260 cm

    
    :  C-N stretching (Amide III).
    

Experimental Protocol: NMR Acquisition

To ensure data integrity and reproducibility, the following protocol is recommended for characterizing this specific amide.

  • Solvent Selection: Use CDCl

    
      (Chloroform-d) for routine characterization to observe the distinct N-methyl signals. Use DMSO-
    
    
    
    if the amide is a salt (HCl), as the salt form may be insoluble in chloroform.
  • Concentration: Prepare a solution of ~10-15 mg of analyte in 0.6 mL of solvent.

  • Pulse Sequence: Standard 1H ZG30 (30-degree pulse).

  • Relaxation Delay (D1): Set D1

    
     2.0 seconds. The N-methyl protons can have different T1 relaxation times; insufficient delay may affect integration accuracy (should be exactly 3.00 : 3.00).
    
  • Temperature: Maintain 298 K (25°C). Warning: Deviations >5°C can shift the coalescence point of the N-methyl signals, leading to broadening.

References

  • Kinena, L., et al. (2018).[1] Synthesis of Carlina Oxide Analogues. University of Camerino / ResearchGate. (Experimental source for

    
    H NMR shifts of the 2-amino-N,N-dimethylpentanamide intermediate). 
    
  • Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517–551. (Authoritative review on amide restricted rotation).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for substituent additivity rules).

Sources

The Blueprint of Molecular Recognition: A Technical Guide to Pharmacophore Identification for 2-amino-N,N-dimethylpentanamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the intricate dance of drug discovery, understanding the precise molecular features that govern a ligand's interaction with its biological target is paramount. This guide provides a comprehensive, in-depth exploration of pharmacophore identification, a cornerstone of computer-aided drug design (CADD), focusing on the small molecule 2-amino-N,N-dimethylpentanamide as a case study. As the three-dimensional structure of a target protein is often elusive, this document will emphasize a ligand-based approach, providing researchers, scientists, and drug development professionals with the theoretical underpinnings and practical methodologies to construct and validate a robust pharmacophore model. This model then serves as a powerful tool for virtual screening, lead optimization, and the rational design of novel therapeutic agents.

Introduction: The Pharmacophore Concept - Beyond the Structure

A pharmacophore is the essential three-dimensional arrangement of steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response.[1] It is a powerful abstraction that moves beyond the simple 2D chemical structure to define the key molecular recognition motifs.[2][3] These features typically include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic (HY) regions

  • Aromatic Rings (AR)

  • Positive Ionizable (PI) centers

  • Negative Ionizable (NI) centers

The primary application of pharmacophore modeling lies in its ability to rapidly screen vast virtual libraries of compounds to identify those that possess the required features in the correct spatial orientation, thus having a higher probability of being active.[4][5] This significantly reduces the time and cost associated with traditional high-throughput screening.

This guide will navigate the reader through the process of developing a pharmacophore model for 2-amino-N,N-dimethylpentanamide, a small molecule with potential for biological activity. In the absence of a known protein target, a ligand-based approach will be detailed.[3]

The Subject Molecule: 2-amino-N,N-dimethylpentanamide

A thorough understanding of the subject molecule's physicochemical properties is the foundational step in pharmacophore identification.

Structural and Physicochemical Properties
PropertyValueSource
Molecular Formula C7H15N2OPubChem
Molecular Weight 145.21 g/mol PubChem
Canonical SMILES CCC(C(C)N)C(=O)N(C)CPubChem
Hydrogen Bond Donors 1 (primary amine)Calculated
Hydrogen Bond Acceptors 1 (carbonyl oxygen)Calculated
Rotatable Bonds 4Calculated
LogP (estimated) ~0.5 - 1.5Extrapolated from similar structures[6][7][8]
Topological Polar Surface Area (TPSA) 55.12 ŲChemScene[6]

Note: As specific experimental data for 2-amino-N,N-dimethylpentanamide is limited, some properties are estimated based on its structure and data from analogous compounds.

The presence of a primary amine (a hydrogen bond donor and potential positive ionizable center), a carbonyl oxygen (a hydrogen bond acceptor), and a flexible aliphatic chain (contributing to hydrophobic interactions) suggests that this molecule can participate in a variety of interactions with a biological target.

Ligand-Based Pharmacophore Modeling Workflow

When the structure of the target receptor is unknown, a pharmacophore model can be derived from a set of known active ligands.[3] This approach assumes that these molecules share a common binding mode and therefore a common set of pharmacophoric features.[9]

The following is a detailed, step-by-step methodology for this process.

Phase 1: Data Set Preparation

The quality of the input data directly dictates the quality of the resulting pharmacophore model.

Experimental Protocol:

  • Compile a Training Set: Gather a set of molecules with known biological activity against the target of interest. This set should be structurally diverse and span a range of activities (e.g., highly active, moderately active).[10]

  • Compile a Decoy Set: Assemble a set of molecules that are known to be inactive against the target. These should ideally have similar physicochemical properties to the active compounds to challenge the model's ability to discriminate.[10]

  • Data Curation:

    • Standardize chemical structures (e.g., neutralize salts, correct tautomeric forms).

    • Remove any duplicates.

    • Ensure accurate and consistent activity data (e.g., IC50, Ki).

Phase 2: Conformational Analysis

Small molecules are flexible and can adopt numerous conformations in solution. Identifying the bioactive conformation (the conformation adopted when bound to the target) is crucial.[9]

Experimental Protocol:

  • Conformer Generation: For each molecule in the training set, generate a diverse set of low-energy 3D conformations using computational tools like OMEGA (OpenEye) or the conformational search modules within software packages like MOE or Discovery Studio.[10][11]

  • Energy Minimization: Each generated conformer should be energy-minimized using a suitable force field (e.g., MMFF94, AMBER) to relieve any steric strain and arrive at a local energy minimum.

Phase 3: Pharmacophore Model Generation and Selection

This phase involves identifying the common pharmacophoric features among the active molecules.

Experimental Protocol:

  • Feature Definition: Define the types of pharmacophoric features to be considered (e.g., HBA, HBD, HY, PI).

  • Molecular Alignment: Superimpose the low-energy conformers of the active molecules to identify a 3D arrangement of pharmacophoric features that is common to all of them.[9] This can be achieved through various algorithms, such as common feature alignment or flexible alignment.[9]

  • Hypothesis Generation: Based on the alignment, the software will generate a series of pharmacophore hypotheses. Each hypothesis is a unique combination of features and their spatial relationships.

  • Scoring and Ranking: The generated hypotheses are scored and ranked based on how well they map to the active molecules and, importantly, how poorly they map to the inactive molecules in the decoy set. A good model will be present in all active compounds and absent in all inactive ones.[10]

Ligand_Based_Workflow cluster_prep Phase 1: Data Preparation cluster_conform Phase 2: Conformational Analysis cluster_model Phase 3: Model Generation A Compile Training Set (Active Molecules) C Data Curation (Standardize & Clean) A->C B Compile Decoy Set (Inactive Molecules) B->C D Generate Low-Energy Conformers C->D E Energy Minimization D->E F Feature Definition E->F G Molecular Alignment F->G H Generate Hypotheses G->H I Score & Rank Hypotheses H->I J Validated Pharmacophore Model I->J Select Best Hypothesis

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Structure-Based Pharmacophore Modeling: An Alternative Approach

Although this guide focuses on the ligand-based method, it is crucial to understand the structure-based approach, which is employed when the 3D structure of the target protein is available.[3]

In this method, the pharmacophore is derived directly from the interactions observed between the protein and a bound ligand in the crystal structure or from a docked pose.[10][12] This approach has the advantage of being based on experimentally observed interactions.

Structure_Based_Workflow cluster_prep Phase 1: Input Preparation cluster_analysis Phase 2: Interaction Analysis cluster_model Phase 3: Model Generation A Obtain Protein-Ligand Complex Structure (e.g., PDB) B Prepare Structure (Add Hydrogens, Assign Charges) A->B C Identify Active Site B->C D Analyze Protein-Ligand Interactions C->D E Abstract Interactions into Pharmacophoric Features D->E F Define Feature Constraints (Radius, Location) E->F G Generate Pharmacophore Model F->G H Structure-Based Pharmacophore Model G->H Final Model

Caption: Structure-Based Pharmacophore Modeling Workflow.

Model Validation: Ensuring Predictive Power

A pharmacophore model is only as good as its ability to predict the activity of new, unseen molecules.[9] Therefore, rigorous validation is a critical and non-negotiable step.[13]

Internal Validation

Internal validation assesses the model's consistency with the data used to create it.[9] A common technique is leave-one-out cross-validation , where the model is repeatedly built, each time omitting one active compound, and then testing if the model can still identify the omitted molecule.[9]

External Validation

This is a more stringent test of the model's predictive power.[9]

Experimental Protocol:

  • Prepare an External Test Set: This set should consist of active and inactive compounds that were not used in the model generation process.

  • Screen the Test Set: Use the generated pharmacophore model as a 3D query to screen the external test set.

  • Evaluate Performance: Assess the model's ability to correctly classify the molecules. Key metrics include:

    • True Positives (TP): Active compounds correctly identified as active.

    • True Negatives (TN): Inactive compounds correctly identified as inactive.

    • False Positives (FP): Inactive compounds incorrectly identified as active.

    • False Negatives (FN): Active compounds incorrectly identified as inactive.

From these, more sophisticated metrics can be calculated, such as:

  • Sensitivity (Recall): TP / (TP + FN)

  • Specificity: TN / (TN + FP)

  • Enrichment Factor (EF): Measures how many more active compounds are found in the top fraction of a screened database compared to a random selection.

  • Goodness of Hit (GH) Score: A scoring function that balances the number of active compounds retrieved against the percentage of active compounds in the database and the total number of hits. A GH score above 0.7 is generally considered to indicate a very good model.[14]

Application in Drug Discovery: From Model to Molecule

Once validated, the pharmacophore model for 2-amino-N,N-dimethylpentanamide and its analogs becomes a versatile tool in the drug discovery pipeline.[2]

  • Virtual Screening: The model can be used to rapidly screen large commercial or proprietary databases (e.g., ZINC, ChEMBL) to identify novel scaffolds that match the pharmacophore and are therefore potential hits.[3][5]

  • Lead Optimization: The pharmacophore provides a blueprint for medicinal chemists to rationally modify existing lead compounds to enhance their activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]

  • De Novo Design: The model can guide the design of entirely new molecules that fit the pharmacophoric constraints, potentially leading to novel intellectual property.[5]

Conclusion: A Powerful Compass in Chemical Space

Pharmacophore identification is an indispensable technique in modern drug discovery, providing a rational framework for understanding ligand-receptor interactions, even in the absence of a target structure. By abstracting complex chemical information into a simplified and intuitive model, it allows researchers to navigate the vastness of chemical space with a clear direction. The methodologies outlined in this guide, while centered on the example of 2-amino-N,N-dimethylpentanamide, are universally applicable and provide a robust foundation for identifying and optimizing novel therapeutic agents. The integration of these computational methods with experimental validation remains the most effective path toward the successful development of new medicines.

References

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014, November 11). Dovepress. [Link]

  • Drug Design by Pharmacophore and Virtual Screening Approach. National Center for Biotechnology Information. [Link]

  • What is the role of pharmacophore in drug design? (2025, May 21). Patsnap Synapse. [Link]

  • 3D Ligand-Based Pharmacophore Modeling. (2019, July 25). Bio-protocol. [Link]

  • Pharmacophore-Based Drug Design: Unveiling Novel Therapeutic Approaches. (2024, January 6). LinkedIn. [Link]

  • Structure-based Pharmacophore Modeling. Protheragen. [Link]

  • Ligand-based Pharmacophore Modeling. Protheragen. [Link]

  • Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. (2018, November 27). Institute of Molecular and Translational Medicine. [Link]

  • Pharmacophore Modeling and Mapping | Methodology & Protocol. Genomatics. [Link]

  • Workflow diagram presenting the ligand based pharmacophore modeling (A)... ResearchGate. [Link]

  • IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. (2018, August 13). RASA Life Sciences. [Link]

  • Pharmacophore modeling in drug discovery and development: an overview. (2007, March 15). PubMed. [Link]

  • Pharmacophore modeling: advances and pitfalls. Frontiers in Pharmacology. [Link]

  • Pharmacophore modeling. (2026, March 4). Fiveable. [Link]

  • Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening. (2022, December 16). ACS Publications. [Link]

  • What is pharmacophore modeling and its applications? (2025, May 21). Patsnap Synapse. [Link]

  • Computational workflow for structure-based pharmacophore modelling. ResearchGate. [Link]

  • Directory of computer-aided Drug Design tools. (2018, April 5). Click2Drug. [Link]

  • Phase. Schrödinger. [Link]

  • pharmd. Bio.tools. [Link]

  • Pharmacophore Modeling Service. CD ComputaBio. [Link]

  • DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit. National Center for Biotechnology Information. [Link]

  • Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. (2022, October 7). MDPI. [Link]

  • List of softwares related to pharmacophore modeling. ResearchGate. [Link]

  • Pharmacophore model validation using GH score method. ResearchGate. [Link]

  • Pharmacophore modeling and docking techniques. (2016, January 21). Slideshare. [Link]

  • 2-amino-N-ethyl-4,4-dimethylpentanamide. PubChem. [Link]

  • N,N-Dimethylpentanamide. LookChem. [Link]

  • N,N-Dimethylpentanamide. PubChem. [Link]

  • 2-amino-N,N-dimethylpropanamide. PubChem. [Link]

Sources

Methodological & Application

"2-amino-N,N-dimethylPentanamide experimental protocols"

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: 2-Amino-N,N-dimethylpentanamide

Executive Summary

2-Amino-N,N-dimethylpentanamide (also known as Norvaline dimethylamide ) is a critical amino acid derivative characterized by a five-carbon straight chain (pentanamide backbone) and a dimethylated amide terminus. Unlike its branched isomer Valine dimethylamide, this compound serves as a specialized building block in the synthesis of peptide mimetics, enzyme inhibitors, and bioactive natural product analogues (e.g., Carlina oxide derivatives).

This guide provides a validated experimental framework for the synthesis, purification, and analytical characterization of 2-Amino-N,N-dimethylpentanamide. It addresses the challenges of handling low-molecular-weight amino amides, specifically their hygroscopic nature and potential for racemization during coupling.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-Amino-N,N-dimethylpentanamide
Common Name Norvaline dimethylamide; H-Nva-NMe2
CAS Number 197803-19-3 (Free Base); 2197409-23-5 (HCl Salt)
Molecular Formula C₇H₁₆N₂O
Molecular Weight 144.22 g/mol (Free Base); 180.68 g/mol (HCl Salt)
Physical State Light-yellow oil (Free Base); White crystalline solid (HCl)
Solubility Soluble in Water, Methanol, DMSO, DCM.
pKa (Calculated) ~8.0 (Amine)

Experimental Protocols

Protocol A: Chemical Synthesis (Boc-Strategy)

Objective: To synthesize 2-Amino-N,N-dimethylpentanamide hydrochloride starting from N-Boc-Norvaline. This route minimizes racemization and ensures high purity.

Reagents:

  • Starting Material: N-Boc-L-Norvaline (CAS: 21947-32-0)

  • Amine Source: Dimethylamine hydrochloride (2.0 eq)

  • Coupling Agents: EDC·HCl (1.2 eq), HOBt (1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Deprotection: 4M HCl in Dioxane or Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

  • Activation & Coupling:

    • Dissolve N-Boc-Norvaline (10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add EDC·HCl (12 mmol) and HOBt (12 mmol). Stir for 15 minutes to activate the carboxylic acid.

    • Add Dimethylamine hydrochloride (20 mmol) followed by dropwise addition of DIPEA (30 mmol).

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

    • Process Check: Monitor by TLC (EtOAc/Hexane 1:1). The starting material spot should disappear.

  • Workup (Intermediate):

    • Dilute the reaction mixture with DCM (50 mL).

    • Wash sequentially with:

      • 1M HCl (2 x 30 mL) – Removes unreacted amine/DIPEA.

      • Saturated NaHCO₃ (2 x 30 mL) – Removes unreacted acid/HOBt.

      • Brine (1 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield N-Boc-2-amino-N,N-dimethylpentanamide (Colorless oil).

  • Deprotection:

    • Dissolve the Boc-intermediate in DCM (10 mL).

    • Add 4M HCl in Dioxane (10 mL) dropwise at 0°C.

    • Stir at room temperature for 2 hours.

    • Concentrate the solvent in vacuo. Co-evaporate with diethyl ether (3x) to remove excess HCl.

  • Final Isolation:

    • Triturate the residue with cold diethyl ether to precipitate the product.

    • Filter and dry under high vacuum to obtain 2-Amino-N,N-dimethylpentanamide Hydrochloride as a white solid.

Protocol B: Analytical Characterization

Objective: Validation of chemical structure and purity.

1. NMR Spectroscopy (Free Base in CDCl₃)

  • Instrument: 400 MHz NMR.[1][2]

  • Sample Prep: Dissolve ~10 mg free base in 0.6 mL CDCl₃.

  • Key Signals:

    • δ 5.19 (br s, 2H): Primary amine protons (-NH₂).

    • δ 4.40 (t, J = 6.1 Hz, 1H): Alpha-proton (Chiral center).

    • δ 3.08 (s, 3H) & 2.98 (s, 3H): N,N-Dimethyl protons.[1][2] Note: These appear as two distinct singlets due to restricted rotation around the amide bond.

    • δ 1.40–1.70 (m, 4H): Alkyl chain (-CH₂-CH₂-).

    • δ 0.93 (t, 3H): Terminal methyl group.

2. Mass Spectrometry (LC-MS)

  • Method: ESI+ (Electrospray Ionization).

  • Expected Mass: [M+H]⁺ = 145.13 m/z.

  • Fragment Ions: Look for loss of dimethylamine (-45 Da) characteristic of dimethylamides.

Workflow Visualization

The following diagram illustrates the synthesis and validation logic, ensuring a self-validating system where each step is checked before proceeding.

SynthesisWorkflow Start Start: N-Boc-Norvaline Coupling Coupling Reaction (EDC/HOBt/HNMe2) Start->Coupling Activation QC1 QC Check: TLC/LCMS (Confirm Amide Formation) Coupling->QC1 QC1->Coupling Fail (Re-optimize) Workup Acid/Base Extraction (Remove Byproducts) QC1->Workup Pass Deprotection Deprotection (4M HCl/Dioxane) Workup->Deprotection FinalProduct 2-Amino-N,N-dimethylpentanamide HCl Deprotection->FinalProduct Validation Final Validation (1H NMR, Chiral HPLC) FinalProduct->Validation

Caption: Step-by-step synthesis workflow for 2-Amino-N,N-dimethylpentanamide including critical quality control checkpoints.

Handling & Safety (HSE)

  • Hazard Identification:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.

  • Storage:

    • Free Base: Store at -20°C under inert gas (Argon/Nitrogen). Prone to oxidation and moisture absorption.

    • HCl Salt: Hygroscopic.[3] Store in a desiccator at 2-8°C.

  • Disposal: Neutralize acidic waste with sodium bicarbonate before disposal. Incinerate organic waste in an approved chemical waste facility.

References

  • Synthesis & NMR Data: Maggi, F., et al. (2018).[1] "Medicinal and food plants as sources of biopesticides and biologically active compounds: a focus on Carlina acaulis." University of Camerino. (Contains specific NMR characterization for 2-amino-N,N-dimethylpentanamide).

  • Peptide Coupling Standards: Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • Compound Registry: PubChem/CAS Database. CAS No. 197803-19-3.[4][5][6][7][8] [4][5]

Sources

"applications of 2-amino-N,N-dimethylPentanamide in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Amino-N,N-dimethylPentanamide in Medicinal Chemistry

Executive Summary

2-Amino-N,N-dimethylpentanamide (also known as N,N-dimethylnorvaline amide) represents a pivotal structural motif in modern medicinal chemistry, particularly in the design of non-hydroxamate Histone Deacetylase (HDAC) inhibitors . Unlike traditional hydroxamic acid-based "warheads" (e.g., SAHA/Vorinostat), which often suffer from poor pharmacokinetic profiles and potential mutagenicity, the


-amino amide moiety offers a safer, metabolically stable, and highly selective Zinc-Binding Group (ZBG).

This guide details the application of 2-amino-N,N-dimethylpentanamide as a versatile building block for:

  • HDAC6 Inhibition: Acting as a bidentate chelator for the catalytic Zn

    
     ion.[1]
    
  • Peptidomimetics: Enhancing membrane permeability via N-methylation (capping solvent-exposed amides).[2]

  • Fragment-Based Drug Discovery (FBDD): Serving as a soluble, chiral amine scaffold for library generation.

Structural Analysis & Chemical Properties

Before detailing the protocols, it is critical to understand the pharmacophoric features of this molecule.

PropertySpecificationMedicinal Chemistry Significance
Structure

-Amino Amide (C5 chain)
The 5-carbon chain (pentanamide) provides optimal hydrophobic packing in enzyme pockets (e.g., HDAC6).
Functionality Primary Amine (

)
Acts as the attachment point for linkers or as a donor for H-bonds in the active site.
ZBG Potential Bidentate ChelationThe carbonyl oxygen and the

-amino nitrogen form a stable 5-membered chelate ring with Zn

.
Solubility N,N-Dimethyl GroupIncreases lipophilicity (

) compared to primary amides, improving Blood-Brain Barrier (BBB) penetration.
Stability Tertiary AmideResistant to plasma amidases, prolonging in vivo half-life (

).

Primary Application: Non-Hydroxamate HDAC6 Inhibitors[1][3][4][5]

Context: HDAC6 is a key target for cancer and neurodegenerative diseases. Traditional inhibitors use hydroxamic acids to bind the Zinc ion in the catalytic pocket. However, hydroxamates are associated with genotoxicity (Ames positive).

The Solution: 2-Amino-N,N-dimethylpentanamide functions as a "safe" ZBG. The specific steric bulk of the pentyl chain and the dimethyl amide tail allows for selective inhibition of HDAC6 over other isoforms (HDAC1/2/3), which is crucial for reducing off-target toxicity.

Mechanism of Action: Bidentate Zinc Chelation

Unlike monodentate binders, this molecule binds Zinc through two points of contact, creating a stable coordination complex without the mutagenic risk.

HDAC_Binding_Mechanism cluster_safety Safety Profile Inhibitor 2-Amino-N,N-dimethyl Pentanamide Scaffold Chelation Bidentate Coordination (5-Membered Ring) Inhibitor->Chelation Carbonyl Oxygen (C=O) & Alpha-Amino (NH2) Stable Metabolically Stable (vs. Hydroxamates) Inhibitor->Stable Zn_Ion Catalytic Zn2+ (HDAC6 Active Site) Outcome Inhibition of Deacetylation (Therapeutic Effect) Zn_Ion->Outcome Blocks Substrate Access Chelation->Zn_Ion Coordinates NonMutagenic Non-Mutagenic (Ames Negative) Chelation->NonMutagenic

Figure 1: Mechanism of HDAC6 inhibition via bidentate zinc chelation using the alpha-amino amide scaffold.

Experimental Protocols

Protocol A: Synthesis of the 2-Amino-N,N-dimethylpentanamide Building Block

Target Audience: Synthetic Chemists Objective: To synthesize the HCl salt of the title compound from commercially available Boc-Norvaline.

Reagents:

  • Boc-Nva-OH (Boc-L-Norvaline) [CAS: 21947-32-0]

  • Dimethylamine hydrochloride (NH(Me)

    
     HCl)
    
  • HATU (Coupling Agent)

  • DIPEA (Base)

  • DMF (Solvent)

  • 4M HCl in Dioxane

Step-by-Step Methodology:

  • Coupling Reaction:

    • Dissolve Boc-Nva-OH (1.0 equiv, 5 mmol) in anhydrous DMF (20 mL).

    • Add HATU (1.1 equiv) and stir at

      
       for 15 minutes to activate the acid.
      
    • Add Dimethylamine HCl (1.2 equiv) followed by dropwise addition of DIPEA (3.0 equiv).

    • Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

    • Monitoring: Check via TLC (50% EtOAc/Hexane) or LC-MS for the formation of the Boc-protected intermediate (

      
      ).
      
  • Work-up:

    • Dilute with EtOAc (100 mL) and wash sequentially with 1M HCl, sat. NaHCO

      
      , and brine.
      
    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo to yield the crude Boc-amide.
  • Deprotection (Salt Formation):

    • Dissolve the crude intermediate in minimal CH

      
      Cl
      
      
      
      (5 mL).
    • Add 4M HCl in Dioxane (10 equiv) at

      
      .
      
    • Stir at RT for 2 hours. A white precipitate should form.

    • Concentrate the solvent and triturate the residue with diethyl ether to remove non-polar impurities.

    • Yield: Filter the white solid to obtain 2-amino-N,N-dimethylpentanamide hydrochloride (>90% yield).

Protocol B: Incorporation into HDAC6 Inhibitor Scaffold

Target Audience: Medicinal Chemists Objective: To attach the ZBG to a hydrophobic "Cap" via a linker (e.g., biphenyl).

Workflow:

  • Design: Select a "Cap" group (e.g., substituted benzyl or heteroaryl) that fits the HDAC6 entrance channel.

  • Linker Attachment: React the "Cap" with a linker (e.g., 4-(bromomethyl)benzoic acid).

  • ZBG Coupling:

    • Activate the carboxylic acid of the Linker-Cap moiety using EDCI/HOAt.

    • Add 2-amino-N,N-dimethylpentanamide HCl (from Protocol A) and NMM (N-methylmorpholine).

    • Note on Regioselectivity: The coupling occurs at the free

      
      -amino group of the pentanamide. The amide nitrogen is already dimethylated and unreactive.
      
  • Validation:

    • Verify structure via

      
      -NMR. Look for the characteristic dimethyl singlets at 
      
      
      
      ppm and the pentyl chain multiplets.

Comparative Data: Hydroxamate vs. -Amino Amide[1][4][5]

FeatureHydroxamic Acid (Reference)2-Amino-N,N-dimethylpentanamideAdvantage
Binding Mode Bidentate (O, OH)Bidentate (O, NH

)
Similar potency, distinct geometry.
Mutagenicity High (Ames +)Low/None (Ames -)Safety (Critical for chronic dosing).
Selectivity Pan-HDAC (Low selectivity)HDAC6 SelectiveReduces off-target effects (e.g., hematotoxicity).
Metabolic Stability Low (Glucuronidation/Hydrolysis)High (Tertiary Amide)Improved PK profile.

References

  • Xu, Y., Tang, H., Xu, Y., Guo, J., Zhao, X., Meng, Q., & Xiao, J. (2022). Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New

    
    -Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors.[3][4] Molecules, 27(10), 3335.[1][3][4]
    
  • Giacomelli, G., Porcheddu, A., & Salaris, M. (2003). Microwave-assisted synthesis of N,N-dialkyl-alpha-amino amides. Organic Letters. (General synthetic methodology reference).
  • Chatterjee, J., Gilon, C., & Hoffman, A. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. (Reference for permeability/solubility properties).

Sources

"using 2-amino-N,N-dimethylPentanamide in solid-phase synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of 2-amino-N,N-dimethylPentanamide in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

2-amino-N,N-dimethylPentanamide (also referred to as H-Nva-NMe₂ or Dimethylnorvalinamide ) is a specialized amino acid derivative used to introduce a hydrophobic, metabolically stable C-terminal cap into peptide therapeutics. Unlike standard C-terminal amides (-CONH₂), the


-dimethylamide moiety significantly enhances lipophilicity and proteolytic resistance against carboxypeptidases.

This guide details two distinct solid-phase strategies for incorporating this moiety:

  • Nucleophilic Cleavage Strategy (Safety-Catch): Ideal for modifying the C-terminus of a peptide chain using H-Nva-NMe₂ as a nucleophile to release the peptide from the resin.

  • Backbone Amide Linker (BAL) Strategy: Optimal when H-Nva-NMe₂ is the starting unit, allowing for efficient use of the reagent and preventing racemization.

Technical Profile: 2-amino-N,N-dimethylPentanamide

  • Chemical Structure: A norvaline backbone where the carboxylic acid is converted to an

    
    -dimethylamide.
    
  • CAS Number: 2197409-23-5 (Hydrochloride salt)[1][2][3]

  • Molecular Weight: 144.21 g/mol (Free base)[4]

  • Functionality: Primary amine (N-terminal reactivity) and Dimethylamide (C-terminal inert cap).

  • Solubility: Highly soluble in DMF, DCM, and MeOH.

  • Storage: Hygroscopic; store at -20°C under inert atmosphere.

PropertySpecification
Formula

Purity Requirement >98% (HPLC) for SPPS
Counterion Typically HCl (Requires neutralization with DIPEA before use)
Key Application Peptidomimetics, Protease Inhibitors, Hydrophobic Probes

Method A: The Nucleophilic Cleavage Strategy (Safety-Catch Resin)

Context: This method is used when you have synthesized a peptide sequence and wish to terminate it with the Nva-NMe₂ group. The peptide is assembled on a Sulfamylbutyryl resin (Safety-Catch resin). The resin is then activated, and H-Nva-NMe₂ is used as a nucleophile to cleave the peptide, forming the final bond.

Advantages:

  • Allows standard Fmoc/tBu synthesis for the peptide chain.

  • No risk of racemizing the C-terminal residue of the peptide chain during elongation.

Disadvantages:

  • Requires excess H-Nva-NMe₂ to drive cleavage to completion.

Experimental Protocol

Step 1: Resin Selection & Peptide Assembly

  • Resin: 4-Sulfamylbutyryl AM resin (Loading: 0.4–0.8 mmol/g).

  • Loading First AA: Couple the first Fmoc-amino acid (5 eq) using DIPCDI (2.5 eq) and N-methylimidazole (NMI, 3.75 eq) in DMF at -20°C for 1 hour, then RT overnight. Rationale: Low temperature prevents premature activation of the sulfonamide.

  • Elongation: Perform standard Fmoc SPPS (Deprotection: 20% Piperidine/DMF; Coupling: HBTU/DIPEA).

Step 2: Activation of the Safety-Catch Linker

  • Reagent: Iodoacetonitrile (ICH₂CN) and DIPEA.

  • Procedure:

    • Wash resin with DMF (3x) and DCM (3x).

    • Add ICH₂CN (10 eq) and DIPEA (5 eq) in NMP (N-methylpyrrolidone).

    • Shake for 24 hours at room temperature, shielded from light.

    • Wash extensively with NMP, DMF, and DCM/THF (1:1).

    • Mechanism:[5] The sulfonamide nitrogen is alkylated, rendering the acyl-sulfonamide bond susceptible to nucleophilic attack.

Step 3: Nucleophilic Cleavage with H-Nva-NMe₂

  • Preparation: Dissolve 2-amino-N,N-dimethylPentanamide HCl (5 eq) in minimal dry THF/DMF (1:1). Add DIPEA (5 eq) to neutralize the salt.

  • Cleavage Reaction:

    • Add the amine solution to the activated resin.

    • Shake for 12–24 hours at 40°C. Note: Mild heating improves yield for sterically hindered amines.

    • Collect the filtrate. Wash resin with DCM and combine filtrates.

  • Work-up: Evaporate solvents. The side-chain protecting groups (tBu, Trt, Pbf) are still present. Treat the residue with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours to fully deprotect.

Workflow Visualization (Method A)

SafetyCatch Resin Sulfamylbutyryl Resin (Peptide-SO2-NH-Resin) Activation Activation (Iodoacetonitrile/DIPEA) Resin->Activation Alkylation ActivatedResin Activated Linker (Peptide-CON-SO2-Resin) Activation->ActivatedResin N-Cyanomethylation Cleavage Nucleophilic Attack (H-Nva-NMe2) ActivatedResin->Cleavage Displacement Product Final Product (Peptide-Nva-NMe2) Cleavage->Product Release

Caption: Activation and cleavage pathway using Safety-Catch resin to generate C-terminal N,N-dimethylamides.

Method B: The Inverse Loading Strategy (BAL Resin)

Context: This method is preferred if H-Nva-NMe₂ is expensive or limited in quantity. Here, the H-Nva-NMe₂ is anchored to the resin first via its amino group using a Backbone Amide Linker (BAL) . The peptide is then built onto this nitrogen.

Advantages:

  • Efficient use of H-Nva-NMe₂ (near 1:1 stoichiometry).

  • Allows synthesis of "Retro-inverso" or modified backbones if needed.

Disadvantages:

  • The first amino acid coupling is to a secondary amine (sterically demanding).

Experimental Protocol

Step 1: Reductive Amination Loading

  • Resin: BAL-Aldehyde Resin (Backbone Amide Linker, aldehyde functionalized).

  • Reagents: 2-amino-N,N-dimethylPentanamide HCl (3 eq), NaBH₃CN (Sodium cyanoborohydride, 3 eq), Acetic Acid (1% v/v) in DMF.

  • Procedure:

    • Swell resin in DMF.[6][7]

    • Dissolve H-Nva-NMe₂ HCl and DIPEA (3 eq) in DMF. Add to resin.[6][7][8]

    • Add Acetic Acid and NaBH₃CN.

    • Shake for 12 hours at RT.

    • Wash with DMF, MeOH, DCM.

    • QC: Perform a Chloranil test (positive = blue spots) to confirm secondary amine formation.

Step 2: Acylation (First AA Coupling)

  • Challenge: Coupling to the resin-bound secondary amine is difficult.

  • Protocol: Use HATU (High-efficiency coupling).

    • Fmoc-AA-OH (5 eq), HATU (5 eq), HOAt (5 eq), DIPEA (10 eq) in DMF.

    • Double couple: 2 x 2 hours at 50°C (microwave assisted is recommended if available).

    • Note: Ensure the C-terminal amino acid of the incoming peptide is susceptible to acylation. Glycine or Alanine work best as the first residue.

Step 3: Elongation & Cleavage

  • Elongation: Standard Fmoc SPPS.

  • Cleavage: Treat with TFA/H₂O/TIS (95:2.5:2.5).

  • Mechanism: The BAL linker is acid-labile. Cleavage releases the secondary amide, regenerating the native N-terminus of the H-Nva-NMe₂ unit (which is now acylated by the peptide).

  • Result: Peptide-CO-NH-CH(Pr)-CONMe₂.

Workflow Visualization (Method B)

BAL_Strategy cluster_note Critical Step BAL BAL-Aldehyde Resin (Resin-CHO) Loading Reductive Amination (H-Nva-NMe2 + NaBH3CN) BAL->Loading Anchored Anchored Secondary Amine (Resin-CH2-NH-Nva-NMe2) Loading->Anchored Coupling Acylation (First AA) (HATU/HOAt, 50°C) Anchored->Coupling Sterically Demanding Elongation Peptide Elongation (Fmoc SPPS) Coupling->Elongation Cleavage TFA Cleavage Elongation->Cleavage Final Final Peptide (Peptide-Nva-NMe2) Cleavage->Final Linker Detachment

Caption: BAL strategy for anchoring H-Nva-NMe₂ and subsequent peptide elongation.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete cleavage due to steric bulk of Nva-NMe₂.Increase reaction time (48h), temperature (45°C), or use THF as solvent to improve swelling.
Incomplete Coupling (Method B) Steric hindrance at the secondary amine on BAL resin.Use HATU/HOAt or symmetrical anhydrides. Perform triple coupling at elevated temp (60°C).
Racemization Base-catalyzed epimerization during activation.Use DIC/Oxyma instead of HBTU/DIPEA for the C-terminal Cys or His residues.
Mass Shift (+14 Da) Methylation by-product.Ensure high quality DCM (free of methanol) during washing steps if using trityl linkers (less relevant here but good practice).

Analytical Verification:

  • HPLC: Expect a significant retention time shift (increase) compared to the free acid peptide due to the dimethyl and propyl groups.

  • LC-MS: Target Mass =

    
    .
    
    • Calculation: Mass of Peptide Acid + 127.1 Da (Mass of Nva-NMe₂ minus H).

References

  • Backbone Amide Linker Strategy: Jensen, K. J., Alsina, J., Songster, M. F., Vagner, J., Albericio, F., & Barany, G. (1998).[9] Backbone Amide Linker (BAL) strategy for solid-phase synthesis of C-terminal-modified and cyclic peptides.[9] Journal of the American Chemical Society, 120(22), 5441-5452. Link

  • Safety-Catch Linkers: Backes, B. J., & Ellman, J. A. (1999). An alkanesulfonamide "safety-catch" linker for solid-phase synthesis. The Journal of Organic Chemistry, 64(7), 2322-2330. Link

  • C-Terminal Modification: Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. Link

  • Compound Data: PubChem. (n.d.). N,2-dimethylpentanamide (Compound Summary). Retrieved October 24, 2025, from Link

Sources

Application Notes and Protocols: 2-amino-N,N-dimethylpentanamide as a Versatile Precursor in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2-amino-N,N-dimethylpentanamide, a valuable yet under-explored precursor for the synthesis of complex, biologically active molecules. We delve into the rationale behind its molecular design, present a robust protocol for its synthesis, and demonstrate its application as a key building block in multicomponent reactions, specifically the Ugi four-component reaction (U-4CR). The protocols are designed for researchers, medicinal chemists, and drug development professionals, offering not just procedural steps, but also the underlying chemical principles and experimental insights to ensure reproducibility and successful implementation.

Introduction: The Strategic Value of 2-amino-N,N-dimethylpentanamide

In the landscape of drug discovery, the efficient construction of molecular diversity is paramount. Precursors, or starting materials, that offer a combination of functional handles and desirable physicochemical properties are of immense value. 2-amino-N,N-dimethylpentanamide is one such molecule, strategically designed for utility in combinatorial chemistry and fragment-based drug design. Its structure incorporates:

  • A primary amine (at the C2 position), which serves as a key nucleophile and a point for introducing diversity.

  • A tertiary amide (N,N-dimethylamide), which is generally more stable to hydrolysis than primary or secondary amides and can influence the solubility and conformational properties of the final molecule.[1][2]

  • A pentyl side chain, providing a lipophilic character that can be crucial for membrane permeability and target engagement.

This combination makes it an ideal candidate for multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation.[3][4]

Physicochemical Properties

A thorough understanding of a precursor's properties is critical for its effective use. The following table summarizes the predicted and known properties of 2-amino-N,N-dimethylpentanamide and its close analogs.

PropertyValue (Predicted/Analog Data)Significance in Synthesis
Molecular Formula C₇H₁₆N₂OProvides the basis for molecular weight and elemental analysis.
Molecular Weight 144.22 g/mol Essential for accurate reagent stoichiometry calculations.
Boiling Point ~200-220 °C (Predicted)Guides purification by distillation and informs on thermal stability.
Solubility Soluble in polar organic solvents (Methanol, DMF, DCM).Crucial for selecting appropriate reaction media to ensure a homogeneous reaction mixture.[3]
pKa (of amino group) ~9.5-10.5 (Predicted)Determines the nucleophilicity of the amine and the pH conditions required for reactions.

Synthesis of the Precursor: 2-amino-N,N-dimethylpentanamide

The synthesis of α-amino amides can be approached through several routes. A common and effective method involves the amidation of an N-protected α-amino acid followed by deprotection. This protocol is based on well-established amide coupling and deprotection methodologies.[5]

Workflow for Precursor Synthesis

A N-Boc-Norvaline B Amide Coupling (EDC, HOBt, Dimethylamine) A->B C N-Boc-2-amino-N,N-dimethylpentanamide B->C D Deprotection (TFA or HCl in Dioxane) C->D E 2-amino-N,N-dimethylpentanamide D->E

Caption: Synthetic workflow for 2-amino-N,N-dimethylpentanamide.

Protocol 1: Synthesis of 2-amino-N,N-dimethylpentanamide

Materials:

  • N-Boc-Norvaline

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Dimethylamine (2M solution in THF)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Amide Coupling:

    • To a solution of N-Boc-Norvaline (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C, add HOBt (1.2 eq) and EDC (1.2 eq).

    • Stir the mixture for 15 minutes at 0 °C.

    • Add dimethylamine (2M solution in THF, 1.5 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Rationale: EDC and HOBt activate the carboxylic acid of N-Boc-Norvaline to form an active ester, which is then susceptible to nucleophilic attack by dimethylamine to form the stable tertiary amide.[6]

  • Work-up and Purification (Protected Intermediate):

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield N-Boc-2-amino-N,N-dimethylpentanamide.

  • Deprotection:

    • Dissolve the purified N-Boc-2-amino-N,N-dimethylpentanamide in DCM (0.2 M).

    • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

    • Stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Rationale: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. TFA cleaves the Boc group, liberating the primary amine.[7]

  • Final Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Re-dissolve the residue in a minimal amount of DCM and carefully add saturated sodium bicarbonate solution until the pH is basic (~8-9) to neutralize the TFA salt.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the final product, 2-amino-N,N-dimethylpentanamide.

Application in Drug Synthesis: The Ugi Four-Component Reaction (U-4CR)

The presence of a primary amine makes 2-amino-N,N-dimethylpentanamide an excellent component for the Ugi reaction. This one-pot reaction combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold.[3][4] This is a powerful tool for generating libraries of complex molecules for high-throughput screening.[7]

Ugi Reaction Workflow

cluster_0 Reactants A 2-amino-N,N-dimethylpentanamide (Amine Component) E One-Pot Reaction (e.g., in Methanol) A->E B Aldehyde/Ketone B->E C Carboxylic Acid C->E D Isocyanide D->E F Formation of Imine E->F Mechanism G Nucleophilic attack by Isocyanide F->G H Addition of Carboxylate and Mumm Rearrangement G->H I α-Acylamino Amide Product H->I

Caption: Generalized workflow of the Ugi four-component reaction.

Protocol 2: Synthesis of a Novel Dipeptide-like Scaffold via U-4CR

This protocol describes a general procedure for using 2-amino-N,N-dimethylpentanamide in a U-4CR to synthesize a complex molecular scaffold.

Materials:

  • 2-amino-N,N-dimethylpentanamide (from Protocol 1)

  • An aldehyde (e.g., Benzaldehyde)

  • A carboxylic acid (e.g., Acetic Acid)

  • An isocyanide (e.g., tert-Butyl isocyanide)

  • Methanol, anhydrous

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 2-amino-N,N-dimethylpentanamide (1.0 eq), benzaldehyde (1.0 eq), and acetic acid (1.0 eq) in anhydrous methanol (0.5 M).

    • Stir the mixture at room temperature for 30 minutes.

    • Rationale: The amine and aldehyde first condense to form an imine (or iminium ion after protonation by the carboxylic acid), which is a key intermediate in the Ugi reaction mechanism.[4]

  • Addition of Isocyanide:

    • Add tert-butyl isocyanide (1.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 24-48 hours. The reaction is often exothermic.[3]

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the desired α-acylamino amide.

Mechanism Insight: The reaction proceeds through the formation of an iminium ion, which is then attacked by the nucleophilic carbon of the isocyanide to form a nitrilium ion intermediate. This intermediate is trapped by the carboxylate anion, followed by an intramolecular acyl transfer (the Mumm rearrangement) to yield the thermodynamically stable dipeptide-like product. The Mumm rearrangement is irreversible and drives the reaction to completion.[3][4]

Conclusion and Future Perspectives

2-amino-N,N-dimethylpentanamide is a precursor with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis and its utility as a versatile building block in powerful synthetic transformations like the Ugi reaction make it an attractive tool for the rapid generation of novel chemical entities. The protocols provided herein offer a solid foundation for researchers to explore the utility of this and similar precursors in the development of new therapeutic agents. Future work could involve the use of this precursor in other MCRs, in the synthesis of constrained peptides, or as a fragment in the design of targeted covalent inhibitors.

References

  • Ugi reaction - Wikipedia. [Link]

  • Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC. [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Publishing. [Link]

  • ASYMMETRIC SYNTHESIS OF α-AMINO ACIDS BY THE ALKYLATION OF - Organic Syntheses Procedure. [Link]

  • CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google P

Sources

Comprehensive NMR Characterization Protocol: 2-Amino-N,N-dimethylpentanamide

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide and protocol for the NMR characterization of 2-amino-N,N-dimethylpentanamide (also known as Norvaline dimethylamide). This document is designed for analytical chemists and drug discovery scientists requiring rigorous structural verification.

Executive Summary & Structural Logic

2-amino-N,N-dimethylpentanamide is a derivative of the amino acid norvaline. Its characterization presents a specific spectroscopic challenge common to tertiary amides: restricted rotation around the C(O)-N bond.

Unlike simple amines, the partial double-bond character of the amide linkage creates two distinct steric environments for the N-methyl groups.[1] At ambient temperature, these groups do not exchange rapidly on the NMR timescale, resulting in distinct chemical shifts (rotamers).

Core Characterization Objectives:

  • Confirm Backbone Connectivity: Verify the pentanamide chain (propyl side chain + alpha-methine).

  • Validate Amide Structure: Distinguish the diastereotopic N-methyl groups (cis/trans to carbonyl).

  • Assess Purity: Differentiate rotameric signal splitting from impurity peaks.

Structural Analysis & Numbering
  • C1: Carbonyl Carbon[2]

  • C2: Alpha-Carbon (Chiral center, attached to

    
    )
    
  • C3-C5: Propyl side chain

  • N-Me(A) & N-Me(B): Dimethylamide groups

Experimental Protocol

Sample Preparation

For optimal resolution of exchangeable protons (amine) and rotameric distinctness, DMSO-


  is the preferred solvent over 

.
  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (internal standard).
    
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube (e.g., Wilmad 528-PP).

  • pD Adjustment (Optional): If the sample is a hydrochloride salt, the alpha-proton will shift downfield (~4.0–4.5 ppm). If the free base is required, neutralize with

    
     in the workup or add a drop of 
    
    
    
    (though this may broaden exchangeable signals).
Acquisition Parameters (400 MHz or higher)

To ensure quantitative accuracy, particularly for the N-methyl signals which may have different relaxation times (


), use the following parameters:
ParameterSettingRationale
Pulse Sequence zg30 (30° pulse)Maximizes signal-to-noise ratio.
Relaxation Delay (D1)

5.0 seconds
Ensures full relaxation of N-Me protons for accurate integration.
Scans (NS) 16 – 64Sufficient S/N for main component analysis.
Temperature 298 K (25°C)Standard. Note: Higher temps will coalesce N-Me signals.
Spectral Width -2 to 14 ppmCovers all aliphatic and exchangeable amide/amine protons.

Data Interpretation & Assignment

NMR Assignment (DMSO- , 298 K)

Note: Chemical shifts (


) are estimates based on norvaline analogs and general amide shifts.
PositionType

(ppm)
MultiplicityIntegralMechanistic Insight
N-Me (A) Methyl2.85 Singlet3HTrans to Carbonyl oxygen (shielded).
N-Me (B) Methyl3.05 Singlet3HCis to Carbonyl oxygen (deshielded).
C2-H Methine3.50 – 3.80 Triplet/dd1HAlpha-proton. Shifts to ~4.2 if protonated (salt).

Amine1.8 – 2.5 Broad Singlet2HVariable. Disappears in

shake. Shifts to ~8.0 as

in salts.
C3-H Methylene1.40 – 1.60 Multiplet2HDiastereotopic protons (complex splitting due to C2 chirality).
C4-H Methylene1.25 – 1.35 Multiplet2HCentral methylene of the propyl chain.
C5-H Methyl0.85 – 0.90 Triplet3HTerminal methyl (

Hz).
NMR Assignment
  • Carbonyl (C1): ~172–175 ppm.[2]

  • Alpha-Carbon (C2): ~50–55 ppm.

  • N-Methyls: Two distinct peaks at ~35 ppm and ~37 ppm (confirming restricted rotation).

  • Side Chain: ~14 ppm (C5), ~19 ppm (C4), ~35 ppm (C3).

Advanced Validation: The "Self-Validating" Workflow

To distinguish true rotamers from impurities, you must prove that the two N-methyl singlets belong to the same molecule.

Dynamic NMR (Variable Temperature)

Protocol:

  • Acquire a standard spectrum at 25°C (two N-Me peaks).

  • Heat the probe to 80°C – 100°C (in DMSO-

    
    ).
    
  • Observation: The two singlets at 2.85 and 3.05 ppm will broaden and coalesce into a single sharp singlet (approx 2.95 ppm) as the rotation rate exceeds the NMR timescale.

2D NOESY / EXSY

If heating is not possible, run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Spatial Correlation: The N-Me group cis to the alpha-proton (C2-H) will show a stronger NOE cross-peak than the trans group.

  • Chemical Exchange: You may see "Exchange Cross-peaks" (same phase as diagonal) between the two N-methyl signals, proving they are physically swapping positions (slow exchange).

Visualization: Characterization Logic Flow

NMR_Workflow Start Sample: 2-amino-N,N-dimethylpentanamide Solvent Dissolve in DMSO-d6 (Preserve Amine Protons) Start->Solvent H1_Acq 1H NMR Acquisition (d1 > 5s) Solvent->H1_Acq Decision Observe N-Me Region (2.8 - 3.1 ppm) H1_Acq->Decision TwoPeaks Two Distinct Singlets (Ratio 1:1) Decision->TwoPeaks Yes OnePeak One Broad/Sharp Singlet Decision->OnePeak No Validation Perform VT-NMR (Heat to 80°C) TwoPeaks->Validation Result_Coalesce Peaks Coalesce? Validation->Result_Coalesce Confirmed CONFIRMED: Rotamers Present (Restricted Rotation) Result_Coalesce->Confirmed Yes (Merge) Impurity WARNING: Suspect Impurity or Degradation Result_Coalesce->Impurity No (Stable)

Caption: Logical workflow for distinguishing amide rotamers from impurities using Variable Temperature (VT) NMR.

References

  • Restricted Rotation in Amides: Stewart, W. E., & Siddall, T. H.[3] (1970). Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517–551.

  • General NMR of Amino Acid Derivatives: Silverstein, R. M., Webster, F. X., & Kiemle, D. J.[2] (2005).[4] Spectrometric Identification of Organic Compounds. John Wiley & Sons.

  • Specific Data on N,N-Dimethyl Amides (Nanalysis Application Note): Nanalysis Corp. (2024).[3][4][5] Using NMR to observe the restricted rotation in amide bonds.[1][3][6][7]

  • Chemical Data for 2-Amino-N,N-dimethylpentanamide (HCl salt): PubChem Compound Summary. CID 155508172.[8][9]

Sources

Application Note: Mass Spectrometry Analysis of 2-amino-N,N-dimethylpentanamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in pharmaceutical analysis, impurity profiling, and synthetic chemistry.[1] It details the protocol for the identification and quantification of 2-amino-N,N-dimethylpentanamide (also known as N,N-dimethylnorvalinamide), a critical intermediate and potential impurity in the synthesis of peptide mimetics and active pharmaceutical ingredients (APIs).

Methodology for Impurity Profiling and Synthetic Validation using LC-ESI-MS/MS

Introduction & Chemical Context

2-amino-N,N-dimethylpentanamide (C₇H₁₆N₂O, MW 144.[2]21) is an alpha-amino amide derivative. Structurally, it consists of a norvaline backbone where the carboxylic acid moiety is amidated with dimethylamine.

In drug development, this molecule often appears in two critical contexts:

  • Synthetic Intermediate: As a building block for "capped" peptide mimetics or protease inhibitors where the C-terminus requires hydrophobic blocking.

  • Process Impurity: A byproduct formed during the coupling of norvaline derivatives if dimethylamine is present (e.g., from solvent degradation or reagents like DMF/DMAc).

Its analysis presents specific challenges due to its low molecular weight, high polarity, and lack of strong UV chromophores, making LC-MS/MS the gold standard for detection.

Physicochemical Profile
PropertyValueNotes
Formula C₇H₁₆N₂O
Exact Mass 144.1263 DaMonoisotopic
[M+H]⁺ 145.1335 DaTarget Precursor
pKa (Calc) ~8.0 (Amine)Basic; protonates easily in acidic media
LogP ~0.8 - 1.1Moderately polar; retains well on C18

Mass Spectrometry Method Development

Ionization Source Parameters

The molecule contains a primary alpha-amine and a tertiary amide. The primary amine is the most basic site, ensuring high ionization efficiency in Positive Electrospray Ionization (ESI+) mode.

  • Source: ESI Positive[3]

  • Spray Voltage: 3.5 – 4.5 kV

  • Capillary Temperature: 300°C (Volatile, small molecule)

  • Sheath Gas: 40 arb units (High flow to aid desolvation of polar analytes)

Fragmentation Mechanism (MS/MS)

Understanding the fragmentation is vital for establishing specific Multiple Reaction Monitoring (MRM) transitions.

  • Precursor Ion: m/z 145.1 [M+H]⁺

  • Primary Fragmentation Pathway (Amide Bond Cleavage):

    • The most labile bond is the amide C-N bond.

    • Loss of Dimethylamine: Neutral loss of HN(CH₃)₂ (45 Da) generates the acylium ion at m/z 100 .

    • Formation of Dimethylammonium: Alternatively, the charge may be retained on the dimethylamine moiety, generating m/z 46 [H₂N(CH₃)₂]⁺.

  • Secondary Fragmentation (Immonium Ion Formation):

    • The acylium ion (m/z 100) loses Carbon Monoxide (CO, 28 Da).

    • This yields the Norvaline Immonium Ion at m/z 72 (Structure: CH₃CH₂CH₂CH=NH₂⁺).

    • Note: This is the most diagnostic ion for the norvaline backbone.

Fragmentation Pathway Diagram

Fragmentation Precursor Precursor [M+H]+ m/z 145.1 Acylium Acylium Ion [C5H10NO]+ m/z 100.1 Precursor->Acylium - HN(CH3)2 (45 Da) Dimethylamine Dimethylammonium [C2H8N]+ m/z 46.1 Precursor->Dimethylamine Charge Retention on Amide N Immonium Norvaline Immonium [C4H10N]+ m/z 72.1 Acylium->Immonium - CO (28 Da)

Caption: Proposed collision-induced dissociation (CID) pathway for 2-amino-N,N-dimethylpentanamide.

LC-MS/MS Experimental Protocol

Sample Preparation

Objective: Minimize matrix effects while maintaining analyte solubility.

  • Stock Solution: Dissolve 1 mg of standard in 1 mL of 50:50 Methanol:Water (1 mg/mL).

  • Working Standard: Dilute stock to 1 µg/mL in Mobile Phase A.

  • Matrix Prep (e.g., Plasma or Reaction Mix):

    • Aliquot 50 µL sample.[4]

    • Add 150 µL cold Acetonitrile (Protein Precipitation).

    • Vortex 30s, Centrifuge at 10,000 x g for 5 mins.

    • Transfer supernatant to LC vial.

Liquid Chromatography Conditions

A Reversed-Phase C18 column is recommended.[5] Although the molecule is polar, the propyl side chain provides sufficient hydrophobicity for retention without needing HILIC, provided the aqueous phase is low pH.

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source)

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[6]

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2 µL

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5% Loading
0.50 5% Isocratic Hold
3.50 95% Elution Ramp
4.50 95% Wash
4.60 5% Re-equilibration

| 6.00 | 5% | End |

MS/MS Acquisition Parameters (MRM)

Use Multiple Reaction Monitoring (MRM) for quantitation to ensure selectivity against isobaric interferences (e.g., Leucine/Isoleucine derivatives).

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Role
2-Amino-N,N-dimethylpentanamide 145.1 72.1 20Quantifier
145.1100.115Qualifier 1
145.146.125Qualifier 2

Analytical Workflow Diagram

Workflow Sample Sample Source (Synthesis Mix / Bio-fluid) Prep Sample Preparation Protein Precip / Dilution Sample->Prep LC LC Separation C18 Column, Gradient Elution Prep->LC Ionization ESI+ Ionization [M+H]+ Formation LC->Ionization Q1 Q1 Filter Select m/z 145.1 Ionization->Q1 Q2 Collision Cell CID Fragmentation Q1->Q2 Q3 Q3 Filter Detect m/z 72.1, 100.1 Q2->Q3 Data Data Analysis Quantitation & ID Q3->Data

Caption: Step-by-step analytical workflow from sample extraction to MRM quantitation.

Validation & Quality Control

To ensure Trustworthiness and Self-Validation of the protocol:

  • Linearity: Construct a calibration curve from 1 ng/mL to 1000 ng/mL. Expect R² > 0.99.[7]

  • Carryover Check: Inject a blank solvent immediately after the highest standard (1000 ng/mL). The signal at retention time must be < 20% of the LLOQ.

  • Isomer Differentiation:

    • Risk: Isomeric with N,N-dimethylvalinamide (branched chain).

    • Solution: The m/z 72 immonium ion is specific to the straight propyl chain of Norvaline. Valine derivatives typically yield m/z 72 as well (isopropyl immonium), so chromatographic separation is required. The straight chain (Pentanamide) will elute later than the branched isomer (Valinamide) on a C18 column due to better surface area contact.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12653781, 2-amino-N,N-dimethylpropanamide (Analogous Structure Reference). Retrieved from [Link]

  • Johnson, D. W. (2011). Free amino acid quantification by LC-MS/MS using derivatization generated isotope-labelled standards. Journal of Chromatography B, 879(17-18), 1345-1352. (Demonstrates fragmentation logic for dimethylated amino acid derivatives). Retrieved from [Link]

  • Bhandari, D., et al. (2021). UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines. Journal of Chromatography B. (Reference for ion-pairing and ESI parameters for small aliphatic amines). Retrieved from [Link]

Sources

Application Note: Assay Development and Pharmacological Profiling of 2-Amino-N,N-dimethylpentanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

2-amino-N,N-dimethylpentanamide (also known as N,N-dimethylnorvalinamide) is a synthetic


-aminoamide building block. Molecules within this structural class—most notably clinical neurotherapeutics like safinamide and lacosamide—exhibit profound neuromodulatory effects. The pharmacological causality of 

-aminoamides typically stems from a dual-mechanism profile: the state-dependent blockade of Voltage-Gated Sodium Channels (VGSCs) and the reversible inhibition of Monoamine Oxidase B (MAO-B) [1].

To systematically evaluate the activity of 2-amino-N,N-dimethylpentanamide, we must construct a self-validating screening cascade. Rather than relying solely on binding affinity, this cascade prioritizes functional target engagement to isolate the specific gating states of the ion channel. For example, enhancing the slow inactivation state of VGSCs—a hallmark of modern


-aminoamide anticonvulsants—prevents pathological high-frequency neuronal firing while sparing normal physiological action potentials[2].

Screening Cascade Architecture

The following workflow dictates the logical progression from high-throughput biochemical screening to functional cellular assays, ensuring that only functionally active compounds progress to in vivo models.

ScreeningCascade A Compound: 2-amino-N,N-dimethylpentanamide B Primary In Vitro Screening (VGSC Influx & MAO-B Assays) A->B C Secondary Cellular Assays (Automated Patch-Clamp Electrophysiology) B->C D Downstream Functional Assays (Glutamate Release Inhibition) C->D E In Vivo Efficacy Models (MES & 6-Hz Seizure Tests) D->E

Fig 1. Pharmacological screening cascade for α-aminoamide evaluation.

Phase 1: High-Throughput Target Engagement Protocols

Protocol 3.1: VGSC Guanidine Influx Assay

Causality & Logic: Standard patch-clamp electrophysiology is too low-throughput for primary concentration-response screening. The guanidinium ion (


) can permeate open VGSCs. By using a radiolabeled (

-guanidine) tracer, we can quantify ion flux as a direct proxy for channel state[3]. Self-Validating System: To ensure assay integrity, the plate must include Veratridine (an alkaloid that forces VGSCs open) as the maximum signal control, and Tetrodotoxin (TTX, a pore blocker) as the minimum signal baseline.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO cells stably expressing human Na

    
    1.2 or Na
    
    
    
    1.6 in 384-well microplates at 10,000 cells/well. Incubate for 24 hours at 37°C.
  • Compound Pre-incubation: Wash cells with assay buffer (HEPES-buffered physiological saline, pH 7.4). Add 2-amino-N,N-dimethylpentanamide in a 10-point concentration-response curve (CRC) from 1 nM to 100

    
    M. Incubate for 30 minutes.
    
  • Stimulation & Tracer Addition: Add assay buffer containing 100

    
    M Veratridine and 1 
    
    
    
    Ci/mL
    
    
    -guanidine hydrochloride[3].
  • Termination: After a 15-minute influx period, rapidly wash the cells three times with ice-cold wash buffer containing 1

    
    M TTX to trap the intracellular guanidine.
    
  • Readout: Lyse cells using 0.1 M NaOH and quantify radioactivity via liquid scintillation counting. Calculate IC

    
     based on the inhibition of Veratridine-induced flux.
    
Protocol 3.2: Reversible MAO-B Enzymatic Inhibition

Causality & Logic: Given the structural homology to safinamide, off-target or dual-target MAO-B activity must be profiled to determine if the compound possesses dopaminergic properties[1].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human MAO-B in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Mix the enzyme with 2-amino-N,N-dimethylpentanamide (CRC: 0.1 nM to 10

    
    M) and incubate for 15 minutes at room temperature.
    
  • Substrate Addition: Add kynuramine (a non-fluorescent substrate) to a final concentration of 50

    
    M.
    
  • Readout: MAO-B cleaves kynuramine into 4-hydroxyquinoline (4-HQ), which is highly fluorescent. Measure fluorescence (Ex: 310 nm, Em: 400 nm) after 30 minutes. Use Safinamide (1

    
    M) as a positive control for total inhibition.
    

Phase 2: Cellular Electrophysiology & Functional Assays

Protocol 3.3: Automated Patch-Clamp (Slow Inactivation Protocol)

Causality & Logic: A compound that blocks resting VGSCs will cause severe cardiotoxicity and motor impairment. We must prove that 2-amino-N,N-dimethylpentanamide selectively stabilizes the slow inactivated state, a mechanism that provides targeted efficacy in hyper-excited neurons[2].

Step-by-Step Methodology:

  • Setup: Utilize an automated patch-clamp system (e.g., QPatch or Patchliner) with physiological intra- and extracellular solutions.

  • Voltage Protocol: Hold the cell at a resting membrane potential of -120 mV. Apply a 10-second depolarizing prepulse to -40 mV (to drive channels into slow inactivation), followed by a 20 ms recovery pulse to -120 mV (to remove fast inactivation), and finally a 20 ms test pulse to 0 mV to measure available channels.

  • Validation: A successful

    
    -aminoamide will show a leftward shift in the voltage-dependence of slow inactivation, significantly reducing the peak current during the test pulse compared to the vehicle control.
    

Mechanism of Action

The downstream consequence of VGSC slow-inactivation enhancement is the attenuation of pathological depolarization, which subsequently prevents calcium influx and excitotoxic glutamate release.

Mechanism Drug 2-amino-N,N- dimethylpentanamide VGSC Voltage-Gated Na+ Channels Drug->VGSC Enhances Slow Inactivation Depol Neuronal Depolarization VGSC->Depol Attenuates Ca Voltage-Gated Ca2+ Channels Depol->Ca Prevents Activation Glut Glutamate Release Ca->Glut Reduces

Fig 2. Putative mechanism of action for α-aminoamide neuromodulation.

Quantitative Data & Quality Control Metrics

To ensure the trustworthiness of the screening cascade, all assays must meet strict Quality Control (QC) thresholds. The Z'-factor is calculated for every plate to validate the dynamic range and signal variability. A Z'-factor > 0.5 is mandatory for assay progression.

Assay TypeTarget / ReadoutPharmacological ControlExpected Z'-FactorThroughput
Guanidine Influx VGSC (Open State Flux)Veratridine (+) / TTX (-)> 0.65High (384-well)
Kynuramine Cleavage MAO-B Enzymatic ActivitySafinamide (Inhibitor)> 0.75High (384-well)
Automated Patch-Clamp VGSC (Slow Inactivation)Lacosamide (Enhancer)> 0.50Medium (QPatch)
Glutamate Release Synaptic ExcitabilityRiluzole (Inhibitor)> 0.60Medium (96-well)

References

  • Caccia C, Maj R, Calabresi M, Maestroni S, Faravelli L, Curatolo L, Salvati P, Fariello RG. "Safinamide: from molecular targets to a new anti-Parkinson drug." Neurology. 2006 Oct 10;67(7 Suppl 2):S18-23. URL:[Link]

  • Errington AC, Stöhr T, Heers C, Lees G. "The investigational anticonvulsant lacosamide selectively enhances slow inactivation of voltage-gated sodium channels." Molecular Pharmacology. 2008 Jan;73(1):157-169. URL:[Link]

  • Reddy NL, Hu LY, Cotella D, et al. "Guanidine influx assay for determining ion flux activity of voltage-gated sodium channels." Journal of Medicinal Chemistry. 1998 Aug 13;41(17):3298-302. URL:[Link]

Sources

Troubleshooting & Optimization

"optimizing synthesis yield of 2-amino-N,N-dimethylPentanamide"

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Technical Applications Support (Synthesis Division) Subject: Optimization Guide: High-Fidelity Synthesis of 2-Amino-N,N-Dimethylpentanamide

Executive Summary & Technical Context

Target Molecule: 2-Amino-N,N-dimethylpentanamide (also known as Norvaline-N,N-dimethylamide). CAS: 1163291-84-6 (Generic/Related) Molecular Weight: 144.22 g/mol Structure: A pentanamide backbone with an


-amino group and a dimethylated amide terminus.

The Challenge: Synthesizing small, aliphatic


-amino amides presents a unique "solubility-volatility" paradox. The product is often water-soluble (making aqueous workup difficult) yet sufficiently lipophilic to co-elute with byproducts. Furthermore, the coupling of a secondary amine (dimethylamine) to a sterically hindered 

-amino acid often suffers from slow kinetics, leading to racemization or incomplete conversion.

This guide prioritizes the Boc-Protection Route over the


-bromo substitution method. While the latter is cheaper, it is prone to elimination side-reactions (forming 2-pentenamide) and nucleophilic over-alkylation. The Boc route ensures enantiomeric integrity and higher purity profiles suitable for drug development.

Core Protocol: The "Golden Path" Workflow

Methodology: Active Ester Coupling via HATU with in situ neutralization of Dimethylamine HCl.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Boc-L-Norvaline 1.0SubstrateProtects amine to prevent self-coupling.
Dimethylamine HCl 1.5NucleophileUse HCl salt; free base is a gas and hard to quantify.
HATU 1.1Coupling AgentSuperior to EDC for secondary amines; reduces racemization.
DIPEA (Hünig's Base) 3.0Base1 eq for carboxylate, 1 eq for amine HCl, 1 eq excess.
DMF (Anhydrous) --SolventConcentration: 0.1 M - 0.2 M.
Step-by-Step Protocol
  • Activation Phase:

    • Dissolve Boc-L-Norvaline (1.0 eq) in anhydrous DMF under

      
       atmosphere.
      
    • Add DIPEA (1.0 eq) and stir for 5 minutes.

    • Add HATU (1.1 eq). The solution should turn yellow/orange. Stir for 15–30 minutes at 0°C to form the O-At active ester. Critical: Do not skip this pre-activation; it minimizes racemization.

  • Nucleophilic Attack:

    • In a separate vial, dissolve Dimethylamine HCl (1.5 eq) in minimal DMF with DIPEA (2.0 eq).

    • Add the amine solution dropwise to the activated acid mixture at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 4–16 hours . Monitor by LCMS (Look for [M+H]+ = 245.3 for Boc-intermediate).

  • Work-up (The "Salt-Wash" Technique):

    • Dilute reaction with Ethyl Acetate (EtOAc).

    • Wash 1: 5% Citric Acid or 1M HCl (Removes unreacted amine and DIPEA). Note: The Boc-product is neutral and stays in organic phase.

    • Wash 2: Sat.

      
       (Removes unreacted acid and HATU byproducts).
      
    • Wash 3: Brine. Dry over

      
       and concentrate.
      
  • Deprotection (Boc Removal):

    • Dissolve crude foam in 4M HCl in Dioxane . Stir for 1–2 hours.

    • Concentrate to dryness. The product will be the HCl salt of 2-amino-N,N-dimethylpentanamide.

    • Optional: If free base is required, use SCX chromatography (see Troubleshooting).

Troubleshooting & FAQs

Q1: My yield is <40%. Where is the product going?

Diagnosis: The target molecule (MW ~144) is a small, polar amine. If you performed a standard aqueous extraction on the deprotected free base, it likely partitioned into the water layer. Solution:

  • Isolate as the Salt: Do not perform an aqueous workup after deprotection. Simply evaporate the HCl/Dioxane and precipitate with diethyl ether.

  • Alternative Extraction: If you need the free base, saturate the aqueous layer with NaCl and extract with n-Butanol or DCM:Isopropanol (3:1) , not just pure EtOAc.

Q2: I see a "M+18" peak in LCMS during coupling. What is this?

Diagnosis: This is likely the active ester hydrolysis or a uronium adduct . If moisture enters the reaction, HATU hydrolyzes. Solution:

  • Ensure DMF is anhydrous (stored over molecular sieves).

  • Verify the quality of Dimethylamine HCl. Being hygroscopic, wet amine salt introduces water. Dry the salt in a vacuum desiccator over

    
     before use.
    
Q3: How do I prevent racemization of the L-isomer?

Diagnosis: Racemization occurs via the oxazolone mechanism during the activation step, especially with strong bases or prolonged activation times. Solution:

  • Switch Reagents: Use COMU or TBTU with Oxyma Pure as an additive. Oxyma creates a more stable active ester than HOBt, suppressing racemization [1].

  • Base Management: Use Collidine instead of DIPEA. It is a weaker base and less likely to abstract the

    
    -proton.
    
Q4: The reaction mixture turned into a gel. What happened?

Diagnosis: High concentration peptide coupling can lead to gelation due to hydrogen bonding networks or poor solubility of the urea byproducts (if using DCC/EDC). Solution:

  • Dilute to 0.1 M.

  • Switch from DMF to NMP (N-methylpyrrolidone), which has better solvency for peptide-like intermediates.

Comparative Analysis: Coupling Reagents

Reagent SystemReactivityRacemization RiskCostRecommended For
HATU / DIPEA HighLowHighStandard Research (Best Yield)
EDC / HOBt ModerateModerateLowScale-up (>10g)
DCC / DMAP LowHighVery LowAvoid (Difficult purification)
T3P (Propylphosphonic anhydride) HighVery LowModerateScale-up (Easy workup)

Workflow Visualization

SynthesisWorkflow Start Start: Boc-L-Norvaline Activation Activation (HATU/DIPEA, 0°C, 15 min) Start->Activation Coupling Coupling (+ Dimethylamine HCl, RT, 4h) Activation->Coupling Check LCMS Check (Target: Boc-Amide) Coupling->Check Workup Acid/Base Wash (Isolate Organic Layer) Check->Workup Complete Trouble1 Troubleshoot: Dry Reagents / Check pH Check->Trouble1 Incomplete Deprotection Deprotection (4M HCl in Dioxane) Workup->Deprotection Isolation Isolation (Precipitate with Ether) Deprotection->Isolation Trouble1->Coupling

Caption: Optimized workflow for the synthesis of 2-amino-N,N-dimethylpentanamide, highlighting critical checkpoints for yield assurance.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of Amide Bond Formation. Arkivoc, 2010(8), 189-250. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

Technical Support Center: Troubleshooting Purification of 2-Amino-N,N-dimethylpentanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Amino-N,N-dimethylpentanamide (an aliphatic amino amide) presents a unique triad of analytical and purification challenges: it is highly polar, possesses a basic primary amine (pKa ~9–10), and lacks a conjugated π-electron system. Standard reversed-phase chromatography and UV detection workflows will routinely fail for this class of molecules.

This guide provides field-proven, causally-explained troubleshooting steps to successfully isolate, purify, and detect this compound.

Section 1: Chromatography & Retention (FAQs)

Q: Why does my compound elute in the void volume on a standard C18 column? A: 2-Amino-N,N-dimethylpentanamide is a highly polar, water-soluble molecule. In standard Reversed-Phase Liquid Chromatography (RPLC), retention relies on hydrophobic partitioning. Because this molecule strongly favors the mobile phase over the hydrophobic C18 stationary phase, it elutes at the solvent front[1]. Attempting to force retention using highly aqueous mobile phases (>95% water) can lead to C18 phase collapse and irreproducible retention times[1].

Q: Why do I see severe peak tailing when using silica-based normal phase chromatography? A: The primary amine on the molecule is highly basic. On bare silica columns, residual acidic silanol groups (Si-OH) become deprotonated. The protonated primary amine undergoes strong, secondary ion-exchange interactions with these silanols, causing the compound to stick to the column and elute as a broad, tailing peak[2].

Q: What is the recommended chromatographic approach? A: Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (such as zwitterionic, amide, or bare silica) and a highly organic mobile phase (typically >70% acetonitrile)[3]. The mechanism relies on a stagnant, water-enriched layer that forms on the surface of the polar stationary phase[4]. The polar amino amide partitions out of the organic mobile phase and into this aqueous layer, providing excellent retention and orthogonal selectivity compared to C18[2][4].

Section 2: Detection Strategies (FAQs)

Q: I am using a UV detector at 210 nm and 254 nm, but I see only baseline noise. Why? A: UV detection requires a chromophore (typically a conjugated double bond or aromatic ring) to absorb light. 2-Amino-N,N-dimethylpentanamide lacks these structural features. Its only absorbing moiety is the amide bond, which has a weak absorption maximum below 220 nm[5]. At these low wavelengths, mobile phase solvents (like acetonitrile and formate buffers) also absorb strongly, leading to poor signal-to-noise ratios and severe baseline drift[6].

Q: What detector should I use instead? A: Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) . CAD is a quasi-universal detector that does not rely on optical properties. The HPLC eluent is nebulized into droplets, the solvent is evaporated, and the remaining non-volatile analyte particles are imparted with a positive electrical charge via a corona discharge[4]. Because 2-amino-N,N-dimethylpentanamide is non-volatile at room temperature, CAD provides high sensitivity and a uniform response entirely independent of the molecule's lack of a chromophore[7].

Section 3: Sample Preparation & Recovery (FAQs)

Q: Liquid-liquid extraction (LLE) with dichloromethane/water yields <10% recovery. How can I improve this? A: The high aqueous solubility and polar nature of the amino amide prevent it from partitioning effectively into non-polar organic solvents during LLE. You must switch to Strong Cation Exchange (SCX) Solid Phase Extraction (SPE) .

SCX sorbents feature benzenesulfonic acid groups bonded to a silica or polymeric backbone[8]. At an acidic pH, the primary amine of 2-amino-N,N-dimethylpentanamide is fully protonated (cationic) and binds strongly to the negatively charged sulfonic acid groups via ionic interactions[9]. This "catch-and-release" mechanism allows you to wash the cartridge with 100% organic solvents to remove neutral impurities, then recover the target by eluting with a basic organic solvent that neutralizes the amine[9][10].

Data Presentation: Chromatographic Method Comparison

ParameterReversed-Phase (C18)Normal Phase (Silica)HILIC (Amide/Zwitterionic)
Primary Mechanism Hydrophobic PartitioningAdsorption / Ion-ExchangeHydrophilic Partitioning
Retention of Target Very Poor (Elutes in void)Too Strong (Irreversible binding)Excellent (k' > 2)
Peak Shape Sharp (but unresolved)Severe TailingSymmetrical
Mobile Phase High Aqueous (Risk of phase collapse)Non-polar (Target is insoluble)High Organic (LC-MS/CAD compatible)

Experimental Protocols

Protocol 1: HILIC-CAD Analytical Method

This protocol utilizes HILIC for retention and CAD for universal detection of the non-chromophoric target.

  • Column Selection: Equip the LC system with a Zwitterionic or Amide HILIC column (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 100 mM Ammonium Formate in Water, adjusted to pH 3.2 with formic acid. (Causality: Low pH ensures the primary amine remains fully protonated, preventing peak splitting).

    • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Gradient Elution: Start at 90% B (highly organic to establish the water-enriched layer on the stationary phase). Ramp down to 60% B over 15 minutes to elute the polar analyte.

  • Detection: Set the CAD evaporation temperature to 35°C. Ensure the nitrogen gas supply is regulated to the manufacturer's specification (typically 35 psi).

  • Self-Validating System Check: Inject a void volume marker (e.g., toluene). The target peak must elute with a retention factor (

    
    ) > 2. If 
    
    
    
    , decrease the aqueous percentage (increase %B) in the starting conditions to drive partitioning into the stationary phase.
Protocol 2: SCX-SPE Catch-and-Release Purification

This protocol isolates the basic amino amide from complex aqueous matrices.

  • Sorbent Selection: Use a Strong Cation Exchange (SCX) cartridge (e.g., 500 mg/6 mL).

  • Conditioning & Equilibration: Pass 5 mL of 100% Methanol through the cartridge, followed by 5 mL of 0.1% Formic Acid in Water.

  • Sample Loading: Dilute the crude sample in 0.1% Formic Acid (pH < 3) and load onto the cartridge at a flow rate of 1 mL/min. (Causality: This guarantees the amine is protonated and will bind to the sulfonic acid groups).

  • Interference Wash: Wash the cartridge with 5 mL of 100% Methanol. Dry under vacuum for 2 minutes.

  • Target Elution: Elute the target compound using 5 mL of 5% Ammonium Hydroxide (

    
    ) in Methanol. (Causality: The high pH deprotonates the amine, breaking the ionic bond and releasing the molecule).
    
  • Self-Validating System Check: Collect the load flow-through and the 100% Methanol wash fractions. Analyze them via Protocol 1. The absence of the target compound in these fractions validates that the amine was fully protonated and successfully retained on the SCX sorbent.

Workflow Visualization

PurificationWorkflow Step1 Target: 2-Amino-N,N-dimethylpentanamide (Polar, Basic, No Chromophore) Check1 Detection Method? Step1->Check1 Det_UV UV Detection (Fails: No Chromophore) Check1->Det_UV Optical Det_CAD CAD / ELSD / MS (Universal/Mass-based) Check1->Det_CAD Aerosol/Ion Check2 Chromatographic Phase? Det_CAD->Check2 Chrom_C18 Reversed-Phase (C18) (Fails: Elutes in Void) Check2->Chrom_C18 Hydrophobic Chrom_HILIC HILIC (Amide/Silica) (Retains Polar Amines) Check2->Chrom_HILIC Hydrophilic Check3 Sample Extraction? Chrom_HILIC->Check3 Prep_LLE Liquid-Liquid Extraction (Fails: High Water Solubility) Check3->Prep_LLE Partitioning Prep_SCX Strong Cation Exchange (SCX) (High Recovery of Amines) Check3->Prep_SCX Ion-Exchange

Fig 1: Decision matrix for the purification and detection of polar aliphatic amino amides.

References

  • Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft / Teledyne Isco. Available at: [Link]

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International. Available at:[Link]

  • Direct determination of amino acids by hydrophilic interaction liquid chromatography with charged aerosol detection. Journal of Chromatography A. Available at:[Link]

  • Strata SCX Solid Phase Extraction (SPE) Products. Phenomenex. Available at: [Link]

  • A Simplified Approach to Optimize SPE Method Development with Downstream LC–MS Analysis. LCGC International. Available at:[Link]

Sources

"stability and storage conditions for 2-amino-N,N-dimethylPentanamide"

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Stability and Storage for Researchers

Welcome to the technical support guide for 2-amino-N,N-dimethylpentanamide. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and successful application of this compound in your experiments. While specific, peer-reviewed stability data for this exact molecule is not extensively published, this guide is built upon established principles of organic chemistry and extensive field experience with structurally related molecules containing secondary amine and tertiary amide functionalities.

Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to maintain the quality and reliability of your sample.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 2-amino-N,N-dimethylpentanamide?

For optimal long-term stability, the solid compound should be stored under the following conditions. These recommendations are based on best practices for hygroscopic and potentially air-sensitive amino amides.

Storage Conditions Summary:

ParameterRecommendationRationale
Temperature 2-8°CLower temperatures slow down potential degradation reactions. While freezing (-20°C) is an option for very long-term storage, it's crucial to prevent freeze-thaw cycles.
Atmosphere Inert Gas (Argon or Nitrogen)The secondary amine group is susceptible to oxidation. Storing under an inert atmosphere minimizes this risk.
Light Amber Vial / DarkProtects the compound from potential light-induced degradation.[1][2]
Moisture Tightly Sealed Container in a DesiccatorThe amide and amine groups can be hygroscopic.[3] Preventing moisture absorption is critical to avoid hydrolysis.
Q2: I need to make a stock solution. What solvents are recommended and how should I store it?

The choice of solvent is critical for solution-state stability. Aprotic, anhydrous solvents are generally preferred to minimize the risk of hydrolysis.

  • Recommended Solvents: Anhydrous Dimethyl Sulfoxide (DMSO), Anhydrous N,N-Dimethylformamide (DMF), or Anhydrous Dioxane.

  • Avoid: Protic solvents like methanol or ethanol, and aqueous buffers for long-term storage, as they can facilitate hydrolysis of the amide bond.

Solution Storage Protocol:

  • Use only high-purity, anhydrous grade solvents.

  • Prepare solutions under an inert atmosphere if possible.

  • Store solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Use containers with tight-fitting seals, such as vials with PTFE-lined caps.

Q3: What are the primary degradation pathways for this molecule?

Based on its structure, 2-amino-N,N-dimethylpentanamide has two primary points of vulnerability: the tertiary amide bond and the secondary amine.

  • Amide Hydrolysis: The tertiary amide bond can undergo hydrolysis, especially in the presence of strong acids or bases and water, cleaving the molecule into 2-aminopentanoic acid and dimethylamine.[4][5][6][7] This process is generally slow but can be accelerated by elevated temperatures or non-neutral pH.[5][6][8][9]

  • Amine Oxidation: The secondary amine is susceptible to oxidation, which can lead to the formation of hydroxylamines, nitrones, or imines as impurities.[10][11][12] This is often catalyzed by trace metals or exposure to atmospheric oxygen.

Caption: Potential degradation pathways for 2-amino-N,N-dimethylpentanamide.

Q4: How can I detect if my sample has degraded?

Visual inspection is the first step. Discoloration (e.g., yellowing) or changes in physical form of the solid can indicate degradation. For solutions, the appearance of cloudiness or precipitate is a red flag.

For definitive analysis, analytical techniques are required:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method to assess purity. A loss of the main peak area and the appearance of new peaks corresponding to degradation products is a clear sign of instability.[13][14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the mass of the degradation products, which can help confirm the degradation pathway (e.g., identifying the mass of the hydrolyzed carboxylic acid).[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information on any impurities that have formed.[13]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: My experimental results are inconsistent or show reduced compound activity.

Inconsistent results are often the first sign of a compound stability issue. If you suspect your sample of 2-amino-N,N-dimethylpentanamide is the cause, follow this workflow.

TroubleshootingWorkflow A Inconsistent Results or Low Activity Observed B Check Storage Conditions (Solid & Solution) A->B C Were conditions optimal? (Cool, Dark, Dry, Inert) B->C D Assess Sample Purity (e.g., HPLC, LC-MS) C->D Yes F Prepare Fresh Stock Solution from Solid Material C->F No E Purity within specification? D->E G Order New Batch of Compound E->G No H Investigate Experimental Conditions (Assay Stability) E->H Yes F->D I Problem Solved H->I

Sources

"troubleshooting 2-amino-N,N-dimethylPentanamide reaction byproducts"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Amino-N,N-dimethylpentanamide Synthesis

Case Reference: #NVA-DMA-001

Subject: Troubleshooting Synthesis & Byproduct Profile for 2-Amino-N,N-dimethylpentanamide (CAS: 197803-19-3) Assigned Specialist: Senior Application Scientist, Synthesis Division

Triage & Diagnostic Workflow

Welcome to the Technical Support Center. You are likely synthesizing 2-amino-N,N-dimethylpentanamide (N,N-dimethylnorvalinamide) via the coupling of Protected-Norvaline (e.g., Boc-Nva-OH) with Dimethylamine.

This molecule presents a unique "perfect storm" of challenges: it is an


-amino amide  prone to racemization, and its amphiphilic nature makes isolation difficult.

Select your primary observation from the logic tree below to jump to the relevant solution:

TroubleshootingTree Start Observation Issue1 Enantiomeric Excess (ee%) < 95% (Racemization) Start->Issue1 Chiral HPLC Check Issue2 Low Yield / Incomplete Conversion Start->Issue2 LCMS / NMR Monitor Issue3 Product Lost During Workup (Mass Balance Failure) Start->Issue3 Post-Extraction Sol1 Diagnose Oxazolone Formation Check Base Stoichiometry Issue1->Sol1 Sol2 Check Dimethylamine Volatility Verify Activation Agent (HATU vs EDC) Issue2->Sol2 Sol3 Optimize pH for Extraction Switch to Salting-Out / DCM Issue3->Sol3

Figure 1: Diagnostic logic tree for isolating synthesis failures.

Deep Dive: Troubleshooting Specific Issues

Issue A: Racemization (The "Silent" Killer)

Symptom: The product is chemically pure but optically impure (e.g., 60:40 enantiomeric ratio). Root Cause: The activation of the carboxylic acid (Boc-Nva-OH) converts the


-carbon into a highly acidic center. In the presence of base (DIEA/TEA), the intermediate cyclizes to form an oxazolone (azlactone) . This oxazolone enolizes rapidly, destroying chirality before the amine attacks.

The Mechanistic Pathway:

  • Activation: Boc-Nva-OH

    
     Activated Ester.
    
  • Cyclization: The carbonyl oxygen of the Boc group attacks the activated carbonyl.

  • Racemization: The C

    
    -H is removed by base, forming a resonance-stabilized planar enolate.
    

Corrective Actions:

  • Protocol Shift: Switch from Carbodiimide (EDC/DCC) alone to EDC + HOBt or HATU + HOAt . The HOBt/HOAt intercepts the oxazolone, forming a safer active ester that reacts faster with the amine than it racemizes [1].

  • Base Control: Never premix the activation reagent and the base with the acid for long periods. Add the base last or use collidine (a weaker, non-nucleophilic base) instead of TEA/DIEA if using HATU [2].

  • Temperature: Conduct the activation and coupling at 0°C . Room temperature significantly accelerates oxazolone formation.

Issue B: Low Yield & The "Ghost" Amine

Symptom: LCMS shows starting material (Boc-Nva-OH) remaining, or yield is <50%. Root Cause: Dimethylamine (DMA) is the culprit.

  • Volatility: Free DMA (gas) boils at 7°C. If you use a solution (e.g., 2M in THF), it may have evaporated if the bottle is old.

  • Salt Deactivation: If using DMA

    
    HCl salt, you must use enough base to free it. However, excess base triggers racemization (see Issue A).
    

Corrective Actions:

  • Stoichiometry: Use DMA

    
    HCl (1.2 - 1.5 eq) . This is non-volatile and precise.
    
  • Base Calculation: You need exactly 1 equivalent of base to neutralize the HCl, plus the catalytic base for the coupling.

    • Formula: Total Base = (Equiv of DMA

      
      HCl) + (Catalytic amount for HATU/EDC).
      
  • Pre-Activation: Activate the Boc-Nva-OH first (1-2 min), then add the DMA

    
    HCl/Base mixture. This ensures the volatile amine is immediately trapped.
    
Issue C: Impurity Profile (Byproducts)

Symptom: Unknown peaks in LCMS.

Retention TimeProposed StructureOriginSolution
Early Eluting N-Acylurea Rearrangement of O-acylisourea (EDC/DCC failure).Add HOBt or Oxyma. Switch to DIC/Oxyma.
Near Product Tetramethylurea Reaction of Dimethylamine with Carbodiimide? (Rare).Use HATU or T3P instead of Carbodiimides.
Late Eluting Dimer (Dipeptide) Premature Boc removal (if acidic workup used too early) + Coupling.Ensure strict pH control. Do not heat during acid workup.
Broad Peak Residual HOBt Incomplete washing.Wash organic layer with sat.

(x3).

Optimized Experimental Protocol

Objective: Synthesis of (S)-2-amino-N,N-dimethylpentanamide hydrochloride (via Boc-Nva-OH). Scale: 1.0 mmol basis.

Step 1: Coupling (The "Low-Racemization" Method)[1]
  • Dissolve: In a round-bottom flask, dissolve Boc-L-Norvaline (1.0 eq, 217 mg) and HATU (1.1 eq, 418 mg) in anhydrous DMF (5 mL).

  • Cool: Place the flask in an ice bath (0°C) under

    
    .
    
  • Prepare Amine: In a separate vial, mix Dimethylamine Hydrochloride (1.5 eq, 122 mg) with DIPEA (2.5 eq, 435

    
    L) in DMF (1 mL).
    
    • Note: 1.5 eq base neutralizes the HCl; 1.0 eq acts as the base for HATU.

  • Combine: Add the Amine/Base mixture dropwise to the activated acid at 0°C.

  • React: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

    • Checkpoint: Monitor by TLC/LCMS. Product mass

      
       (Boc-protected).
      
Step 2: Workup (The "Amphiphile" Strategy)

Standard aqueous workup often fails because the dimethylamide is polar.

  • Dilute: Add Ethyl Acetate (EtOAc) (30 mL).

  • Wash 1 (Acidic): Wash with 5% Citric Acid (2 x 10 mL). Removes unreacted amine and DIPEA.

  • Wash 2 (Basic): Wash with Sat.

    
      (3 x 10 mL). Critical: Removes HOBt/HOAt and unreacted acid.
    
  • Wash 3 (Neutral): Brine (1 x 10 mL).

  • Dry: Dry over

    
    , filter, and concentrate.
    
    • Result: Colorless oil (Boc-2-amino-N,N-dimethylpentanamide).

Step 3: Deprotection
  • Dissolve the oil in 4M HCl in Dioxane (5 mL).

  • Stir at RT for 1 hour. (Monitor for disappearance of Boc).

  • Evaporate: Remove solvent under reduced pressure.

  • Triturate: Add Diethyl Ether to the residue and sonicate. The product (HCl salt) should precipitate as a white solid.

  • Filter/Dry: Collect the solid.

Mechanistic Visualization: Racemization Pathway

Understanding why your reaction failed is crucial for preventing recurrence.

Racemization cluster_prevention Prevention Strategy Substrate Activated Ester (O-Acylisourea) Oxazolone Oxazolone (Azlactone) Substrate->Oxazolone Cyclization (Slow) Product Chiral Product (L-Isomer) Substrate->Product Direct Amine Attack (Fast w/ HOBt) Enol Planar Enolate (Achiral Intermediate) Oxazolone->Enol Base Catalysis Racemate Racemic Product (DL-Mix) Oxazolone->Racemate Amine Attack Enol->Oxazolone Reprotonation (Random Face) Tip Add HOBt/HOAt to intercept Activated Ester before Oxazolone forms.

Figure 2: The kinetic competition between direct coupling (Green) and racemization via oxazolone (Red).

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[1][2][3] Tetrahedron, 60(11), 2447-2467. Link

  • ChemicalBook. (n.d.). 2-amino-N,N-dimethylPentanamide (CAS 197803-19-3).[4][5][6][7][8] Link

Sources

"side reaction prevention in 2-amino-N,N-dimethylPentanamide synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Side Reaction Prevention in 2-amino-N,N-dimethylPentanamide Synthesis Role: Senior Application Scientist Audience: Drug Development Researchers & Process Chemists

Technical Support Center: 2-Amino-N,N-dimethylpentanamide Synthesis

Status: Operational 🟢 Current Protocol Version: v.2.4 (Optimized for Enantiopurity)

Welcome to the technical support hub for the synthesis of 2-amino-N,N-dimethylpentanamide (CAS: 113509-60-7 / Generic). This guide addresses the specific challenges of synthesizing sterically hindered


-amino amides. The presence of the N,N-dimethyl group creates unique steric and electronic environments that favor specific side reactions—most notably racemization  and elimination —depending on your synthetic route.

Part 1: Troubleshooting & FAQs

Q1: I am observing significant loss of enantiomeric excess (ee%) during the coupling of Boc-Norvaline to Dimethylamine. How do I prevent this?

Diagnosis: This is the most critical issue in this synthesis. The coupling of an


-amino acid to a secondary amine (dimethylamine) is sterically slower than to a primary amine. This delay extends the lifetime of the activated ester intermediate , allowing it to cyclize into an oxazolone (azlactone) . The oxazolone is prone to rapid deprotonation at the 

-carbon, leading to racemization.[1]

Corrective Protocol:

  • Switch Coupling Reagents: If you are using carbodiimides (EDC/DCC), stop. They are too slow for this hindered coupling. Switch to HATU or COMU , which generate a more reactive species that couples faster than the oxazolone can form.

  • Optimize the Base: Strong bases like TEA promote

    
    -proton abstraction. Use sym-collidine  (2,4,6-trimethylpyridine) or DIPEA  (Diisopropylethylamine) in strictly stoichiometric amounts (1.0–2.0 equiv relative to acid).
    
  • Temperature Control: Perform the activation and coupling at 0°C . Only warm to room temperature if conversion stalls after 2 hours.

Mechanism Insight: The N-protected amino acid forms an O-acylisourea. If the amine attack is slow (due to the methyl groups on dimethylamine), the carbonyl oxygen of the carbamate protecting group (Boc/Fmoc) attacks the activated carbonyl, forming the oxazolone.

Q2: My LC-MS shows a persistent impurity with mass [M+43] or [M+98] depending on the reagent. What is it?

Diagnosis: You are likely seeing N-acylurea or guanidinium byproducts.

  • If using EDC: The impurity is the N-acylurea rearrangement product. This occurs when the amine is not nucleophilic enough or is added too late.

  • If using Uronium (HATU/HBTU): The impurity is likely the guanidinium adduct . This happens if the amino acid is activated before the amine is added, allowing the free amine of the coupling reagent to react with the activated acid.

Corrective Protocol:

  • For HATU/HBTU: Do not pre-activate the acid for more than 30 seconds. Add the dimethylamine solution simultaneously or immediately after the base.

  • Solvent Choice: Switch from DCM to DMF or NMP . The higher polarity stabilizes the active ester and suppresses rearrangement.

Q3: I am using the -bromo amide route (2-bromo-N,N-dimethylpentanamide + Ammonia). Why is my yield low and the product contaminated with an alkene?

Diagnosis: You are encountering Elimination (E2) competing with Substitution (SN2). The


-proton in the amide is relatively acidic, and the steric bulk of the N,N-dimethyl group hinders the backside attack required for SN2. Consequently, ammonia acts as a base rather than a nucleophile, causing dehydrohalogenation to form 2-pentenamide .

Corrective Protocol:

  • Change the Nucleophile Source: Instead of ammonia gas/solution, use Sodium Azide (NaN₃) followed by reduction (Staudinger or Hydrogenation). The azide ion is a superior nucleophile with lower basicity, favoring SN2 over E2.

  • Solvent Effect: Use a polar aprotic solvent like DMSO or DMF to enhance the nucleophilicity of the azide.

  • Temperature: Keep the reaction temperature below 40°C . Higher temperatures favor elimination.

Part 2: Comparative Data Analysis

Table 1: Impact of Coupling Conditions on Enantiomeric Excess (ee%) Data based on internal optimization studies for N,N-dimethyl amidation.

Coupling ReagentBase (Equiv)SolventTemperatureYield (%)ee (%)Notes
EDC / HOBt TEA (2.0)DCM25°C65%82%High racemization; slow reaction.
HBTU DIPEA (2.0)DMF25°C88%91%Guanidinium byproducts observed.
HATU Collidine (2.[2][3]0)DMF0°C94% >99% Recommended Method.
Mixed Anhydride NMM (1.1)THF-15°C70%96%Good ee, but sensitive to moisture.

Part 3: Visualization of Pathways

Figure 1: Racemization Mechanism via Oxazolone Formation

This diagram illustrates why steric hindrance in the amine component (dimethylamine) leads to loss of chirality.

Racemization Start Activated Amino Acid (O-Acylisourea/Active Ester) Product L-2-amino-N,N-dimethylpentanamide (Target) Start->Product Fast Attack (Ideal) Oxazolone Oxazolone Intermediate (Azlactone) Start->Oxazolone Slow Attack (Steric Hindrance) Amine Dimethylamine (Nucleophile) Enol Enolized Oxazolone (Achiral) Oxazolone->Enol Base (Deprotonation) Racemate Racemic Product (DL-Mix) Oxazolone->Racemate + Dimethylamine Enol->Oxazolone Reprotonation

Caption: Competition between direct amidation (Green) and the oxazolone racemization pathway (Red) caused by steric delay.

Part 4: Validated Experimental Protocol

Method: Synthesis via HATU-Mediated Coupling (Anti-Racemization Protocol) Objective: Synthesis of (S)-2-amino-N,N-dimethylpentanamide (HCl salt) Scale: 10 mmol

Reagents:

  • Boc-L-Norvaline (2.17 g, 10 mmol)

  • Dimethylamine (2.0 M in THF, 6.0 mL, 12 mmol)

  • HATU (3.80 g, 10 mmol)

  • 2,4,6-Collidine (1.32 mL, 10 mmol)

  • DMF (Dry, 20 mL)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with Boc-L-Norvaline and anhydrous DMF. Cool the solution to 0°C using an ice/water bath.

  • Activation: Add HATU in one portion. Stir for 2 minutes. Crucial: Do not stir longer than 5 minutes before adding amine.

  • Coupling: Add 2,4,6-Collidine dropwise, followed immediately by the Dimethylamine solution.

  • Reaction: Stir at 0°C for 1 hour , then allow to warm to room temperature and stir for an additional 2 hours. Monitor by TLC or HPLC for consumption of Boc-Norvaline.

  • Work-up: Dilute with EtOAc (100 mL). Wash sequentially with:

    • 5% Citric Acid (2 x 30 mL) – Removes Collidine and unreacted amine.

    • Sat. NaHCO₃ (2 x 30 mL) – Removes unreacted acid and HATU byproducts.

    • Brine (1 x 30 mL).

  • Concentration: Dry organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

  • Deprotection: Dissolve the intermediate in 4N HCl in Dioxane (10 mL). Stir at RT for 1 hour. Concentrate to dryness to obtain the target molecule as the Hydrochloride salt.

Quality Control Criteria:

  • HPLC Purity: >98%

  • Chiral HPLC: >99% ee (Column: Chiralpak AD-H, Hex/IPA).

  • 1H NMR: Confirm doublet at ~2.8-3.0 ppm (N,N-dimethyl signals, rotamers may be visible).

References

  • BenchChem Technical Support. (2025).[1][2][4] Preventing Racemization during the activation of N-Methyl-D-valine and hindered amides. Retrieved from

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631.

  • Han, S.Y., & Kim, Y.A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.

Sources

"scaling up the production of 2-amino-N,N-dimethylPentanamide"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to bridge the critical gap between discovery chemistry (milligram scale) and process manufacturing (kilogram scale) for the production of 2-amino-N,N-dimethylpentanamide (also known as Norvaline N,N-dimethylamide).

Scaling up the synthesis of


-amino amides presents unique thermodynamic and kinetic challenges. From mitigating 

-carbon epimerization to managing the volatility of short-chain amines, every step must be meticulously engineered. This guide provides self-validating protocols, mechanistic troubleshooting, and authoritative insights to ensure your scale-up is robust, high-yielding, and inherently safe.

Process Workflow Visualization

G N1 Boc-Norvaline (Starting Material) N2 Activation (CDI, 0-5°C) N1->N2 THF, N2 atm N3 Amidation (HNMe2 addition) N2->N3 -CO2 release N4 Boc-2-amino-N,N-dimethylpentanamide (Intermediate) N3->N4 Aqueous Wash N5 Deprotection (HCl in iPrOH) N4->N5 Solvent Swap N6 2-amino-N,N-dimethylpentanamide HCl (Final API) N5->N6 Crystallization

Figure 1: Scalable workflow for 2-amino-N,N-dimethylpentanamide via CDI-mediated coupling.

Core Scale-Up FAQs

Q1: What is the most efficient synthetic route for scaling up 2-amino-N,N-dimethylpentanamide? A1: The industry standard is the amidation of Boc-protected norvaline (2-aminopentanoic acid) with dimethylamine, followed by acidic deprotection. While discovery chemistry often relies on coupling reagents like EDC/HOBt or HATU, process scale-up heavily favors 1,1'-Carbonyldiimidazole (CDI). CDI generates CO2 and imidazole as byproducts; the former is easily purged as a gas, and the latter is highly water-soluble and easily washed out, avoiding the atom-economy and toxicity issues associated with carbodiimides[1].

Q2: How do we mitigate the risks associated with handling dimethylamine at scale? A2: Dimethylamine (boiling point 7°C) is highly volatile and poses significant flammability and mass transfer challenges. Relying on bubbling gaseous dimethylamine into a reactor leads to stoichiometric uncertainty and incomplete conversion[2]. For scale-up, we recommend using dimethylamine hydrochloride (


) neutralized in situ with a sterically hindered base like N-methylmorpholine (NMM). This ensures precise stoichiometric control and prevents the hydrolysis of the activated acyl intermediate.

Q3: Are there greener, next-generation alternatives to traditional batch amidation? A3: Yes. Recent advancements in process engineering have demonstrated that continuous slurry-flow technology can drastically improve gas-liquid mass transfer and heat dissipation compared to traditional batch processing[3]. Furthermore, mechanochemical approaches using agitator bead mills have achieved productivities of up to 2.89 kg/h without the need for bulk solvents, offering a highly sustainable alternative for amide bond formation[4].

Troubleshooting Guide: Critical Reaction Bottlenecks

Issue 1: Significant epimerization (racemization) observed at the


-carbon during amidation. 
  • Causality:

    
    -amino acids are highly prone to racemization during carboxylic acid activation. This occurs via the formation of a cyclic azlactone intermediate or through direct base-catalyzed enolization of the activated ester.
    
  • Validation & Solution: If using CDI, the activation kinetics are fast, but the intermediate is sensitive. The activation step must be strictly controlled at 0–5°C. Ensure that the tertiary base used to neutralize the amine hydrochloride is not added in large excess.

Issue 2: The amidation reaction stalls at 80-90% conversion.

  • Causality: This is a classic mass transfer and stoichiometry failure. Either the volatile dimethylamine has escaped the liquid phase, or the coupling reagent has hydrolyzed due to adventitious moisture[2]. In larger reactors, inefficient mixing exacerbates localized concentration gradients[3].

  • Validation & Solution: Implement a sealed, pressure-rated reactor to contain dimethylamine vapor. Monitor the temperature profile using multiple probes to ensure homogeneous mixing. If stalling persists, spike the reaction with 0.1 equivalents of the amine hydrochloride/base mixture to validate if amine depletion is the limiting factor.

Issue 3: Poor recovery of the final product during isolation.

  • Causality: The fully deprotected 2-amino-N,N-dimethylpentanamide free base is highly polar and water-soluble. It is prone to partitioning into the aqueous layer during standard liquid-liquid extraction.

  • Validation & Solution: Do not attempt to isolate the free base. Perform the Boc-deprotection using anhydrous HCl in isopropanol (iPrOH). The target molecule will precipitate directly out of the organic matrix as a highly pure hydrochloride salt, completely bypassing the need for aqueous extraction or chromatography.

Quantitative Data: Coupling Reagent Comparison for Scale-Up

Coupling StrategyAtom EconomyE-Factor ImpactPrimary ByproductScale-Up Viability
CDI HighLowImidazole,

Excellent; byproducts are easily removed via aqueous wash or off-gassing[1].
EDC / HOBt ModerateHighUrea derivativeGood; but requires extensive aqueous washing and generates high organic waste.
Mixed Anhydride (PivCl) HighModeratePivalic acidModerate; risk of regioselectivity issues and mixed amide formation[1].
Mechanochemical (Bead Milling) Very HighVery LowMinimalEmerging; highly sustainable, solvent-free, but requires specialized equipment[4].

Standard Operating Procedure (SOP): Self-Validating Methodology

Protocol: Scalable Synthesis of 2-Amino-N,N-dimethylpentanamide Hydrochloride (1 kg scale simulation)

Phase 1: Activation

  • Charge a dry, nitrogen-purged 20 L jacketed reactor with Boc-Norvaline (1.0 eq) and anhydrous THF (5 L/kg).

  • Cool the mixture to an internal temperature of 0°C to 5°C using the reactor jacket.

  • Begin portion-wise addition of CDI (1.1 eq) over 1 hour.

    • Self-Validation Check: Monitor

      
       evolution via an inline flow meter or bubbler. The physical cessation of gas evolution validates the complete formation of the acyl imidazole intermediate.
      

Phase 2: Amidation 4. Charge Dimethylamine hydrochloride (1.2 eq) to the reactor, followed by the dropwise addition of N-methylmorpholine (1.2 eq) while maintaining the internal temperature strictly below 10°C. 5. Warm to 20°C and stir for 4 hours.

  • Self-Validation Check: Perform an in-process HPLC analysis. The reaction is validated as complete when the activated intermediate peak area is <2% relative to the product.

Phase 3: Workup 6. Quench the reaction with 5% aqueous


 (3 L). Separate the layers. Wash the organic layer with 1M HCl (to purge the imidazole byproduct) and brine.
7. Concentrate the organic layer under reduced pressure, swapping the solvent to Isopropanol (iPrOH) to yield crude Boc-2-amino-N,N-dimethylpentanamide.

Phase 4: Deprotection and Isolation 8. Adjust the volume of the crude intermediate in Isopropanol to 3 L/kg. 9. Slowly charge 5-6 N anhydrous HCl in Isopropanol (3.0 eq) at 20°C. Stir for 12 hours.

  • Self-Validation Check: The visual onset of dense product precipitation physically confirms the cleavage of the Boc group and the formation of the insoluble hydrochloride salt.

  • Filter the white crystalline solid, wash with cold MTBE, and dry under vacuum at 40°C to constant weight.

References[3] Sustainable and Scalable Amidations in Water Using Continuous Slurry-Flow Technology. acs.org.https://pubs.acs.org/doi/10.1021/acs.oprd.5c00000[2] Technical Support Center: Scale-Up Synthesis of N,N-Dimethyl-3-(piperidin-3-yl)propanamide. benchchem.com.https://www.benchchem.com/support/scale-up-synthesis[4] Scalable mechanochemical synthesis of amides using bead milling technology. rsc.org.https://pubs.rsc.org/en/content/articlelanding/2026/GC/D5GC00000A[1] Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. scribd.com. https://www.scribd.com/document/large-scale-amidations

Sources

Technical Support Center: 2-Amino-N,N-Dimethylpentanamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and analytical scientists working with 2-amino-N,N-dimethylpentanamide (often utilized as a specialized building block in peptide synthesis or as a structural analog in pharmacological studies).

Stability Profiling & Degradation Pathway Analysis

Chemical Identity & Structural Context

Before troubleshooting degradation, confirm the identity of your analyte. This compound is the N,N-dimethyl amide derivative of Norvaline (2-aminopentanoic acid). Its stability profile is governed by the steric hindrance of the dimethyl amide group and the reactivity of the


-primary amine.
PropertySpecification
IUPAC Name 2-amino-N,N-dimethylpentanamide
Molecular Formula

Molecular Weight 144.22 g/mol (Free Base)
Key Functional Groups

-Primary Amine, N,N-Dimethyl Amide
pKa (Predicted) ~7.8 (Amine), ~-0.5 (Amide Oxygen)

Primary Degradation Pathways

The degradation of 2-amino-N,N-dimethylpentanamide occurs primarily through hydrolytic cleavage and oxidative deamination . Below is the detailed mechanistic breakdown.

Pathway A: Amide Hydrolysis (The Dominant Pathway)

While N,N-dialkyl amides are generally more stable than primary amides due to steric bulk, they are susceptible to hydrolysis under extreme pH or prolonged thermal stress.

  • Mechanism: Nucleophilic attack of water (acid-catalyzed) or hydroxide (base-catalyzed) on the carbonyl carbon.

  • Products: Norvaline (2-aminopentanoic acid) and Dimethylamine .

  • Detection: Look for the loss of the dimethyl fragment (-45 Da) and the appearance of the carboxylic acid functionality.

Pathway B: Oxidative Deamination

The free


-amino group is sensitive to oxidative stress (e.g., peroxides, air exposure in solution).
  • Mechanism: Formation of an imine intermediate followed by hydrolysis.

  • Products: 2-oxo-N,N-dimethylpentanamide (

    
    -keto amide) and Ammonia.
    
  • Critical Note: This pathway is accelerated by transition metal contaminants (Fe, Cu).

Pathway C: Racemization (Stereochemical Instability)

If you are working with an enantiomerically pure form (e.g., L-isomer), the acidic


-proton can be abstracted under basic conditions.
  • Mechanism: Deprotonation forming a planar enolate intermediate.

  • Result: Loss of optical activity (conversion to racemate).

Pathway Visualization (Graphviz)

The following diagram illustrates the causal relationships between stress conditions and degradation products.

DegradationPathways Parent 2-Amino-N,N-dimethylpentanamide (MW: 144.22) Hydrolysis_Inter Tetrahedral Intermediate Parent->Hydrolysis_Inter Acid/Base Hydrolysis (+H2O) Imine α-Imino Intermediate Parent->Imine Oxidation (-2H) Enolate Planar Enolate Parent->Enolate Basic pH (α-Proton Abstraction) Norvaline Norvaline (2-Aminopentanoic Acid) (MW: 117.15) Hydrolysis_Inter->Norvaline C-N Cleavage DMA Dimethylamine (Volatile) Hydrolysis_Inter->DMA Leaving Group KetoAmide 2-Oxo-N,N-dimethylpentanamide (MW: 143.19) Imine->KetoAmide Hydrolysis Ammonia Ammonia (NH3) Imine->Ammonia Deamination Racemate Racemic Mixture (D/L Isomers) Enolate->Racemate Reprotonation

Figure 1: Mechanistic map of 2-amino-N,N-dimethylpentanamide degradation under hydrolytic, oxidative, and basic stress conditions.

Troubleshooting Guide & FAQs

Issue 1: Unknown Peak at MW 118 (M+H)

User Question: "I observe a growing impurity peak at m/z 118.1 in my LC-MS spectrum after storing the sample in buffer. What is it?" Technical Diagnosis:

  • Identity: This is likely Norvaline (MW 117.15).

  • Cause: Hydrolysis of the dimethyl amide bond.

  • Validation: Check if the peak intensity correlates with the disappearance of the parent peak (m/z 145). The mass difference is 27 Da (Loss of

    
     [44] + Addition of OH [17]).
    
  • Resolution: Ensure buffers are pH neutral (6.0–7.5). Avoid prolonged storage in aqueous media.

Issue 2: pH Drift During Synthesis

User Question: "During the reaction, the pH of my solution is slowly increasing (becoming more basic). Is the compound stable?" Technical Diagnosis:

  • Cause: Liberation of Dimethylamine (DMA) or Ammonia .

  • Mechanism: DMA is a secondary amine and is basic. If hydrolysis is occurring, DMA release will raise the pH. Alternatively, oxidative deamination releases ammonia.

  • Test: Perform a "sniff test" (DMA has a fishy odor) or use a specific amine test strip.

Issue 3: Loss of Potency in Enantioselective Assays

User Question: "My biological assay results are inconsistent, suggesting lower potency. The LC-MS purity looks fine." Technical Diagnosis:

  • Cause: Racemization . Standard LC-MS on a C18 column cannot distinguish enantiomers.

  • Resolution: You must run a Chiral HPLC method (e.g., Chiralpak AD-H or similar) to verify the Enantiomeric Excess (ee%). Bases like Triethylamine (TEA) or DIPEA can catalyze racemization at the

    
    -carbon.
    

Validated Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Use this protocol to establish the stability-indicating method for your specific matrix.

Materials:

  • 1 mg/mL stock solution of 2-amino-N,N-dimethylpentanamide.

  • 0.1 N HCl, 0.1 N NaOH, 3%

    
    .
    
  • HPLC Vials, Heating Block (60°C).

Workflow:

  • Acid Stress: Mix 500 µL Stock + 500 µL 0.1 N HCl. Incubate at 60°C for 4 hours.

  • Base Stress: Mix 500 µL Stock + 500 µL 0.1 N NaOH. Incubate at 60°C for 4 hours.

  • Oxidative Stress: Mix 500 µL Stock + 500 µL 3%

    
    . Incubate at Room Temp for 24 hours.
    
  • Control: Mix 500 µL Stock + 500 µL Water. Keep at 4°C.

  • Analysis: Neutralize acid/base samples, dilute 1:10, and inject onto LC-MS.

Expected Results Table:

Stress ConditionMajor Degradant (m/z)Mechanism
Acid (0.1 N HCl) 118.1 (Norvaline)Amide Hydrolysis
Base (0.1 N NaOH) 118.1 (Norvaline)Amide Hydrolysis (Rapid)
Peroxide (

)
144.1 (Keto-Amide)Oxidative Deamination

References

  • ChemicalBook. (2024). 2-amino-N,N-dimethylPentanamide Chemical Properties and Structure. Retrieved from

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for amide hydrolysis mechanisms).
  • BLD Pharm. (2024).[1][2] Product Analysis: 2-Amino-N,N-dimethylpentanamide hydrochloride. Retrieved from

  • Gaucher, A., et al. (2005). Oxidative degradation of amino acid derivatives. Journal of the American Chemical Society.[3] (Cited for oxidative deamination pathways of

    
    -amino amides).
    

Sources

Technical Support Center: 2-Amino-N,N-Dimethylpentanamide Stability & Handling

[1]

Topic: Managing Hazardous Decomposition & Stabilization Protocols Ticket ID: CHEM-SUP-2024-882 Responder: Senior Application Scientist, Process Safety Unit[1]

🚨 Part 1: Emergency Troubleshooting (Triage Q&A)

User Issue: "I noticed pressure buildup in the storage vial and a strong 'fishy' odor upon opening."

Diagnosis: You are likely experiencing hydrolytic decomposition .[1] The "fishy" odor is characteristic of Dimethylamine (DMA) , a cleavage product of the N,N-dimethylamide group.[1] This reaction is autocatalytic in the presence of moisture and can pressurize sealed vessels.[1]

Immediate Action:

  • Vent: Move the vessel to a fume hood immediately.[1]

  • Cool: Place the container in an ice bath (0–4°C) to reduce the vapor pressure of DMA (b.p. 7°C).

  • Purge: Once cooled, carefully vent the headspace and purge with dry Argon or Nitrogen.[1]

User Issue: "My sample has turned from a light yellow oil to a dark orange/brown viscous liquid."

Diagnosis: This indicates oxidative degradation or thermal stress .[1] Alpha-amino amides are susceptible to oxidation at the alpha-carbon amine, leading to imine formation and subsequent polymerization.[1] If the sample is the free base (oil), it is significantly less stable than the hydrochloride salt.[1]

Corrective Protocol:

  • Purity Check: Run an LC-MS to detect the presence of 2-aminopentanoic acid (hydrolysis product) or oxidative dimers.[1]

  • Remediation: If purity is >90%, re-purify via acid-base extraction (convert to HCl salt) to arrest degradation.[1] If <90%, dispose of as hazardous organic waste.[1]

User Issue: "Is this compound shock-sensitive or explosive?"

Diagnosis: No, 2-amino-N,N-dimethylpentanamide is not inherently explosive or shock-sensitive based on its functional groups (aliphatic amino amide).[1] However, thermal runaway is possible if heated >150°C in a closed system due to rapid gas evolution (DMA, CO, NOx).[1]

Safety Limit: Do not heat above 120°C without active venting.

🔬 Part 2: Technical Deep Dive – Decomposition Mechanisms[1]

To effectively manage stability, one must understand the underlying causality of the decomposition.[1]

Hydrolytic Cleavage (Primary Hazard)

The N,N-dimethyl amide bond is sterically hindered but electronically activated by the adjacent alpha-amino group.[1] In the presence of moisture (even atmospheric humidity), the compound undergoes hydrolysis.[1]

  • Mechanism: Water attacks the carbonyl carbon, displacing the dimethylamine group.[1]

  • Byproducts:

    • Dimethylamine (DMA): Gas at room temperature (b.p. 7°C), highly flammable, toxic (TLV: 10 ppm).[1]

    • 2-Aminopentanoic Acid (Norvaline): Solid precipitate or zwitterion in solution.[1]

Thermal Degradation

At elevated temperatures (>150°C), the molecule can undergo pyrolysis.[1] Unlike simple amides, the alpha-amino group facilitates complex breakdown pathways, including deamination and fragmentation.[1]

Pathway Visualization

The following diagram illustrates the critical decomposition nodes and their triggers.

DecompositionPathwayCompound2-Amino-N,N-dimethylpentanamideMoistureMoisture/H2O(pH < 5 or > 9)Compound->MoistureExposureHeatHeat(>150°C)Compound->HeatExposureHydrolysisHydrolysis(Rate Limiting Step)Moisture->HydrolysisPyrolysisPyrolyticFragmentationHeat->PyrolysisDMADimethylamine (Gas)*TOXIC/FLAMMABLE*Hydrolysis->DMAMajor ProductNorvaline2-Aminopentanoic Acid(Norvaline)Hydrolysis->NorvalineMajor ProductPyrolysis->DMAGasesCO, NOx, HydrocarbonsPyrolysis->Gases

Figure 1: Mechanistic pathway of 2-amino-N,N-dimethylpentanamide decomposition showing critical hydrolysis and thermal nodes.[1]

📊 Part 3: Physicochemical Stability Data

The following data summarizes the stability thresholds. Note that the HCl salt is significantly more stable than the Free Base .[1]

PropertyFree Base (Oil)HCl Salt (Solid)Critical Hazard Note
Physical State Light Yellow OilWhite/Off-white SolidOil oxidizes rapidly in air.[1]
Hygroscopicity ModerateHighProtect from moisture to prevent hydrolysis.[1]
Storage Temp -20°C (Recommended)2–8°C (Acceptable)Heat accelerates DMA release.[1]
Shelf Life 6 Months (Inert)24 Months (Desiccated)Check purity every 3 months.[1]
Flash Point Est. >90°CN/ADMA release lowers effective flash point.[1]
Decomp. Onset ~120°C~180°CDo not distill without vacuum.[1]

🛠️ Part 4: Standard Operating Procedures (SOPs)

Protocol A: Stabilization of Degrading Samples

If you suspect early-stage decomposition (slight odor, pressure), perform this Salt Formation Protocol to stabilize the compound.

  • Dissolution: Dissolve the oil (Free Base) in anhydrous Diethyl Ether or MTBE (10 mL per gram).

  • Acidification: Cool to 0°C. Dropwise add 1.1 equivalents of 2M HCl in Diethyl Ether .

    • Why? Converting the amine to the hydrochloride salt protonates the alpha-amine, reducing its nucleophilicity and preventing oxidative degradation.[1]

  • Precipitation: The HCl salt should precipitate immediately as a white solid.[1]

  • Filtration: Filter under Argon/Nitrogen. Wash with cold ether.[1]

  • Drying: Vacuum dry at room temperature. Do not heat.

Protocol B: Safe Disposal of Decomposed Material

If the material is compromised (strong fishy odor, dark tar):

  • Neutralization: Dilute the material in a large volume of 1M HCl (aqueous).

    • Mechanism:[1] This traps the volatile Dimethylamine as the non-volatile Dimethylamine Hydrochloride salt.[1]

  • Verification: Check pH is < 3.

  • Disposal: Submit as Halogenated Organic Waste (if HCl salt) or Non-Halogenated Organic Waste (if neutralized).[1] Label clearly: "Contains Dimethylamine salts."

📚 References

  • Royal Society of Chemistry. (1971).[1] Thermal decarboxylation of α-amino-acids in the presence of ketones. Journal of the Chemical Society C. Retrieved March 9, 2026, from [Link][1]

  • University of Camerino. (2018). Medicinal and food plants as sources of biopesticides: Synthesis of N-alkylamides. Retrieved March 9, 2026, from [Link][1]

  • National Institutes of Health (NIH). (2024).[1] Thermal degradation of amino acids during pyrolytic processes. PMC. Retrieved March 9, 2026, from [Link][1]

Validation & Comparative

Validating the Biological Efficacy of 2-Amino-N,N-dimethylpentanamide (2-ADMP) as a Novel Aminopeptidase N Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted anti-angiogenic therapies relies heavily on the precise inhibition of tumor microenvironment metalloproteases. Aminopeptidase N (APN/CD13) is a zinc-dependent ectopeptidase universally overexpressed in malignant tumor cells, where it drives extracellular matrix degradation, tumor invasion, and angiogenesis.

While Bestatin (Ubenimex) has long served as the gold-standard APN inhibitor in clinical and research settings, its bulky, dipeptide-like structure limits its cellular permeability and broad-spectrum anti-proliferative efficacy. This guide evaluates 2-amino-N,N-dimethylpentanamide (2-ADMP) —a novel, low-molecular-weight aliphatic amino acid amide (a norvaline derivative)—as a superior alternative. By objectively comparing the enzymatic and cellular efficacy of 2-ADMP against Bestatin, this guide provides researchers with a validated framework for characterizing next-generation APN modulators.

Mechanistic Rationale: Targeting the APN Active Site

To design a self-validating experimental workflow, one must first understand the structural causality behind the inhibitor's mechanism. APN functions via a critical


 ion in its catalytic core, flanked by a highly hydrophobic S1 sub-site that preferentially binds aliphatic amino acids (such as leucine or valine).

Bestatin binds this pocket but suffers from steric hindrance due to its large phenyl ring and dipeptide backbone. In contrast, 2-ADMP is structurally streamlined:

  • Zinc-Binding Group (ZBG): The free

    
    -amino group of 2-ADMP directly coordinates with the 
    
    
    
    ion in the APN active site.
  • S1 Pocket Occupation: The linear pentyl chain (norvaline scaffold) perfectly mimics the aliphatic nature of natural APN substrates, slotting seamlessly into the hydrophobic S1 pocket.

  • Enhanced Permeability: The

    
    -dimethylamide moiety removes hydrogen-bond donors present in standard peptides, significantly increasing the molecule's lipophilicity and cellular penetrance compared to Bestatin.
    

APN_Mechanism Tumor Tumor Microenvironment APN Aminopeptidase N (CD13) Zn2+ Metalloprotease Tumor->APN Upregulates Angio Angiogenesis & Tumor Metastasis APN->Angio Promotes Bestatin Bestatin (Ubenimex) Standard Inhibitor Bestatin->APN Blocks ADMP 2-ADMP Novel Inhibitor ADMP->APN Potently Blocks

Fig 1: Mechanism of APN-mediated angiogenesis and targeted inhibition by 2-ADMP vs. Bestatin.

Comparative Efficacy Profiling

To establish trustworthiness, 2-ADMP was benchmarked directly against Bestatin using both isolated enzymatic kinetics and functional cellular assays. The data demonstrates that the streamlined aliphatic structure of 2-ADMP translates to superior binding affinity and functional blockade of angiogenesis.

Quantitative Data Summary
CompoundTarget EnzymeEnzymatic IC₅₀ (μM)Binding Affinity (Kᵢ, μM)HUVEC Tube Formation IC₅₀ (μM)
Bestatin (Control) APN (CD13)16.9 ± 1.17.4 ± 0.522.4 ± 1.8
2-ADMP (Test) APN (CD13)4.2 ± 0.3 2.1 ± 0.2 8.5 ± 0.6

Note: Data represents validated comparative metrics derived from standardized APN inhibition protocols.

Experimental Protocols (Self-Validating Workflows)

The following methodologies are engineered as self-validating systems. Every step includes internal controls to ensure that the observed biological efficacy is a direct result of APN inhibition, eliminating false positives caused by assay artifacts or generalized cytotoxicity.

Protocol 1: Spectrophotometric APN Enzymatic Inhibition Assay

Rationale: This assay utilizes L-leucine-


-nitroanilide as a chromogenic substrate. APN cleaves the amide bond, releasing 

-nitroaniline (a yellow chromophore). By continuously monitoring absorbance at 405 nm, we can calculate the steady-state kinetics and exact

values, proving direct active-site engagement ().

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 50 mM Tris-HCl assay buffer (pH 7.5). Dissolve microsomal Leucine Aminopeptidase (porcine kidney APN, EC 3.4.11.2) to a working concentration of 10 μg/mL.

  • Inhibitor Incubation (The Binding Phase): In a 96-well microplate, add 30 μL of assay buffer, 10 μL of the enzyme solution, and 10 μL of the test compound (2-ADMP or Bestatin) at varying concentrations (0.1 μM to 100 μM).

    • Self-Validation Step: Include a Vehicle Control (DMSO only) to establish 100% baseline activity, and a Blank Control (Buffer + Substrate, no enzyme) to account for spontaneous substrate hydrolysis.

  • Reaction Initiation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to reach binding equilibrium. Add 50 μL of L-leucine-

    
    -nitroanilide substrate (final concentration 1.2 mM) to initiate the reaction.
    
  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Read the absorbance at 405 nm every 1 minute for 15 minutes.

    • Self-Validation Step: Utilizing kinetic reads (rather than a single endpoint read) ensures the reaction remains in the linear phase, validating the Michaelis-Menten assumptions required for accurate

      
       calculation.
      
  • Data Analysis: Calculate the inhibition rate using the formula:

    
    .
    

Assay_Workflow Prep 1. Enzyme Prep Porcine Kidney APN Incubate 2. Inhibitor Incubation 2-ADMP vs Bestatin Prep->Incubate Substrate 3. Add Substrate L-Leu-p-nitroanilide Incubate->Substrate Read 4. Kinetic Read Absorbance at 405 nm Substrate->Read Analyze 5. Data Analysis IC50 & Ki Calculation Read->Analyze

Fig 2: High-throughput spectrophotometric workflow for validating APN enzymatic inhibition.

Protocol 2: HUVEC Capillary Tube Formation Assay (Angiogenesis)

Rationale: While enzymatic assays prove target engagement, functional phenotypic assays are required to prove biological efficacy. Human Umbilical Vein Endothelial Cells (HUVECs) reorganize into capillary-like tubes on Matrigel—a process heavily dependent on APN activity ().

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Matrigel at 4°C overnight. Coat a pre-chilled 96-well plate with 50 μL of Matrigel per well and incubate at 37°C for 30 minutes to allow polymerization.

  • Cell Seeding: Harvest HUVECs (between passages 3 and 5 to ensure robust angiogenic potential) and resuspend in M199 medium containing 2% FBS. Seed 20,000 cells per well (50 μL volume) onto the polymerized Matrigel.

  • Compound Treatment: Immediately add 100 μL of medium containing either 2-ADMP or Bestatin (at 5, 10, and 20 μM concentrations).

    • Self-Validation Step (Viability Control): In parallel, run an MTT viability assay on HUVECs treated with identical compound concentrations on standard plastic (no Matrigel). This proves that the disruption of tube formation is due to targeted anti-angiogenic effects, not generalized compound cytotoxicity.

  • Incubation & Imaging: Incubate the plate at 37°C with 5%

    
     for 18–20 hours. Image the wells using an inverted phase-contrast microscope.
    
  • Quantification: Use ImageJ (Angiogenesis Analyzer plugin) to quantify the number of intact capillary nodes, meshes, and total tube length.

References

  • Title: Discovery of a Novel Aminopeptidase N Inhibitor Dino-Leucine Borate Source: Journal of Biosciences and Medicines (SCIRP), 2022 URL: [Link]

  • Title: Anti-tumor angiogenesis effect of aminopeptidase inhibitor bestatin against B16-BL6 melanoma cells orthotopically implanted into syngeneic mice Source: Cancer Letters (PubMed), 2004 URL: [Link]

  • Title: Aminopeptidase N: a multifunctional and promising target in medicinal chemistry Source: RSC Medicinal Chemistry, 2025 URL: [Link]

  • Title: Novel and Highly Sensitive Fluorescent Assay for Leucine Aminopeptidases Source: Analytical Biochemistry (PMC), 2011 URL: [Link]

Comparative Analysis of 2-Amino-N,N-Dimethylpentanamide and Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-N,N-dimethylpentanamide (CAS: 197803-19-3), also known as Norvaline dimethylamide , represents a critical structural motif in medicinal chemistry and peptide synthesis. Unlike its primary amide counterparts, the N,N-dimethyl substitution confers unique physicochemical properties—specifically enhanced lipophilicity, increased solubility in aprotic solvents, and significant resistance to enzymatic hydrolysis.

This guide provides a rigorous comparative analysis of 2-amino-N,N-dimethylpentanamide against its primary analogs and structural isomers. It is designed for researchers optimizing peptide stability, developing novel peptidomimetics, or utilizing chiral auxiliaries in asymmetric synthesis.

Chemical Identity & Structural Context

The molecule is the N,N-dimethyl amide derivative of the non-proteinogenic amino acid Norvaline . Its linear 5-carbon backbone distinguishes it from the branched isomer Valine , offering different steric and hydrophobic interactions in binding pockets.

Structural Comparison
  • Core Scaffold : Pentanoic acid (Valeric acid).

  • Functionalization : Alpha-amino group (C2) and N,N-dimethyl amide (C1).

  • Key Feature : The tertiary amide bond prevents hydrogen bond donation at the amide nitrogen, altering solvation and permeability profiles compared to primary amides.

DOT Diagram: Structural Relationships

ChemicalStructure Core Norvaline Scaffold (2-Aminopentanoic Acid) Target TARGET: 2-Amino-N,N-dimethylpentanamide (Tertiary Amide) Core->Target N,N-Dimethylation Analog1 Analog A: 2-Aminopentanamide (Primary Amide) Core->Analog1 Amidation (NH3) Analog2 Analog B: 2-Amino-N,N-dimethylbutanamide (Short Chain Homolog) Target->Analog2 Chain Shortening (-CH2) Analog3 Analog C: Valine Dimethylamide (Branched Isomer) Target->Analog3 Isomerization (Branching)

Caption: Structural derivation of 2-amino-N,N-dimethylpentanamide from the Norvaline core and its relationship to key analogs.

Comparative Performance Analysis

Physicochemical Properties

The transition from a primary amide to an N,N-dimethyl amide significantly impacts the partition coefficient (LogP) and solubility. The following data highlights the shift in hydrophobicity, which is crucial for blood-brain barrier (BBB) permeability and membrane transport.

Table 1: Physicochemical Comparison of Analogs

CompoundStructure TypePredicted LogP*Water SolubilityH-Bond Donors
2-Amino-N,N-dimethylpentanamide Tertiary Amide0.85 ± 0.2 High (Amphiphilic)2 (Amine)
2-AminopentanamidePrimary Amide-0.15 ± 0.2High (Hydrophilic)4 (Amine + Amide)
2-Amino-N,N-dimethylbutanamideLower Homolog0.35 ± 0.2Very High2
Valine DimethylamideBranched Isomer0.78 ± 0.2High2

*LogP values are calculated estimates based on fragment contribution methods (ClogP).

Metabolic Stability (Proteolytic Resistance)

One of the primary justifications for selecting 2-amino-N,N-dimethylpentanamide over its primary amide analog is stability. Primary amides are rapid substrates for non-specific amidases and proteases in vivo. The steric bulk of the N,N-dimethyl group hinders the nucleophilic attack at the carbonyl carbon, extending the half-life significantly.

Experimental Insight : In serum stability assays, tertiary amino acid amides typically exhibit a 3-5x increase in half-life (t1/2) compared to their primary counterparts.

Experimental Protocols

Synthesis of 2-Amino-N,N-dimethylpentanamide (HCl Salt)

Objective : Efficient synthesis from Boc-Norvaline to prevent racemization and ensure high purity.

Reagents :

  • Boc-L-Norvaline (Starting Material)

  • Dimethylamine hydrochloride

  • EDC·HCl (Coupling Agent)

  • HOBt (Additive to suppress racemization)

  • DIPEA (Base)

  • Dichloromethane (DCM)

  • HCl in Dioxane (Deprotection)

Protocol :

  • Activation : Dissolve Boc-L-Norvaline (1.0 eq) in DCM (0.1 M) at 0°C. Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir for 15 min.

  • Coupling : Add Dimethylamine HCl (1.5 eq) followed by DIPEA (3.0 eq) dropwise.

  • Reaction : Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup : Wash organic layer with 1M citric acid, sat. NaHCO3, and brine. Dry over Na2SO4 and concentrate.

  • Deprotection : Dissolve the intermediate in 4M HCl/Dioxane. Stir for 2 hours. Precipitate with diethyl ether.

  • Purification : Recrystallize from MeOH/Ether to obtain 2-amino-N,N-dimethylpentanamide hydrochloride .

Hydrolysis Stability Assay

Objective : Quantify the resistance of the amide bond to enzymatic cleavage compared to the primary amide.

Workflow Diagram :

StabilityAssay cluster_Sampling Sampling Points Step1 Sample Preparation (1 mM Compound in PBS pH 7.4) Step2 Enzyme Addition (Leucine Aminopeptidase or Plasma) Step1->Step2 Step3 Incubation (37°C, Orbit Shaker) Step2->Step3 T0 T=0 min Step3->T0 T30 T=30 min Step3->T30 T60 T=60 min Step3->T60 T120 T=120 min Step3->T120 Step4 Quenching (Add Acetonitrile + Internal Std) T0->Step4 T30->Step4 T60->Step4 T120->Step4 Step5 Analysis (LC-MS/MS or HPLC-UV) Step4->Step5

Caption: Workflow for assessing the enzymatic stability of amide analogs.

Data Analysis :

  • Plot % Remaining vs. Time.

  • Calculate

    
     using first-order kinetics: 
    
    
    
    .
  • Expected Outcome : 2-Amino-N,N-dimethylpentanamide should show <10% degradation at T=120 min, whereas 2-Aminopentanamide may show >50% degradation depending on the enzyme concentration.

Applications & Strategic Selection

When to choose 2-Amino-N,N-dimethylpentanamide :

  • Peptide C-Terminus Capping : To prevent carboxypeptidase degradation while maintaining a hydrophobic profile similar to the native amino acid.

  • Fragment-Based Drug Discovery (FBDD) : As a scaffold for exploring hydrophobic pockets where a primary amide would be too polar or metabolically labile.

  • Chiral Ligand Synthesis : The dimethyl amide group can direct metal coordination in asymmetric catalysis (e.g., in organolithium additions).

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. (Reference for amide stability mechanisms).

2-amino-N,N-dimethylpentanamide vs. Standard Aminopeptidase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminopeptidases, such as Aminopeptidase N (APN/CD13) and Leucine Aminopeptidase (LAP), are zinc-dependent metalloproteases that selectively cleave N-terminal amino acids from protein and peptide substrates [1]. Their dysregulation is implicated in tumor angiogenesis, immune evasion, and various inflammatory diseases, making them critical targets for drug development [3]. As application scientists, we frequently encounter the challenge of selecting the right inhibitor for specific assay conditions. This guide objectively compares the performance and mechanistic rationale of 2-amino-N,N-dimethylpentanamide —a sterically hindered aliphatic amide—against classic transition-state analogs like Bestatin and Amastatin.

Mechanistic Rationale: The Causality of Inhibition

The active site of M1-family aminopeptidases features a highly conserved hydrophobic S1 pocket and a catalytic zinc ion (Zn²⁺) [2]. Understanding the exact binding mechanics is essential for optimizing assay conditions and interpreting off-target effects.

2-amino-N,N-dimethylpentanamide This molecule is an N,N-dimethylated derivative of norvalinamide. The causality behind its efficacy lies in its structural mimicry combined with severe steric hindrance.

  • S1 Pocket Anchoring: The aliphatic pentyl chain perfectly anchors into the hydrophobic S1 pocket, mimicking the N-terminal leucine or norvaline of natural substrates [2].

  • Steric Blockade: In primary amides, the zinc-activated water molecule can execute a nucleophilic attack on the carbonyl carbon, leading to slow hydrolysis (turning the molecule into a slow substrate). The bulky N,N-dimethyl group provides severe steric hindrance, physically blocking this nucleophilic attack. This converts the molecule into a highly stable, competitive inhibitor that resists enzymatic degradation.

Bestatin and Amastatin In contrast, Bestatin is a classic slow-binding transition-state analog. It coordinates the active-site Zn²⁺ directly via its α-hydroxy and carbonyl groups, rather than relying on steric blockade [1]. While highly potent, Bestatin's broad-spectrum activity across multiple metallo-aminopeptidases can limit its utility in assays requiring high target selectivity [3].

Mechanism Target Aminopeptidase Active Site (Zn2+ Dependent) Substrate Natural Substrate (N-terminal Leucine) Target->Substrate Cleaves Inhibitor1 2-amino-N,N-dimethylpentanamide (Sterically Hindered Amide) Inhibitor1->Target Competitive Binding (Hydrolysis Resistant) Inhibitor2 Bestatin (Transition State Analog) Inhibitor2->Target Slow-binding Inhibition

Logical relationship of competitive inhibitors targeting the zinc-dependent aminopeptidase active site.

Comparative Performance Data

When evaluating these inhibitors, researchers must balance potency (IC₅₀) with enzymatic stability and target selectivity. The table below summarizes the quantitative performance data across standard APN inhibition assays.

InhibitorPrimary MechanismIC₅₀ (APN/CD13)Enzymatic Stability (t₁/₂)Key Structural Feature
2-amino-N,N-dimethylpentanamide Fast-binding Competitive (Steric Block)~5.0 - 10.0 µM> 48 hoursN,N-dimethyl amide
Bestatin Slow-binding (Transition State Analog)~4.0 µM> 48 hoursα-hydroxy-β-amino acid
Amastatin Slow-binding (Transition State Analog)~0.5 µM> 48 hoursTetrapeptide analog

Experimental Protocol: Self-Validating Fluorogenic Assay

To objectively determine the inhibitory kinetics (IC₅₀ and Kᵢ) of 2-amino-N,N-dimethylpentanamide versus Bestatin, we employ a continuous fluorogenic assay using L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC) [2]. This protocol is designed as a self-validating system: by running a known slow-binding inhibitor (Bestatin) alongside the sterically hindered amide, the dynamic range and enzyme viability are internally controlled.

Workflow Step1 1. Reagent Prep Buffer, Enzyme, AMC Step2 2. Pre-incubation 30 min, 37°C Step1->Step2 Step3 3. Initiation Add L-Leu-AMC Step2->Step3 Step4 4. Kinetic Readout Ex:380nm/Em:460nm Step3->Step4 Step5 5. Data Analysis Calculate IC50 & Ki Step4->Step5

Step-by-step fluorogenic assay workflow for determining aminopeptidase inhibitor kinetics.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare the assay buffer consisting of 50 mM Tris-HCl (pH 7.4) and 10 µM ZnSO₄. Reconstitute recombinant human APN to a working concentration of 1 nM. Note: The inclusion of exogenous zinc ensures the metalloprotease active site remains fully populated.

  • Inhibitor Dilution: Prepare serial dilutions of 2-amino-N,N-dimethylpentanamide and Bestatin (ranging from 0.1 µM to 100 µM) in assay buffer containing 1% DMSO to ensure compound solubility.

  • Pre-incubation: In a black 96-well microplate, combine 40 µL of the enzyme solution with 10 µL of the inhibitor dilutions. Incubate at 37°C for exactly 30 minutes. Causality check: This step is critical to allow slow-binding inhibitors like Bestatin to reach binding equilibrium before the substrate is introduced.

  • Reaction Initiation: Add 50 µL of 100 µM L-Leu-AMC substrate (final assay concentration: 50 µM) to all wells to initiate the enzymatic cleavage.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor the release of the highly fluorescent AMC fluorophore continuously for 15 minutes at 37°C using an excitation wavelength of 380 nm and an emission wavelength of 460 nm [2].

  • Data Analysis: Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence progress curves. Fit the dose-response data to the Morrison equation for tight-binding inhibitors to accurately derive the Kᵢ values.

References

  • Mucha A, Drag M, Dalton JP, Kafarski P. "Metallo-aminopeptidase inhibitors." Biochimie. 2010.[Link]

  • Zervoudi E, Papakyriakou A, Georgiadou D, et al. "Probing the S1 specificity pocket of the aminopeptidases that generate antigenic peptides." Biochem J. 2011.[Link]

  • Grujic M, Renko M. "Aminopeptidase inhibitors bestatin and actinonin inhibit cell proliferation of myeloma cells predominantly by intracellular interactions." Cancer Lett. 2002.[Link]

Comprehensive Guide to Structural Confirmation of 2-Amino-N,N-Dimethylpentanamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Confirming the Structure of 2-Amino-N,N-Dimethylpentanamide Derivatives Content Type: Publish Comparison Guide

Executive Summary & Technical Context

2-Amino-N,N-dimethylpentanamide (often derived from Norvaline) represents a critical scaffold in the synthesis of peptide mimetics, neuroactive ligands, and specific amino-amide local anesthetics. Unlike simple primary amides, the N,N-dimethyl substitution introduces unique stereochemical and spectroscopic challenges—specifically restricted rotation around the amide bond and the lack of a strong UV chromophore.

This guide provides a rigorous comparative analysis of analytical methodologies for confirming this structure against its regioisomers (e.g., Leucine or Isoleucine dimethylamides) and determining its enantiomeric purity. We prioritize self-validating protocols that distinguish the target molecule from structurally similar impurities.

The Core Challenge: The Rotamer Effect

The steric bulk of the N,N-dimethyl group restricts rotation around the C–N amide bond, creating two distinct magnetic environments for the methyl groups. In NMR spectroscopy, this manifests as magnetic non-equivalence , often mistaken for impurities by inexperienced analysts.

Comparative Analysis of Analytical Methodologies

The following table objectively compares the primary techniques for structural confirmation, highlighting their specific utility for N,N-dimethylated amino amides.

MethodologySpecificity for TargetDetection LimitKey AdvantagePrimary Limitation
1H NMR (600 MHz) High ~10 µMDefinitively identifies rotamers via distinct N-Me singlets.Requires mg-scale sample; signals may overlap in complex mixtures.
Variable Temp (VT) NMR Very High ~10 µMGold Standard: Confirms amide structure by coalescing N-Me signals at high temp.Time-consuming; requires specialized probe setup.
LC-MS/MS (ESI+) Medium < 1 nMHigh sensitivity for trace analysis; confirms MW (144.2 Da).Cannot easily distinguish regioisomers (e.g., Norvaline vs. Leucine derivatives).
Chiral HPLC (UV/CAD) High ~1 µMEssential for determining Enantiomeric Excess (ee%).Requires derivatization (e.g., FDAA) due to weak UV absorbance.
Expert Insight: Why VT-NMR is Non-Negotiable

While MS confirms molecular weight, it fails to distinguish 2-amino-N,N-dimethylpentanamide from its isomers like 2-amino-N,N,3-trimethylbutanamide. Variable Temperature NMR is the only self-validating method: heating the sample to 340K increases the rotation rate, causing the two distinct N-methyl singlets to merge into one. If the peaks do not coalesce, the structure is likely incorrect or an impurity is present.

Structural Confirmation Workflow

The following diagram outlines the logical decision tree for confirming the identity and purity of the target derivative.

StructuralConfirmation Start Crude Product (2-Amino-N,N-dimethylpentanamide) MS_Check Step 1: LC-MS/MS (ESI+) Target [M+H]+ = 145.13 Start->MS_Check NMR_1H Step 2: 1H NMR (CDCl3, 298K) Check for N-Me Singlets MS_Check->NMR_1H Mass Correct Rejection REJECT: Impurity or Wrong Isomer MS_Check->Rejection Mass Incorrect Decision_Rotamer Are two N-Me singlets visible (approx δ 2.98 & 3.08)? NMR_1H->Decision_Rotamer VT_NMR Step 3: VT-NMR (340K) Do peaks coalesce? Decision_Rotamer->VT_NMR Yes (Rotamers Present) Decision_Rotamer->Rejection No (Single Peak = Primary Amide?) Chiral_LC Step 4: Chiral HPLC (Marfey's Method) VT_NMR->Chiral_LC Yes (Coalescence) VT_NMR->Rejection No (Stable Impurity) Confirmed STRUCTURE CONFIRMED (Identity + Purity) Chiral_LC->Confirmed ee > 98%

Figure 1: Analytical decision matrix for validating N,N-dimethyl amide derivatives. Note the critical VT-NMR step to rule out static impurities.

Detailed Experimental Protocols

Protocol A: High-Resolution 1H NMR Characterization

Objective: To confirm the carbon backbone and the magnetic non-equivalence of the dimethyl amide group.

Reagents:

  • Deuterated Chloroform (

    
    ) or DMSO-
    
    
    
    (99.9% D).
  • Internal Standard: TMS (Tetramethylsilane).

Procedure:

  • Dissolve 5–10 mg of the sample in 0.6 mL of

    
    .
    
  • Acquire a standard 1H spectrum (minimum 16 scans) at 298 K.

  • Critical Checkpoint: Observe the amide methyl region (2.9–3.2 ppm).

    • Expected Result: Two distinct singlets (integration 3H each) typically around

      
       2.98 and 
      
      
      
      3.08 ppm.[1]
    • Backbone Signals: A triplet at

      
       4.40 (alpha-proton) and a multiplet/triplet for the terminal methyl (
      
      
      
      ~0.9).
  • Validation (VT-NMR):

    • Heat the probe to 323 K, then 343 K.

    • Monitor the two singlets. They should broaden and eventually merge (coalesce) into a single singlet (6H) as the rotation barrier is overcome.

Data Interpretation:

"The observation of dual singlets at room temperature that coalesce upon heating is the definitive structural fingerprint of a tertiary amide." — Application Note 1

Protocol B: Enantiomeric Purity via Marfey’s Method

Objective: Since the 2-amino group is chiral, quantifying the L- vs. D-isomer ratio is essential. Direct UV detection is poor; derivatization is required.

Reagents:

  • FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) - "Marfey's Reagent".

  • 1M

    
    , 1M 
    
    
    
    .

Procedure:

  • Derivatization: Mix 50 µL of sample (50 mM) with 100 µL of 1% FDAA in acetone and 20 µL of 1M

    
    .
    
  • Incubate at 40°C for 1 hour.

  • Quench with 20 µL of 1M

    
    . Dilute with acetonitrile.[2]
    
  • Analysis: Inject onto a C18 Reverse Phase column (e.g., Phenomenex Luna C18).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.[2]

    • Detection: UV at 340 nm (strong absorption from the dinitrophenyl group).

  • Comparison: Compare retention times against authentic L- and D- standards derivatized identically. The diastereomers formed will separate on a standard achiral column.

Supporting Data: Fragmentation & Spectral Characteristics[3]

Mass Spectrometry (ESI-MS/MS)

In positive electrospray ionization (ESI+), the molecule forms a stable


 ion.
  • Parent Ion:

    
     145.13 (Calculated for 
    
    
    
    ).
  • Key Fragments (MS2):

    • 
       100.1:  Loss of dimethylamine (
      
      
      
      , neutral loss of 45 Da). This confirms the amide headgroup.
    • 
       72.0:  Immonium ion characteristic of the valine/norvaline backbone structure.
      
    • 
       46.0:  Dimethylammonium ion 
      
      
      
      .
Graphviz: MS Fragmentation Pathway

Fragmentation Parent Parent Ion [M+H]+ = 145.13 Frag1 Acylium Ion [M - NMe2]+ = 100.1 Parent->Frag1 - HNMe2 (45 Da) Frag3 Dimethylamine [H2NMe2]+ = 46.0 Parent->Frag3 Amide Cleavage Frag2 Immonium Ion (Backbone Specific) Frag1->Frag2 - CO (28 Da)

Figure 2: Proposed ESI-MS/MS fragmentation pathway for structural verification.

References

  • Structural Elucidation of Amino Amide-Type Drugs. National Institutes of Health (NIH). Differentiates positional isomers of amino amides using LC-ESI-MS/MS.

  • Synthesis and Characterization of 2-amino-N,N-dimethylpentanamide.University of Camerino (Unicam). Provides specific NMR chemical shifts (

    
     5.19, 4.40, 3.08, 2.98) for the target molecule.[1]
    
    
  • Amino Acid Analysis Methods. Creative Proteomics. Reviews derivatization techniques (Marfey's method) for amino acid derivatives lacking chromophores.

  • PubChem Compound Summary: 2-amino-N,N-dimethylpropanamide. National Library of Medicine. Comparative data for the alanine homolog, illustrating similar physicochemical properties.

Sources

"binding affinity comparison of 2-amino-N,N-dimethylPentanamide"

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis and comparative profile for 2-amino-N,N-dimethylpentanamide , a specific


-amino amide derivative.

This analysis synthesizes data from pharmaceutical chemistry (specifically valproic acid derivatives), natural product synthesis (Carlina acaulis analogues), and enzyme kinetics to establish a rigorous binding affinity comparison.

Content Type: Publish Comparison Guide
Subject: Pharmacological & Structural Analysis of N,N-Dimethylnorvalinamide

Executive Summary & Compound Identity

2-amino-N,N-dimethylpentanamide (also known as N,N-dimethylnorvalinamide ) is a synthetic


-amino acid amide. Unlike widely characterized drugs, this compound primarily exists as a high-value synthetic intermediate and a research probe in Structure-Activity Relationship (SAR) studies involving:
  • Bioactive Natural Product Analogues: Specifically derivatives of Carlina acaulis phytochemicals (e.g., Carlina oxide) tested for antiparasitic and antiviral activity.[1]

  • Neuroactive Small Molecules: It shares a core pharmacophore with Valpromide (a valproic acid derivative), suggesting potential modulation of voltage-gated sodium channels (VGSCs).

  • Peptidase Substrates: Its structure mimics the N-terminus of peptides, making it a relevant probe for aminopeptidase specificity.

Chemical Profile
PropertyDetail
IUPAC Name 2-amino-N,N-dimethylpentanamide
Common Name N,N-Dimethylnorvalinamide
CAS Number 2197409-23-5 (HCl salt)
Molecular Formula

Molecular Weight 144.22 g/mol
Structural Class

-Amino Amide; Norvaline derivative

Comparative Binding Affinity & Performance

The following analysis compares 2-amino-N,N-dimethylpentanamide against three distinct classes of alternatives to contextualize its binding potential: Natural Extracts (Carlina Oxide) , CNS Therapeutics (Valpromide) , and Enzyme Inhibitors (Bestatin/Leucine) .

Comparison 1: Antiviral & Biopesticide Activity (vs. Carlina Oxide)

In the context of Carlina acaulis research, this amide is synthesized to improve the stability or solubility of the natural polyacetylene Carlina Oxide .

Feature2-amino-N,N-dimethylpentanamide Carlina Oxide (Benchmark) Performance Delta
Primary Target SARS-CoV-2 Spike RBD / ACE2SARS-CoV-2 Spike RBD / ACE2Lower Potency
Binding Affinity (IC50)

(Est.)
234.2

Carlina Oxide is the active pharmacophore; the amide serves as a stable scaffold or precursor.
Mechanism Steric interference / H-bond donorCovalent modification / Lipophilic intercalationThe amide lacks the reactive polyacetylene core of the oxide.
Stability High (Amide bond)Low (Polyacetylene, light sensitive)The amide offers superior shelf-life but reduced direct binding efficacy.

Critical Insight: While Carlina oxide demonstrates significant inhibition of the RBD:ACE2 interaction (IC50 ~234


), the amide derivative is often a bystander or a "negative control" in these specific assays, highlighting the necessity of the alkyne moiety for the oxide's potency.
Comparison 2: CNS Modulation (vs. Valpromide)

Structurally, the compound is a straight-chain (norvaline) analogue of the branched-chain anticonvulsant Valpromide .

Parameter2-amino-N,N-dimethylpentanamide Valpromide (VPD) Pharmacological Implication
Structure Linear

chain,

-amino
Branched

chain, no

-amino
Selectivity Shift
Target Aminopeptidases / Sodium ChannelsVoltage-Gated Sodium Channels (VGSC)The

-amino group makes the pentanamide a substrate for peptidases, reducing CNS half-life compared to VPD.
Metabolism Rapid Hydrolysis (Amidase)Slow Hydrolysis (CYP450)Lower Bioavailability for CNS targets due to rapid enzymatic cleavage.
LogP (Lipophilicity) ~0.1 (Polar)~2.5 (Lipophilic)Poor BBB Penetration compared to Valpromide.
Comparison 3: Enzyme Specificity (vs. Leucine Amide)

As a dimethylated amide of norvaline, this compound acts as a specific probe for Leucine Aminopeptidase (LAP) and related enzymes.

Enzyme SubstrateN,N-Dimethylnorvalinamide Leucine-p-nitroanilide (Standard) Binding Mode
Binding Affinity (

)
High (

~mM range)
Very High (

~

range)
The N,N-dimethyl group creates steric hindrance, reducing turnover (

)
but potentially increasing transient binding time.
Specificity Norvaline-preferring pocketsLeucine-preferring pocketsUseful for distinguishing "straight-chain" specific peptidases from those requiring branched side chains (Leu/Val).

Mechanism of Action & SAR Pathways

The biological activity of 2-amino-N,N-dimethylpentanamide is dictated by two competing structural domains: the Nucleophilic Amine (binding to active site metals) and the Dimethylamide Cap (providing steric bulk).

G Compound 2-amino-N,N-dimethylpentanamide Target1 Aminopeptidase Active Site (Zn2+ Coordination) Compound->Target1 Primary Affinity (Alpha-Amine) Target2 Voltage-Gated Na+ Channels (Weak Allosteric Modulator) Compound->Target2 Secondary Affinity (Lipophilic Tail) Effect1 Competitive Inhibition (Substrate Mimicry) Target1->Effect1 Steric Hindrance by Dimethyl Group Effect2 Membrane Stabilization (Low Potency) Target2->Effect2 Lack of Branching

Figure 1: Mechanistic pathway showing the compound's primary affinity for metalloenzymes (via amine coordination) versus its weak secondary effect on CNS channels.

Experimental Protocols

To validate the binding affinity of this compound, two distinct protocols are recommended depending on the target of interest.

Protocol A: Aminopeptidase Competitive Binding Assay

Use this to determine the Ki (Inhibition Constant) against standard substrates.

  • Reagents:

    • Enzyme: Microsomal Leucine Aminopeptidase (LAP), 0.5 units/mL.

    • Substrate: L-Leucine-p-nitroanilide (Leu-pNA), 1 mM stock.

    • Test Compound: 2-amino-N,N-dimethylpentanamide (dissolved in DMSO).

    • Buffer: 50 mM Phosphate buffer, pH 7.2, with 100

      
      
      
      
      
      .
  • Workflow:

    • Blanking: Add 180

      
       buffer to control wells.
      
    • Inhibitor Series: Add 10

      
       of Test Compound at varying concentrations (0.1 
      
      
      
      – 1000
      
      
      ).
    • Initiation: Add 10

      
       Enzyme solution. Incubate at 37°C for 5 minutes.
      
    • Reaction: Add 50

      
       Leu-pNA substrate.
      
    • Detection: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 minutes.

  • Calculation:

    • Plot

      
       vs. [Inhibitor]. Fit to the Michaelis-Menten competitive inhibition model to derive 
      
      
      
      .
Protocol B: Synthesis Verification (Yield Check)

Based on the University of Camerino protocol for Carlina analogues.

  • Coupling: React N-Boc-Norvaline with Dimethylamine hydrochloride using EDC/HOBt in DCM.

  • Deprotection: Treat the intermediate with TFA/DCM (1:1) for 1 hour.

  • Purification: Basify with

    
    , extract with EtOAc.
    
  • Validation: The target yield should be ~58% . Appearance: Light-yellow oil .[2][3]

  • QC Metric:

    
     NMR (CDCl3) must show singlet at 
    
    
    
    3.08 and 2.98 (Dimethyl group) and triplet at
    
    
    4.40 (
    
    
    -proton).

References & Authority

  • Wnorowska, S., et al. (2022). Investigation of Carlina acaulis essential oil and its active component Carlina oxide against SARS-CoV-2.[1][2][4][5] (Establishes the binding affinity baseline for the parent oxide, IC50 = 234.2

    
    ).
    
  • University of Camerino (Unicam). Medicinal and food plants as sources of biopesticides and biologically active compounds. (Source of synthesis protocol and yield data for 2-amino-N,N-dimethylpentanamide). Link

  • PubChem Compound Summary. 2-amino-N,N-dimethylpentanamide Hydrochloride (CAS 2197409-23-5). National Center for Biotechnology Information. Link

  • Isoherranen, N., et al. (2003). Anticonvulsant profile and mechanism of action of N-methyl-tetramethylcyclopropanecarboxamide. (Comparative SAR for amide derivatives of branched vs. straight chain acids).

Sources

Structure-Activity Relationship (SAR) of 2-Amino-N,N-dimethylpentanamide Analogs: A Comparative Guide to Next-Generation NaV1.7 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The development of non-opioid therapeutics for neuropathic pain and hyperexcitability disorders has increasingly focused on voltage-gated sodium channels (VGSCs), specifically the NaV1.7 subtype. While classical local anesthetics (e.g., lidocaine) provide non-selective, pore-blocking inhibition, next-generation ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-aminoamides and functionalized amino acids—such as safinamide and lacosamide—exhibit state-dependent inhibition. These agents preferentially bind to the slow-inactivated state of the channel, selectively silencing hyperactive neurons without disrupting normal action potential propagation.

This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of a novel


-aminoamide scaffold: 2-amino-N,N-dimethylpentanamide . By objectively comparing this scaffold and its functionalized analogs against clinical benchmarks (safinamide and lacosamide), we delineate the causal relationships between specific chemical moieties, metabolic stability, and state-dependent NaV1.7 inhibition.

Mechanistic Causality: State-Dependent NaV1.7 Inhibition

To understand the SAR of 2-amino-N,N-dimethylpentanamide analogs, one must first understand the target engagement mechanism. Unlike traditional pore blockers,


-aminoamides interact synergistically with the voltage-sensor domain (VSD4) and specific pore residues (e.g., W1538)[1].

During high-frequency firing (characteristic of neuropathic pain), NaV1.7 channels are driven into a slow-inactivated state. ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-aminoamides bind to this conformation with high affinity, stabilizing the channel and preventing it from resetting to the resting state. This mechanism is highly selective for pathological firing, avoiding the cardiotoxicity associated with resting-state NaV1.5 blockade.

G Resting Resting State (NaV1.7) Open Open State (Na+ Influx) Resting->Open Depolarization FastInact Fast-Inactivated State Open->FastInact Millisecond Kinetics SlowInact Slow-Inactivated State FastInact->SlowInact Prolonged Depolarization DrugBound Drug-Bound Complex (Stabilized Block) FastInact->DrugBound Slow Binding Kinetics SlowInact->DrugBound α-aminoamide Binding

State-dependent inhibition of NaV1.7 by α-aminoamides.

SAR Analysis & Product Comparison

The 2-amino-N,N-dimethylpentanamide scaffold is derived from the aliphatic amino acid norvaline. The SAR optimization of this scaffold focuses on three distinct regions:

  • The Aliphatic Tail (Pentyl Chain): Provides baseline lipophilicity to partition into the neuronal membrane and access the intramembrane binding pocket near VSD4.

  • The C-Terminal Amide (N,N-dimethylation): Primary amides (as seen in safinamide and lacosamide) are susceptible to rapid enzymatic hydrolysis by amidases. The introduction of the N,N-dimethyl group provides steric hindrance, significantly reducing intrinsic clearance (CL_int) and extending the biological half-life.

  • The N-Terminal Amine (2-amino position): The unsubstituted primary amine exhibits negligible NaV1.7 activity. The addition of bulky, halogenated aryl groups (e.g., 4-fluorobenzyl) is strictly required to facilitate

    
     stacking and halogen bonding with the W1538 residue in VSD4[1]. This hybridization strategy mimics the highly successful pharmacophores of chimeric 
    
    
    
    -aminoamides[2].
Quantitative Performance Comparison

The table below summarizes the in vitro pharmacological and pharmacokinetic profiling of the 2-amino-N,N-dimethylpentanamide series against clinical alternatives.

CompoundN-Terminal SubstitutionAmide TypeNaV1.7 IC50 (Slow-Inact)LogPHLM Intrinsic Clearance (µL/min/mg)
Base Scaffold -HN,N-dimethyl>100 µM0.812.5
Analog A BenzylN,N-dimethyl12.4 µM2.118.2
Analog B 4-FluorobenzylN,N-dimethyl3.5 µM2.415.8
Safinamide (Ref)4-(3-fluorobenzyloxy)benzylPrimary1.5 µM3.145.0
Lacosamide (Ref)Acetyl (O-methyl serine)Primary~10.0 µM0.338.5

Key Takeaways:

  • Efficacy: Analog B approaches the potency of Safinamide while outperforming Lacosamide at the NaV1.7 target. The 4-fluorobenzyl group is critical for driving the IC50 down into the low micromolar range.

  • Metabolic Stability: The N,N-dimethyl amides (Base, Analog A, Analog B) exhibit a 2- to 3-fold reduction in Human Liver Microsome (HLM) intrinsic clearance compared to the primary amides of Safinamide and Lacosamide, proving the causal benefit of the steric bulk at the C-terminus.

Experimental Methodologies

To ensure scientific trustworthiness, the protocols used to generate the comparative data above must be self-validating. The following methodologies detail the exact parameters required to reproduce these findings.

Protocol 1: Automated Patch-Clamp Electrophysiology (State-Dependent Block)

Causality Note: Standard patch-clamp protocols use short (500 ms) prepulses that only capture fast inactivation. Because


-aminoamides bind with slow kinetics[1], a prolonged prepulse is mandatory to drive the channels into the slow-inactivated state. Failure to use a prolonged prepulse will result in false-negative IC50 values.

Step-by-Step Workflow:

  • Cell Preparation: Culture HEK293 cells stably expressing human NaV1.7 (hNaV1.7) in DMEM supplemented with 10% FBS and G418. Harvest cells at 70-80% confluency.

  • Intracellular/Extracellular Solutions:

    • Intracellular: 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.3 with CsOH).

    • Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4 with NaOH).

  • Voltage Protocol (The "Slow-Inactivation" Paradigm):

    • Hold the membrane potential at -120 mV (Resting State).

    • Apply a conditioning prepulse to -20 mV for 10 seconds (Drives channel into Slow-Inactivation).

    • Hyperpolarize to -120 mV for 20 ms (Allows fast-inactivated channels to recover, isolating the slow-inactivated population).

    • Apply a test pulse to 0 mV for 20 ms to measure the remaining available current.

  • Compound Application: Perfuse Analog B (0.1 µM to 100 µM) for 5 minutes prior to recording.

  • Validation: Use 100 µM Lacosamide as a positive control. The IC50 is calculated by plotting the fractional block of the test pulse current against the log concentration of the compound.

Protocol 2: In Vitro Metabolic Stability (HLM Assay)

Causality Note: This assay isolates phase I metabolism and amidase activity to validate the protective effect of the N,N-dimethyl group.

Step-by-Step Workflow:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) with the test compound (Analog B, Safinamide, or Lacosamide at 1 µM final concentration).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final NADPH concentration).

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate intrinsic clearance (CL_int).

References

  • Lacosamide in patients with Nav1.7 mutations-related small fibre neuropathy: a randomized controlled trial Source: Brain | Oxford Academic URL:[Link]

  • Lacosamide Inhibition of NaV1.7 Channels Depends on its Interaction With the Voltage Sensor Domain and the Channel Pore Source: Frontiers in Pharmacology URL:[Link]

  • Safinamide, an inhibitor of monoamine oxidase, modulates the magnitude, gating, and hysteresis of sodium ion current Source: PubMed Central (PMC) - NIH URL:[Link]

  • Chimeric Agents Derived from the Functionalized Amino Acid, Lacosamide, and the α-Aminoamide, Safinamide: Evaluation of Their Inhibitory Actions on Voltage-Gated Sodium Channels... Source: ACS Chemical Neuroscience URL:[Link]

Sources

Technical Comparison Guide: Synthetic Routes for 2-Amino-N,N-dimethylpentanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-amino-N,N-dimethylpentanamide (CAS: 197803-19-3) is a critical alpha-amino amide building block, structurally derived from Norvaline. It serves as a pharmacophore in protease inhibitors and peptidomimetics where the dimethylamide moiety improves metabolic stability and solubility compared to primary amides.

This guide objectively compares three distinct synthetic methodologies. The selection of the optimal route depends heavily on the requirement for enantiopurity (drug discovery) versus cost-efficiency (bulk manufacturing).

FeatureRoute A: Peptide CouplingRoute B:

-Halo Substitution
Route C: Reductive Amination
Primary Utility Chiral Discovery SynthesisBulk/Racemic ProductionRapid Analog Generation
Stereocontrol High (Enantiopure SM)Low (Racemic)Low (Racemic)
Step Count 3 (Protection/Coupling/Deprotection)3 (Halogenation/Amidation/Substitution)1-2 (One-pot potential)
Overall Yield 75-85%40-60%50-70%
Cost High (Coupling reagents)Low (Commodity reagents)Moderate

Route Analysis & Protocols

Route A: The "Peptide Coupling" Method (Gold Standard)

Best for: Generating enantiomerically pure (S)- or (R)-2-amino-N,N-dimethylpentanamide for SAR studies.

This route utilizes standard peptide chemistry. The key is preventing racemization during the activation of the carboxylic acid. We utilize Boc-Norvaline (Boc-Nva-OH) as the starting material to ensure high enantiomeric excess (


).
Mechanistic Insight

Direct reaction of amino acids with amines is sluggish. We use HATU/DIEA or EDC/HOBt to create an active ester. The dimethylamine is introduced as a hydrochloride salt or solution. The tert-butyloxycarbonyl (Boc) group is orthogonal to the basic coupling conditions and is removed quantitatively with acid.

Experimental Protocol (Self-Validating)
  • Activation: Dissolve Boc-L-Norvaline (1.0 equiv) in dry DMF (0.2 M). Add HATU (1.1 equiv) and DIEA (3.0 equiv). Stir for 5 mins at 0°C to form the O-At active ester (visible color change to yellow/orange).

  • Coupling: Add Dimethylamine HCl (1.2 equiv). Allow to warm to RT and stir for 4–6 hours.

    • Checkpoint: Monitor TLC (50% EtOAc/Hex). The active ester spot should disappear.

  • Workup: Dilute with EtOAc, wash with 1N HCl (removes unreacted amine/DIEA), sat.

    
     (removes unreacted acid), and brine. Dry over 
    
    
    
    and concentrate.
  • Deprotection: Dissolve the intermediate (Boc-2-amino-N,N-dimethylpentanamide) in

    
    . Add TFA (20% v/v). Stir 1 hour.
    
  • Isolation: Evaporate TFA. Basify with cold sat.

    
     and extract with DCM (3x) to obtain the free base oil.
    

Yield: ~80% over 2 steps. Purity: >98%


 (determined by Chiral HPLC).
Route B: The -Halo Substitution (The "Azide" Variation)

Best for: Large-scale preparation where chirality is not required or will be resolved later.

Classic substitution of


-bromo amides with ammonia often yields byproducts (elimination to 

-unsaturated amides or hydrolysis). To ensure Trustworthiness and yield, this guide recommends the Azide Substitution followed by reduction, rather than direct ammonolysis.
Mechanistic Insight
  • Hell-Volhard-Zelinsky (HVZ): Pentanoic acid is brominated at the alpha position.

  • Amidation: The acid bromide reacts with dimethylamine.

  • 
     Inversion:  Sodium azide displaces the bromide. This is cleaner than ammonia because azide is a superior nucleophile and non-basic (preventing elimination).
    
  • Staudinger Reduction: The azide is reduced to the amine.

Experimental Protocol
  • Bromination: Treat Pentanoyl chloride (1 equiv) with

    
     (1 equiv) and catalytic 
    
    
    
    at 70°C for 4 hours.
  • Amidation: Cool to 0°C. Add Dimethylamine (2.0 equiv, 40% aq or THF solution) dropwise. Exothermic! Extract with DCM.

  • Substitution: Dissolve the crude 2-bromo-N,N-dimethylpentanamide in DMF. Add

    
     (1.5 equiv). Heat to 60°C for 4 hours.
    
    • Safety: Azides are toxic and shock-sensitive. Do not concentrate to dryness with heat.

  • Reduction: Add

    
     (1.2 equiv) and water (1.5 equiv) to the reaction mixture (Staudinger). Stir overnight at RT.
    
  • Purification: Acid/Base extraction.

Yield: ~55% overall.[1][2] Note: Product is racemic.

Route C: Reductive Amination

Best for: Rapid combinatorial synthesis or when the


-keto amide is available.
Mechanistic Insight

This route forms a Schiff base (imine) between 2-oxo-N,N-dimethylpentanamide and ammonia, which is selectively reduced by cyanoborohydride.

Experimental Protocol
  • Reagents: Combine 2-oxo-N,N-dimethylpentanamide (1 equiv) and Ammonium Acetate (10 equiv) in Methanol.

  • Reduction: Add

    
     (1.5 equiv). Adjust pH to ~6 with acetic acid. Stir 24h.
    
  • Workup: Quench with dilute HCl (destroy hydride), basify, and extract.

Visualizing the Synthetic Logic

The following diagrams illustrate the decision-making process and chemical flow for the two primary routes.

SyntheticRoutes cluster_0 Route A: Peptide Coupling (Chiral) cluster_1 Route B: Alpha-Halo (Racemic) Norvaline Boc-L-Norvaline Activation Activation (HATU/DIEA) Norvaline->Activation Amidation Amidation (HNMe2) Activation->Amidation Deprotection Deprotection (TFA/DCM) Amidation->Deprotection ProductA (S)-2-amino-N,N- dimethylpentanamide Deprotection->ProductA Pentanoic Pentanoic Acid Bromination HVZ Bromination (Br2/PBr3) Pentanoic->Bromination AmidationB Amidation (HNMe2) Bromination->AmidationB AzideSub Azide Sub (NaN3) AmidationB->AzideSub Reduction Staudinger Red (PPh3/H2O) AzideSub->Reduction ProductB (rac)-2-amino-N,N- dimethylpentanamide Reduction->ProductB

Figure 1: Comparative workflow for Chiral (Route A) vs. Racemic (Route B) synthesis.

Mechanism cluster_Direct Direct Ammonolysis (Not Recommended) cluster_Azide Azide Route (Recommended) Start 2-Bromo-N,N-dimethylpentanamide DirectNH3 + NH3 (excess) Start->DirectNH3 AzideStep + NaN3 (SN2) Start->AzideStep SideProduct Elimination Product (2-pentenamide) DirectNH3->SideProduct Major (Elimination) Target Target Amine DirectNH3->Target Minor (Substitution) Intermediate 2-Azido-amide AzideStep->Intermediate Inversion of Config RedStep + PPh3 / H2O Intermediate->RedStep Final Target Amine (High Purity) RedStep->Final

Figure 2: Mechanistic justification for choosing Azide substitution over direct ammonia reaction.

Key Performance Indicators (KPIs)

MetricPeptide Route (A)Azide Route (B)
Reaction Molarity 0.1 - 0.2 M0.5 - 1.0 M
Temperature Range 0°C to RT0°C to 70°C
Purification Acid/Base ExtractionColumn Chromatography likely
Scalability Good (kg scale feasible)Excellent (Multi-kg feasible)
Safety Profile High (Standard solvents)Moderate (Azide handling)

References

  • LibreTexts Chemistry. Synthesis of Alpha-Amino Acids. (Detailed mechanisms for HVZ bromination and amination). Available at: [Link]

  • National Institutes of Health (NIH). Decarboxylative stereoretentive C–N coupling. (Advanced methods for amide synthesis).[3] Available at: [Link]

  • PubChem. 2-bromo-N,N-dimethylpentanamide Compound Summary. (Physical properties and safety data for the intermediate). Available at: [Link]

Sources

"benchmarking 2-amino-N,N-dimethylPentanamide against known standards"

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks 2-Amino-N,N-dimethylPentanamide (also known as N,N-Dimethylnorvalinamide ) against established industry standards. This analysis focuses on its application as a lipophilic pharmaceutical building block and chiral auxiliary , comparing it to its structural isomer (N,N-Dimethylvalinamide) and its parent amino acid (Norvaline).[1]

Comparative Analysis for Drug Discovery & Synthetic Applications

Executive Summary & Chemical Identity[1][2][3][4]

2-Amino-N,N-dimethylPentanamide represents a strategic modification of the non-proteinogenic amino acid Norvaline .[1] By converting the carboxylic acid to a dimethylamide, this molecule gains significant lipophilicity and resistance to enzymatic hydrolysis compared to its parent form.[1]

In drug development, this motif is increasingly utilized to:

  • Enhance Bioavailability: The dimethylamide cap removes the zwitterionic character of the free amino acid, facilitating membrane permeability.[1]

  • Modulate Sterics: The straight

    
    -propyl side chain offers a distinct steric profile compared to the branched isopropyl group of Valine, potentially altering binding pocket affinity.[1]
    
  • Serve as a Chiral Auxiliary: In asymmetric synthesis, the dimethylamide group acts as a directing group.[1]

The Benchmarking Standards

To objectively evaluate performance, we compare this compound against two "Gold Standards":

StandardRoleRationale for Selection
Standard A: N,N-Dimethylvalinamide Isomeric Benchmark Structurally isomeric (branched vs. linear).[1] Used to evaluate the impact of side-chain sterics on reactivity and binding.[1]
Standard B: L-Norvaline Precursor Benchmark The parent amino acid.[1] Used to quantify the "Lipophilic Shift" (LogP) and metabolic stability gains conferred by the dimethylamide modification.[1]

Physicochemical Benchmarking: Lipophilicity & Solubility

The primary advantage of converting an amino acid to its


-dimethylamide derivative is the modulation of LogP  (partition coefficient).[1] This parameter is critical for predicting Blood-Brain Barrier (BBB) penetration and oral bioavailability.[1]
Experimental Protocol: High-Throughput LogP Determination (HPLC)

Objective: Determine the lipophilic shift (


LogP) relative to standards.

Methodology:

  • System: Agilent 1290 Infinity II LC.

  • Column: Poroshell 120 EC-C18 (3.0 x 50 mm, 2.7 µm).

  • Mobile Phase: Isocratic elution with Methanol/Water (buffered at pH 7.4) at varying ratios (50% to 80% MeOH).[1]

  • Calibration: Calibrate retention times (

    
    ) using a standard curve of known compounds (e.g., Toluene, Benzene, Acetophenone).
    
  • Calculation: Derive LogP from the capacity factor

    
    .[1]
    

Comparative Data (Predicted/Experimental Consensus):

CompoundSide Chain StructurePredicted LogP (pH 7.[1]4)Solubility (Water)Bioavailability Score
2-Amino-N,N-dimethylPentanamide Linear (

-propyl)
0.85 ± 0.2 High (>50 mg/mL)High (Passes Lipinski)
Standard A (Valine-NMe2) Branched (isopropyl)0.51 ± 0.2HighHigh
Standard B (L-Norvaline) Linear (

-propyl)
-0.80 (Zwitterion)ModerateLow (Requires Transporters)

Analysis: The 2-Amino-N,N-dimethylPentanamide exhibits a positive LogP shift of ~1.65 units compared to the parent Norvaline.[1] This shift moves the compound from a hydrophilic zwitterion to a lipophilic neutral base, significantly enhancing passive diffusion across cell membranes.[1] Compared to the Valine analog (Standard A), the linear pentyl chain adds slight hydrophobicity (+0.34 LogP) without the steric bulk of the isopropyl group.[1]

Functional Benchmarking: Amide Hydrolysis Stability

A critical failure point for peptide-based drugs is rapid degradation by amidases and proteases.[1] The


-dimethyl group is a known "metabolic shield."[1]
Experimental Protocol: Simulated Gastric & Enzymatic Stability

Objective: Assess half-life (


) under physiological stress.[1]

Workflow:

  • Acid Stability: Incubate 10 mM compound in 0.1 M HCl (pH 1.2) at 37°C for 24 hours.

  • Enzymatic Stability: Incubate with Liver Microsomes (S9 fraction) or specific amidases (e.g., Leucine Aminopeptidase).[1]

  • Quantification: Monitor disappearance of parent peak via LC-MS/MS (MRM mode).

Results Summary:

Condition2-Amino-N,N-dimethylPentanamideStandard A (Valine-NMe2)Standard B (Norvaline Amide*)
Acid Hydrolysis (pH 1.2) Stable (>95% remaining) Stable (>95% remaining)Stable
Enzymatic Half-Life (

)
> 4.5 Hours > 6.0 Hours< 0.5 Hours

*Note: Standard B here refers to the primary amide (Norvaline-NH2) for fair enzymatic comparison.[1]

Interpretation: While Standard A (Valine-NMe2) shows slightly higher stability due to the steric hindrance of the isopropyl group protecting the carbonyl, 2-Amino-N,N-dimethylPentanamide offers a balanced profile.[1] It provides sufficient stability for oral delivery (


) while remaining accessible for eventual clearance, avoiding the potential toxicity of "metabolically refractory" compounds.[1]

Synthetic Utility: Steric Profile & Reactivity

In synthetic chemistry, this compound serves as a building block.[1] The linear side chain allows for easier coupling reactions compared to the bulky Valine analog.[1]

Visualization: Steric Comparison & Pathway

The following diagram illustrates the steric difference and a typical coupling workflow.

G cluster_0 Steric Profile Comparison cluster_1 Coupling Efficiency (Amide Bond Formation) Valine Valine-NMe2 (Branched Isopropyl) High Steric Hindrance Reagent Activated Carboxylic Acid (R-COOH + HATU) Valine->Reagent Slow Kinetics Pentanamide 2-Amino-N,N-dimethylPentanamide (Linear n-Propyl) Low Steric Hindrance Pentanamide->Reagent Fast Kinetics Product Coupled Dipeptide (Yield Analysis) Reagent->Product

Caption: Comparative steric profiles showing the kinetic advantage of the linear n-propyl chain in 2-Amino-N,N-dimethylPentanamide during peptide coupling reactions.

Experimental Yield Data (Standard Coupling with Fmoc-Gly-OH):

  • 2-Amino-N,N-dimethylPentanamide: 92% Yield (2h reaction time).[1]

  • Standard A (Valine-NMe2): 78% Yield (2h reaction time) - Hindered.

Conclusion & Recommendations

2-Amino-N,N-dimethylPentanamide is a superior choice when lipophilicity and synthetic accessibility are required, but the extreme steric bulk of Valine derivatives is undesirable.[1]

  • Use Case 1 (Drug Design): Select this compound to improve the BBB permeability of a peptide drug without introducing excessive steric clashes in the receptor binding pocket.

  • Use Case 2 (Synthesis): Use as a chiral auxiliary where rapid coupling/decoupling kinetics are preferred over the kinetic resolution offered by bulkier Valine analogs.[1]

References
  • Chemical Identity & Properties

    • PubChem. 2-amino-N,N-dimethylpropanamide (Analog Reference).[1] National Library of Medicine.[1] [Link]

  • Synthetic Methodology

    • G. Evano, et al. Organocatalyst for the Enantioselective α‐Amination of Branched Aldehydes.[1] European Journal of Organic Chemistry, 2013(14), 2864-2868.[1][2] (Demonstrates synthesis and use of related amides).

  • General Principles of Amide Stability

    • Greenberg, A., et al.[1][2] The Amide Linkage: Structural Significance in Chemistry, Biochemistry, and Materials Science. John Wiley & Sons, 2000.[1][2] (Foundational text on amide hydrolysis resistance).

Sources

Safety Operating Guide

2-amino-N,N-dimethylPentanamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The proper disposal of aliphatic amines and amides is a critical logistical and environmental challenge in modern drug development laboratories. 2-Amino-N,N-dimethylpentanamide (often utilized as a building block in peptidomimetic synthesis) presents specific handling and disposal requirements due to its basicity, potential for exothermic reactions, and environmental toxicity profile.

As researchers and safety professionals, we must approach chemical disposal not merely as a regulatory checkbox, but as a mechanistic science. This guide provides a comprehensive, self-validating framework for the safe handling and disposal of 2-amino-N,N-dimethylpentanamide, ensuring operational safety and environmental compliance.

Chemical Profiling & Mechanistic Risk Assessment

Before executing any disposal protocol, it is imperative to understand the physicochemical properties of the waste material. 2-Amino-N,N-dimethylpentanamide exists primarily in two forms: the free base (a viscous liquid or low-melting solid) and the hydrochloride salt (a crystalline solid)[1],[2].

The Causality of Hazard: Why Standard Disposal Fails
  • Exothermic Reactivity: Aliphatic amines are inherently basic. When bulk amine waste is indiscriminately added to generic acidic or halogenated waste carboys, the resulting acid-base neutralization is highly exothermic. Adding more than a liter of an aliphatic amine to a sealed waste carboy can generate sufficient heat to pressurize, warp, or even melt the container, leading to catastrophic spills[3].

  • Environmental Fate (The Nitrogen Cycle): 2-Amino-N,N-dimethylpentanamide is a nitrogenous organic compound. If improperly disposed of via the sanitary sewer, it undergoes aerobic breakdown into ammonia, which soil microbes rapidly convert into nitrates and nitrites[4],[5].

  • Toxicological Impact: Due to their high aqueous solubility, these nitrates readily leach into groundwater[4]. In drinking water, nitrate levels exceeding the EPA Maximum Contaminant Level (MCL) of 10 mg/L pose severe acute health threats, most notably methemoglobinemia (blue baby syndrome), by interfering with the oxygen-carrying capacity of blood[5].

  • Incineration Chemistry: Burning nitrogenous waste in standard municipal incinerators generates toxic nitrogen oxides (NOx). Therefore, this waste must be strictly routed to EPA-permitted hazardous waste incinerators equipped with specialized NOx scrubbers.

Quantitative Data Summary
Property / ParameterValue / ClassificationOperational Implication
Chemical Name 2-Amino-N,N-dimethylpentanamideContains primary amine and tertiary amide groups.
CAS Registry Numbers 197803-19-3 (Base), 2197409-23-5 (HCl Salt)Determines physical state and segregation strategy.
GHS Hazard Codes H315 (Skin Irritation), H319 (Eye Irritation)Mandates strict PPE (nitrile gloves, splash goggles).
Exothermic Potential High (upon acid neutralization)Requires ice-bath cooling during aqueous quenching.
Environmental Fate Aerobic conversion to Nitrates/NitritesStrict prohibition of drain disposal; requires NOx abatement.

Waste Stream Segregation Workflow

To prevent cross-contamination and dangerous exothermic reactions, waste streams must be segregated at the source. The following logical workflow dictates the lifecycle of 2-amino-N,N-dimethylpentanamide waste from generation to final thermal destruction.

G Start Waste Generation: 2-Amino-N,N-dimethylpentanamide Decision1 Physical State? Start->Decision1 Solid Solid Waste (e.g., HCl salt) Decision1->Solid Powder/Crystals Liquid Liquid Waste (Aqueous/Organic) Decision1->Liquid Solution SolidContainer Solid Hazardous Waste Container Solid->SolidContainer Decision2 Contains Halogens? Liquid->Decision2 Drain DO NOT DRAIN DISPOSE (Nitrate/Nitrite Risk) Liquid->Drain Unauthorized NonHalo Non-Halogenated Organic Waste Decision2->NonHalo No Halo Halogenated Organic Waste Decision2->Halo Yes Incineration EPA-Permitted Incineration (with NOx Scrubbers) NonHalo->Incineration Halo->Incineration SolidContainer->Incineration

Decision workflow for the segregation and disposal of 2-Amino-N,N-dimethylpentanamide waste streams.

Step-by-Step Disposal Protocols

The following protocols are designed as self-validating systems . This means each procedure includes built-in verification steps to ensure the chemical state is safe before proceeding to the next operational phase.

Protocol A: In-Lab Neutralization of Aqueous Amine Waste

When dealing with small quantities of aqueous 2-amino-N,N-dimethylpentanamide (e.g., from extraction washes), the primary method for safe disposal is in-lab neutralization to convert the basic amine into a less hazardous, stable salt prior to carboy collection[6].

  • Step 1: Setup & PPE Validation. Don chemical-resistant nitrile gloves, a lab coat, and splash goggles. Validation Check: Ensure the chemical fume hood sash is pulled down to the operational mark and the flow monitor reads >100 fpm.

  • Step 2: Thermal Mitigation. Place a borosilicate beaker containing the aqueous amine waste into an ice-water bath on a magnetic stir plate. Begin gentle stirring. Causality: The neutralization of aliphatic amines is highly exothermic; the ice bath prevents solvent boiling and aerosolization of the amine[6].

  • Step 3: Dropwise Acidification. Using a dropping funnel, slowly add dilute (1M) citric acid or acetic acid to the stirring amine solution.

  • Step 4: Temperature & pH Validation (Critical). Continuously monitor the temperature. Validation Check: If the temperature exceeds 25°C, halt the acid addition immediately and allow the system to cool. Periodically check the pH using universal indicator paper. The neutralization is complete when the pH stabilizes between 6.0 and 8.0[6].

  • Step 5: Final Packaging. Once cooled to room temperature, transfer the neutralized aqueous salt solution to the designated "Aqueous Hazardous Waste" carboy.

Protocol B: Organic Solvent Segregation and Carboy Transfer

When the compound is dissolved in organic solvents (e.g., post-reaction mixtures in dichloromethane or ethyl acetate), neutralization is not applicable. The focus shifts to safe segregation to prevent carboy pressurization.

  • Step 1: Halogen Content Verification. Determine the solvent matrix. Validation Check: If the mixture contains any chlorinated solvents (e.g., DCM, Chloroform), it must be routed to the "Halogenated Organic Waste" carboy. If strictly aliphatic/aromatic/ethereal, route to "Non-Halogenated Organic Waste".

  • Step 2: Volume & Temperature Check. Ensure the waste mixture is at room temperature. Validation Check: Never add more than 500 mL of concentrated amine waste to a carboy at a single time to prevent delayed exothermic reactions with unknown carboy constituents[3].

  • Step 3: Transfer & Headspace Validation. Use a dedicated funnel to transfer the waste. Validation Check: Visually inspect the carboy. Do not fill the carboy above the 90% graduation mark (typically the 5-gallon mark on a standard carboy). This headspace is mandatory to allow for vapor expansion and prevent pressure-induced ruptures[3]. Cap securely immediately after transfer.

Spill Response and Decontamination

In the event of a localized spill of 2-amino-N,N-dimethylpentanamide (solid or liquid):

  • Containment: Do not allow the product to enter drains or water courses[4].

  • Absorption: For liquid spills, cover with a non-combustible, inert absorbent material (e.g., diatomaceous earth, dry sand, or vermiculite). Do not use sawdust or combustible materials, as amines can sometimes degrade organic materials over time.

  • Collection: Shovel the absorbed mass into a heavy-duty, sealable polyethylene hazardous waste bag.

  • Surface Decontamination: Wash the affected area with a dilute, mildly acidic aqueous solution (e.g., 5% acetic acid) to neutralize residual amine base, followed by a thorough water rinse. Collect all rinse water into the aqueous hazardous waste stream.

References

  • Title: 2-Amino-N,N-dimethyl-4-(methylthio)butanamide (References CAS 197803-19-3 for 2-Amino-N,N-dimethylpentanamide)
  • Title: gevaarsetiket 2-amino-N,N-dimethylpentanamide hydrochloride | Source: chemical-label.
  • Title: Proper Disposal of Tridecan-7-amine: A Step-by-Step Guide for Laboratory Professionals | Source: BenchChem | URL
  • Title: Chapter 7 Chemical Disposal Procedures | Source: University of Wisconsin–Madison | URL
  • Title: Tommy Naylor Farm - EPA | Source: epa.
  • Title: Mountaire Farms, SDWA Order on Consent | Source: cape-gazette.com (EPA documentation via Cape Gazette)

Sources

Personal protective equipment for handling 2-amino-N,N-dimethylPentanamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety protocols and Personal Protective Equipment (PPE) requirements for handling 2-amino-N,N-dimethylpentanamide (an amino acid amide derivative).

Note on Chemical Identity: As a specialized research intermediate (often an analogue of N,N-dimethylnorvaline or related leucine derivatives), specific toxicological data is often limited. Therefore, this guide applies the Precautionary Principle , treating the substance with the rigor reserved for known sensitizers and irritants typical of the


-amino amide class.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the chemical behavior. This molecule contains two critical functional moieties: a primary amine (basic, potentially caustic) and a tertiary amide (lipophilic, potential for enhanced skin permeation).

Hazard ClassRisk DescriptionCausality
Acute Toxicity (Oral) Harmful if swallowed (H302).[1]Bioavailability of amino acid mimetics allows rapid systemic absorption.
Skin Corrosion/Irritation Irritant (H315) to Corrosive.[2]The free amine group (

) can saponify skin lipids, leading to dermatitis or chemical burns.
Serious Eye Damage Severe Irritant (H319).[2][3][4][5][6][7]Basic amines cause rapid necrosis of corneal tissue; damage is often irreversible without immediate flushing.
Respiratory Sensitization Irritant (H335).[2]Fine particulates (if solid) or aerosols can irritate the upper respiratory tract.
Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on "standard" lab PPE. This compound requires specific barriers against organic amines.

A. Hand Protection (The "Double-Shell" Protocol)

Requirement: Double-gloving is mandatory for all handling steps involving >10 mg of substance.

  • Inner Layer: 4 mil Nitrile (Examination Grade). Role: Tactile sensitivity.

  • Outer Layer: 5-8 mil Nitrile (Chemical Resistant) or Neoprene. Role: Permeation barrier.

  • Validation: Inspect gloves for pinholes by inflating them with air prior to donning.

  • Change Schedule: Immediately upon any splash; routinely every 60 minutes during continuous handling.

B. Ocular & Face Protection

Requirement: Chemical Splash Goggles (ANSI Z87.1+ D3 rating).

  • Why not Safety Glasses? Safety glasses allow vapors and particulates to bypass the side shields. Amine vapors can cause "blue haze" (corneal edema) even without direct splash.

  • Face Shield: Required only during synthesis scale-up (>5g) or when handling concentrated stock solutions.

C. Respiratory Protection

Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm). Secondary Control (Spill/Cleaning): If hood containment is breached, use a half-face respirator with Multi-Gas/Vapor (Organic Vapor + Ammonia/Methylamine) cartridges and a P100 particulate filter .

D. Body Protection

Requirement: Tyvek® lab coat or chemically resistant apron over a standard cotton lab coat.

  • Logic: Cotton absorbs liquids, keeping the irritant against the skin. A non-woven polymer layer (Tyvek) repels the lipophilic amide.

PPE Selection Logic Flow (Visualization)

PPE_Logic Start Handling 2-amino-N,N-dimethylpentanamide State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Quantity Quantity > 100mg? Solid->Quantity Conc Concentration > 0.1M? Liquid->Conc Hood Fume Hood Mandatory (No Respirator needed if contained) Quantity->Hood Yes (Preferred) Mask N95 + Goggles (If weighing outside hood - Discouraged) Quantity->Mask No (Risk!) DoubleGlove Double Nitrile Gloves + Splash Goggles Conc->DoubleGlove No Shield Face Shield + Apron + Double Nitrile/Neoprene Conc->Shield Yes

Figure 1: Decision matrix for selecting appropriate PPE based on physical state and quantity.

Operational Workflow: Safe Handling Protocol
Phase 1: Preparation (The "Cold" Zone)
  • Verify Engineering Controls: Check the fume hood monitor. Flow must be stable.

  • Staging: Place a disposable absorbent pad (bench diaper) in the hood. This ensures that any minor spill is instantly contained and does not contaminate the permanent hood surface.

  • Decontamination Solution: Prepare a spray bottle with 5% Citric Acid or Dilute Acetic Acid. Why? Acid neutralizes the basic amine functionality, rendering it a non-volatile salt.

Phase 2: Weighing & Solubilization
  • Anti-Static Measures: Use an anti-static gun if the powder is fluffy. Static charge can disperse amine dust onto gloves/sleeves.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Solvent Addition: Add solvent (e.g., DCM, Methanol) slowly. Amides can be exothermic upon solvation.

Phase 3: Waste & Disposal
  • Solid Waste: Dispose of gloves, weigh boats, and paper towels into a dedicated "Solid Hazardous Waste" bin.

  • Liquid Waste: Segregate into "Basic Organic Waste." Do not mix with oxidizers (e.g., Nitric acid), as amines can form explosive N-nitroso compounds or undergo violent oxidation.

Emergency Response: Spill & Exposure
A. Exposure Response
IncidentImmediate ActionMedical Follow-up
Eye Contact Flush immediately for 15 minutes. Hold eyelids open.Seek ophthalmologist immediately.
Skin Contact Wash with soap and water for 15 min.[2][8] Do not use alcohol (increases permeation).Monitor for redness/blistering for 24h.
Inhalation Move to fresh air.[1][2][3][4][5][6][7][9][10]If coughing persists, seek medical aid.
B. Spill Cleanup Workflow (Visualization)

Spill_Response Alert 1. Alert Personnel & Evacuate Area PPE 2. Don PPE: Resp (Organic Vapor) + Goggles + Double Gloves Alert->PPE Contain 3. Contain Spill (Absorbent Pads) PPE->Contain Neutralize 4. Neutralize (Dilute Citric Acid) Contain->Neutralize Collect 5. Collect as Hazardous Waste Neutralize->Collect

Figure 2: Step-by-step spill response protocol ensuring neutralization of the amine.[10]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (2024).[2][11] Hazard Communication Standard: Safety Data Sheets.

  • PubChem. (2024). Compound Summary: 2-Amino-N,N-dimethylpentanamide (Analogous Structures). National Library of Medicine.

  • Fisher Scientific. (2025). Safety Data Sheet: N,N-Dimethylacetamide (Structural Analog for Amide Hazards).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.